3',4'-Methylenedioxyacetanilide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)10-7-2-3-8-9(4-7)13-5-12-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLCDOZYDURWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156669 | |
| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13067-19-1 | |
| Record name | N-1,3-Benzodioxol-5-ylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13067-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13067-19-1 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-1,3-benzodioxol-5-yl- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70156669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2H-1,3-Benzodioxol-5-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3',4'-Methylenedioxyacetanilide from 3,4-(Methylenedioxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 3',4'-Methylenedioxyacetanilide, a compound of interest in pharmaceutical and chemical research. The synthesis proceeds via the N-acetylation of 3,4-(Methylenedioxy)aniline using acetic anhydride. This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines necessary safety precautions, and details methods for the purification and characterization of the final product. The information presented herein is intended to equip researchers with the knowledge and practical insights required to perform this synthesis efficiently and safely.
Introduction
3,4-(Methylenedioxy)aniline, also known as 5-amino-1,3-benzodioxole, is a pharmaceutically important derivative of aniline. Its derivatives are found in a variety of natural products and are utilized in the synthesis of numerous compounds with potential therapeutic applications. The acetylation of 3,4-(Methylenedioxy)aniline to yield this compound is a fundamental transformation in organic synthesis. This reaction serves not only as a method for the preparation of a specific target molecule but also as a means to protect the amino group, thereby reducing its reactivity towards oxidizing agents or electrophiles in subsequent synthetic steps.[1] The resulting acetamide is often a crystalline solid, which facilitates purification through recrystallization.[1]
This guide will provide a comprehensive overview of this synthesis, emphasizing the chemical principles and practical considerations necessary for a successful outcome.
Reaction Mechanism: N-Acetylation of an Aromatic Amine
The synthesis of this compound from 3,4-(Methylenedioxy)aniline is a classic example of nucleophilic acyl substitution, specifically the N-acetylation of a primary aromatic amine. The reaction mechanism can be described as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 3,4-(Methylenedioxy)aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[2] This leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The acetate ion is an excellent leaving group and is expelled, resulting in a protonated amide.
-
Deprotonation: A weak base, such as water or another molecule of the amine, removes the proton from the nitrogen atom to yield the final product, this compound, and a molecule of acetic acid as a byproduct.[2]
The overall reaction is an efficient method for the formation of an amide bond.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 3,4-(Methylenedioxy)aniline | 137.14 | 1.0 g (7.29 mmol) | Starting material.[4] |
| Acetic Anhydride | 102.09 | 1.0 mL (10.6 mmol) | Acetylating agent. |
| Glacial Acetic Acid | 60.05 | 5 mL | Solvent and catalyst. |
| Water (distilled or deionized) | 18.02 | ~100 mL | For precipitation and washing. |
| Ethanol (95%) | 46.07 | As needed | For recrystallization. |
| 250 mL Erlenmeyer flask | - | 1 | Reaction vessel. |
| Magnetic stirrer and stir bar | - | 1 | For mixing. |
| Graduated cylinders | - | 2 | For measuring liquids. |
| Pasteur pipettes | - | Several | For liquid transfer. |
| Ice bath | - | 1 | For cooling and precipitation. |
| Büchner funnel and filter flask | - | 1 | For vacuum filtration. |
| Filter paper | - | 1 | For filtration. |
| Beakers | - | Several | For various purposes. |
| Hot plate | - | 1 | For heating during recrystallization. |
| Melting point apparatus | - | 1 | For product characterization. |
| Thin Layer Chromatography (TLC) setup | - | 1 | For reaction monitoring and purity check. |
Reaction Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Step-by-Step Procedure
-
Preparation: In a 250 mL Erlenmeyer flask, dissolve 1.0 g (7.29 mmol) of 3,4-(Methylenedioxy)aniline in 5 mL of glacial acetic acid. Stir the mixture using a magnetic stirrer until the aniline is completely dissolved.
-
Acetylation: While stirring, add 1.0 mL (10.6 mmol) of acetic anhydride dropwise to the solution. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 15-20 minutes. The product may begin to precipitate out of the solution during this time.
-
Precipitation: Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water. Stir the mixture vigorously with a glass rod to induce precipitation of the crude this compound.
-
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 25 mL of cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude product to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid. If the solid does not dissolve completely, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.[1][2]
-
Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Allow the crystals to air dry completely on a watch glass or in a desiccator.
-
Characterization: Determine the melting point of the purified product. Analyze the product's purity using Thin Layer Chromatography (TLC) and compare it with the starting material.[1] Further characterization can be performed using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
3,4-(Methylenedioxy)aniline: Causes skin and serious eye irritation.[5][6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[7] Handle this reagent in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Use with caution in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Product Characterization
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A suitable solvent system, such as a mixture of ethyl acetate and hexane, can be used. The product, being more polar than the starting amine, will have a lower Rf value.
Melting Point
The melting point of the purified this compound should be determined and compared to the literature value. A sharp melting point range close to the literature value is indicative of high purity.
Infrared (IR) Spectroscopy
The IR spectrum of the product should show characteristic peaks for the amide functional group. Key absorptions to look for include:
-
N-H stretch around 3300 cm⁻¹
-
C=O (amide I band) stretch around 1660 cm⁻¹
-
N-H bend (amide II band) around 1550 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy can be used for the definitive structural confirmation of this compound. The spectra will show characteristic signals for the aromatic protons, the methylenedioxy protons, the acetyl methyl protons, and the amide proton.
Conclusion
The synthesis of this compound from 3,4-(Methylenedioxy)aniline via N-acetylation is a robust and straightforward procedure. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably prepare this valuable compound for further investigation and application in various scientific disciplines. The principles and techniques described are fundamental to organic synthesis and provide a solid foundation for more complex synthetic endeavors.
References
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3',4'-Methylenedioxyacetanilide chemical properties and characterization
An In-Depth Technical Guide to 3',4'-Methylenedioxyacetanilide: Chemical Properties and Characterization
Introduction
This compound, with the CAS number 13067-19-1, is an acetanilide derivative featuring a methylenedioxy functional group attached to the phenyl ring.[1][2] This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research.[2] Its structure is closely related to 3,4-(methylenedioxy)aniline, a key precursor in the synthesis of various more complex molecules.[3][4] The acetamido group modifies the electronic properties of the aniline precursor, making it a versatile building block for further chemical transformations, particularly electrophilic aromatic substitution reactions.[2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a thorough description of the analytical techniques used for its characterization, aimed at researchers and scientists in the field of drug development and chemical synthesis.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are crucial for its handling, application in synthesis, and purification. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| Molecular Weight | 179.17 g/mol | [1][2] |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)acetamide | [2] |
| CAS Number | 13067-19-1 | [1] |
| Appearance | White to off-white crystalline solid | Inferred from related compounds[5] |
| Melting Point | Not explicitly found, but related anilides are solids | |
| Boiling Point | Not explicitly found | |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform | Inferred from related compounds[5][6] |
| LogP (Octanol/Water Partition Coeff.) | 1.16 (Predicted) | [7] |
Synthesis of this compound
The most direct and common method for the preparation of this compound is through the N-acetylation of its corresponding aniline precursor, 3,4-(Methylenedioxy)aniline. This reaction is a standard transformation in organic chemistry.
Causality of Experimental Choices:
-
Reactant: 3,4-(Methylenedioxy)aniline is the logical starting material as it already contains the core methylenedioxy-phenylamine structure.[3]
-
Acetylation Agent: Acetic anhydride is an excellent and highly reactive acetylating agent that readily reacts with the primary amine of the aniline to form the more stable amide.[5] It is preferred over acetyl chloride for its less hazardous nature and the fact that the byproduct, acetic acid, is less corrosive than HCl.
-
Solvent & Temperature: The reaction can often be run neat or in a solvent like acetic acid to ensure homogeneity. Gentle heating is sometimes applied to increase the reaction rate, but the reaction is typically exothermic and proceeds readily at or slightly above room temperature.
-
Work-up: The product is typically insoluble in water. Therefore, pouring the reaction mixture into cold water causes the acetanilide product to precipitate, allowing for easy isolation by filtration. This step also serves to hydrolyze any unreacted acetic anhydride.
-
Purification: Recrystallization from a suitable solvent, such as an ethanol/water mixture, is a standard and effective method for purifying the crude product to obtain plate-shaped, colorless crystals, a characteristic of many acetanilides.[5]
Experimental Protocol: Acetylation of 3,4-(Methylenedioxy)aniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 3,4-(Methylenedioxy)aniline in a minimal amount of glacial acetic acid.
-
Addition of Acetylating Agent: While stirring, slowly add 1.1 equivalents of acetic anhydride to the solution. The addition is often exothermic, and the temperature should be monitored.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline.
-
Precipitation: Pour the reaction mixture slowly into a beaker of ice-cold water while stirring vigorously. A solid precipitate of this compound will form.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove acetic acid and other water-soluble impurities.
-
Purification: Dry the crude product and then purify it by recrystallization from an ethanol/water mixture to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides detailed information about the hydrogen environment in the molecule.
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear as multiplets or distinct doublets and doublet of doublets in the range of δ 6.5-7.5 ppm. The specific coupling patterns will depend on their positions relative to the acetamido group.
-
Methylenedioxy Protons (2H): A characteristic singlet will be observed around δ 5.9-6.0 ppm, corresponding to the two equivalent protons of the -O-CH₂-O- group.
-
Amide Proton (1H): A broad singlet corresponding to the N-H proton will appear in the region of δ 7.5-9.0 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.
-
Acetyl Methyl Protons (3H): A sharp singlet integrating to three protons will be seen in the upfield region, typically around δ 2.1-2.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon will show a signal in the downfield region, typically around δ 168-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbons attached to oxygen will be the most downfield in this region.
-
Methylenedioxy Carbon (-O-CH₂-O-): A signal for the methylene carbon will appear at approximately δ 101 ppm.
-
Acetyl Methyl Carbon (-CH₃): The methyl carbon will give a signal in the upfield region, around δ 24 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A sharp to medium absorption band around 3300-3250 cm⁻¹ is characteristic of the secondary amide N-H bond.
-
Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorption bands just below 3000 cm⁻¹ for the methyl group.
-
Amide I Band (C=O Stretch): A strong, sharp absorption band around 1660-1670 cm⁻¹ is a key indicator of the amide carbonyl group.
-
Amide II Band (N-H Bend & C-N Stretch): A significant band will appear around 1550-1530 cm⁻¹.
-
C-O Stretch: Strong absorptions in the 1250-1040 cm⁻¹ region are characteristic of the ether linkages in the methylenedioxy group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 179, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent fragment would be expected from the loss of ketene (CH₂=C=O) from the molecular ion, resulting in a peak at m/z = 137, which corresponds to the 3,4-(methylenedioxy)aniline radical cation. Another significant fragmentation pathway involves the cleavage of the C-N bond.
Analytical Chromatography
Chromatographic methods are vital for assessing the purity of the final compound and for monitoring the progress of the synthesis.
-
Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress. The product, being more polar than the starting aniline, will have a different Rf value.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with a UV detector set to ~285 nm would be suitable for analysis.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for both identification and purity assessment, especially for volatile derivatives. The mass spectrum obtained from GC-MS can be compared with library data for confirmation.[8][9]
Characterization Workflow Diagram
Caption: Integrated workflow for the characterization of this compound.
Conclusion
This compound is a synthetically accessible compound with well-defined chemical and spectral properties. Its preparation via the acetylation of 3,4-(Methylenedioxy)aniline is a straightforward and efficient process. The structural integrity and purity of the compound can be rigorously confirmed through a standard suite of analytical techniques, including NMR and IR spectroscopy, mass spectrometry, and chromatography. This comprehensive characterization is fundamental for its application as a reliable intermediate in the development of new chemical entities in the pharmaceutical and materials science industries.
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- Wikipedia. (n.d.). Acetanilide.
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- Chegg.com. (2021). Solved Analyze the IR spectrum of 3,4-methylenedioxystilbene.
- Shafaati, A., & Clark, C. R. (2007). Quantitative determination of 3,4-methylenedioxymethamphetamine by thin-layer chromatography in ecstasy illicit pills in Tehran.
- NIST. (n.d.). Acetanilide, 4'-hydroxy-n-methyl-. NIST Chemistry WebBook.
- Calgar, M., et al. (2022).
- Cosmetic Ingredient Review. (2016). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics.
- Pizarro, N., et al. (2003). Stereochemical Analysis of 3,4-methylenedioxymethamphetamine and Its Main Metabolites by Gas chromatography/mass Spectrometry.
- Pradissitto, T., et al. (2021).
- Cosmetic Ingredient Review. (2016). Memorandum: Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl.
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- Kavanagh, P., et al. (2015). Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR). Drug testing and analysis.
- Tsujikawa, K., et al. (2016). Development of a Library Search-Based Screening System for 3,4-Methylenedioxymethamphetamine in Ecstasy Tablets Using a Portable Near-Infrared Spectrometer. Journal of forensic sciences.
- Tsopelas, F., et al. (2010). Identification and quantitation of 3,4-methylenedioxy-N-methylamphetamine (MDMA, ecstasy) in human urine by 1H NMR spectroscopy. Application to five cases of intoxication.
- ResearchGate. (n.d.). (PDF) Analysis of 3,4-Methylenedioxy- N -Methylamphetamine (MDMA) in “Ecstasy” Tablets by 13C Solid State Nuclear Magnetic Resonance (NMR) Spectroscopy.
- Burnett, C. L., et al. (2022). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics.
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Spectroscopic Characterization of 3',4'-Methylenedioxyacetanilide: A Technical Guide
Introduction
3',4'-Methylenedioxyacetanilide, also known as N-(1,3-benzodioxol-5-yl)acetamide, is an acetanilide derivative of significant interest in synthetic chemistry.[1][2] Its structure, featuring a methylenedioxy group fused to a phenyl ring with an acetamido substituent, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2] Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights from a field-proven perspective.
The core of this guide is to not only present the spectral data but to also elucidate the correlation between the molecular structure and the observed spectroscopic features. This approach ensures a comprehensive understanding for researchers, scientists, and drug development professionals.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound is fundamental to interpreting its spectroscopic data. The key structural features include:
-
Aromatic Ring: A 1,3,4-trisubstituted benzene ring.
-
Methylenedioxy Group: An -O-CH₂-O- group fused to the aromatic ring.
-
Acetamido Group: An -NH-C(=O)-CH₃ group attached to the aromatic ring.
Each of these functional groups gives rise to characteristic signals in NMR, IR, and MS spectra, allowing for a detailed structural confirmation.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the number of different types of protons and their connectivity in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Record the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
Data Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylenedioxy protons, the amide proton, and the acetyl methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.0 | Singlet | 1H | Amide (N-H) |
| ~7.2-7.4 | Singlet | 1H | Aromatic (H-2') |
| ~6.8-7.0 | Doublet | 1H | Aromatic (H-6') |
| ~6.7-6.8 | Doublet | 1H | Aromatic (H-5') |
| ~5.9-6.0 | Singlet | 2H | Methylenedioxy (O-CH₂-O) |
| ~2.1-2.2 | Singlet | 3H | Acetyl (CH₃) |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
The aromatic region will display a pattern characteristic of a 1,3,4-trisubstituted ring. The methylenedioxy group protons are diastereotopic and appear as a singlet. The amide proton is a broad singlet, and its chemical shift can be concentration and solvent-dependent. The acetyl methyl group gives a sharp singlet.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Employ a high-resolution NMR spectrometer, typically with a broadband probe.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).
Data Interpretation
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | Carbonyl (C=O) |
| ~148-150 | Aromatic (C-3') |
| ~144-146 | Aromatic (C-4') |
| ~132-134 | Aromatic (C-1') |
| ~112-114 | Aromatic (C-6') |
| ~108-110 | Aromatic (C-2') |
| ~101-103 | Methylenedioxy (O-CH₂-O) |
| ~100-102 | Aromatic (C-5') |
| ~24-26 | Acetyl (CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
The downfield signal corresponds to the carbonyl carbon of the acetamido group. The aromatic carbons attached to oxygen (C-3' and C-4') will be in the 140-150 ppm range. The methylenedioxy carbon appears around 101 ppm. The acetyl methyl carbon is observed in the upfield region.
Caption: Predicted ¹³C NMR chemical shift assignments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation
The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds. An experimental FTIR spectrum is available on SpectraBase, obtained using a KBr wafer.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300-3200 | N-H stretch | Amide |
| ~3100-3000 | Aromatic C-H stretch | Aromatic Ring |
| ~2900 | Aliphatic C-H stretch | Methylenedioxy, Methyl |
| ~1670-1650 | C=O stretch (Amide I) | Amide |
| ~1600, ~1500 | C=C stretch | Aromatic Ring |
| ~1550-1500 | N-H bend (Amide II) | Amide |
| ~1250, ~1040 | C-O-C asymmetric & symmetric stretch | Methylenedioxy |
Table 3: Predicted IR Absorption Bands for this compound.
The presence of a strong absorption band around 1660 cm⁻¹ is indicative of the amide carbonyl group. The N-H stretching vibration will appear as a sharp to medium band in the 3300-3200 cm⁻¹ region. The characteristic C-O stretches of the methylenedioxy group are also key identifiers.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Data Interpretation
The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions. The molecular weight of this compound is 179.17 g/mol .[1]
-
Molecular Ion (M⁺): The peak at m/z = 179 will correspond to the molecular ion.
-
Key Fragmentations:
-
Loss of the acetyl group (-COCH₃) to give a fragment at m/z = 136.
-
Cleavage of the amide bond to generate the acylium ion at m/z = 43.
-
Fragmentation of the methylenedioxy ring can also occur.
-
Caption: Proposed fragmentation pathway in Mass Spectrometry.
Summary of Spectroscopic Data
| Technique | Key Features and Interpretations |
| ¹H NMR | Signals for aromatic, methylenedioxy, amide, and acetyl protons with characteristic chemical shifts and multiplicities. |
| ¹³C NMR | Distinct signals for carbonyl, aromatic, methylenedioxy, and acetyl carbons, confirming the carbon skeleton. |
| IR | Characteristic absorption bands for N-H stretch, C=O stretch (Amide I), N-H bend (Amide II), and C-O-C stretches of the methylenedioxy group.[3] |
| MS | Molecular ion peak at m/z = 179 and characteristic fragment ions corresponding to the loss of the acetyl group and other fragments.[1] |
Table 4: Summary of Spectroscopic Data for this compound.
Safety and Handling
As a precautionary measure, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
The comprehensive spectroscopic analysis using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for the unambiguous identification and structural confirmation of this compound. The correlation of the observed spectral data with the specific molecular features, as detailed in this guide, offers a robust framework for researchers and professionals in the field of chemical synthesis and analysis.
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A Comprehensive Technical Guide to the Solubility Profile of 3',4'-Methylenedioxyacetanilide
This guide provides an in-depth exploration of the solubility characteristics of 3',4'-Methylenedioxyacetanilide, a compound of interest in various research and development sectors. Recognizing the critical role of solubility in the journey of a chemical entity from laboratory synthesis to practical application, this document is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and experimentally determining the solubility of this specific molecule. While quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, proven experimental methodologies, and an analysis of the compound's structural attributes to empower researchers in generating this vital data.
The Criticality of Solubility in Scientific Research and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter that profoundly influences the utility and development pathway of a chemical compound.[1][2][3] In the realm of drug discovery and development, poor aqueous solubility is a major hurdle, with over 40% of new chemical entities being practically insoluble in water.[2][3][4] This can lead to low bioavailability, hindering a potentially effective drug from reaching its therapeutic target in the body.[4][5] Beyond the pharmaceutical sciences, a compound's solubility profile is paramount for a variety of laboratory applications, including:
-
Synthesis and Purification: The choice of solvent is crucial for efficient reaction kinetics and for purification techniques like recrystallization, which rely on differential solubility at varying temperatures.[6][7]
-
Formulation: Developing a stable and effective formulation, whether for a pharmaceutical, an agrochemical, or a consumer product, is contingent on understanding the compound's solubility in various excipients and delivery vehicles.[1][5]
-
Analytical Chemistry: Accurate quantification and characterization of a compound often require its dissolution in a suitable solvent for techniques such as chromatography and spectroscopy.
Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle. This concept is rooted in the polarity of the molecules involved.
2.1. The Role of Polarity and Intermolecular Forces
-
Polar Solvents: These solvents, such as water, methanol, and ethanol, possess significant dipole moments due to the presence of electronegative atoms (e.g., oxygen, nitrogen) and hydrogen bonding capabilities. They are effective at dissolving polar solutes, including salts and compounds with hydroxyl or amine groups.
-
Nonpolar Solvents: Solvents like hexane, toluene, and carbon tetrachloride have low dielectric constants and primarily interact through weaker van der Waals forces. They are adept at dissolving nonpolar solutes, such as hydrocarbons and lipids.
-
Polar Aprotic Solvents: This class of solvents, including acetone and dimethyl sulfoxide (DMSO), has significant dipole moments but lacks acidic protons for hydrogen bonding. They can dissolve a wide range of substances.
2.2. Physicochemical Properties of this compound
To predict the solubility of this compound, it is essential to analyze its molecular structure. The molecule possesses both polar and nonpolar characteristics:
-
Methylenedioxy Group (-O-CH₂-O-): This group, attached to the phenyl ring, is relatively nonpolar.
-
Acetanilide Moiety (-NH-CO-CH₃): The amide group introduces polarity through the presence of nitrogen and oxygen atoms, which can participate in hydrogen bonding as both donors (N-H) and acceptors (C=O).
-
Phenyl Ring: The aromatic ring is inherently nonpolar.
The presence of the polar amide group suggests that this compound will exhibit some solubility in polar solvents. However, the overall molecule has significant nonpolar character due to the phenyl ring and the methylenedioxy group. Therefore, it is anticipated that the compound will have limited solubility in water and higher solubility in organic solvents of intermediate polarity.
Experimental Determination of Equilibrium Solubility: A Practical Workflow
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8][9][10] This "gold standard" technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.[8][10]
3.1. Detailed Step-by-Step Protocol: The Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of clean, inert vials or flasks. An excess is crucial to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[8][11]
-
Add a precise volume of the selected solvent to each vial. A range of common laboratory solvents with varying polarities should be tested (see Table 1).
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator. Temperature control is critical as solubility is temperature-dependent.[12][13] A standard temperature for initial screening is ambient room temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[11][14] It is advisable to determine the time to reach equilibrium by taking samples at various time points until the concentration of the solute in the supernatant remains constant.[11]
-
-
Phase Separation:
-
Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This can be accomplished by:
-
Centrifugation: Spinning the vials at high speed to pellet the solid.
-
Filtration: Using a syringe filter with a chemically inert membrane (e.g., PTFE, PVDF) to separate the supernatant. It is important to ensure the filter does not adsorb the solute.
-
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as:
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
3.2. Visualizing the Experimental Workflow
Caption: Rationale for Solvent Selection Based on Polarity.
Safety Considerations
When handling this compound and the solvents mentioned, it is imperative to adhere to standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for the compound and each solvent before commencing any experimental work. [17][18][19][20]General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and vapors.
-
Preventing contact with skin and eyes.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound is limited, this technical guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility profile. By combining a theoretical understanding of the physicochemical principles of solubility with a robust experimental protocol like the shake-flask method, scientists can generate the critical data needed to advance their research and development activities. The anticipated solubility in solvents of intermediate polarity provides a logical starting point for solvent screening for applications such as synthesis, purification, and formulation.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
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Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]
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ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
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Williamson, K. L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(9), 635. [Link]
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University of California, Los Angeles. Recrystallization. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
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Chinese Pharmaceutical Association. (2014). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs, 23(19), 2263-2267. [Link]
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World Health Organization. (2019). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. PubMed. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. International Journal of Pharmaceutics, 389(1-2), 190-196. [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Bergström, C. A., et al. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 96(7), 1833-1838. [Link]
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Al-Gousous, J. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 25(3), 6-15. [Link]
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Slideshare. (2019). solubility experimental methods.pptx. [Link]
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ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]
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World Health Organization. (2019). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
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USP-NF. (2016). <1236> Solubility Measurements. [Link]
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Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
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Wikipedia. Solubility equilibrium. [Link]
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Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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National Institute of Standards and Technology. (2016). SAFETY DATA SHEET - Acetanilide. [Link]
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ResearchGate. (1993). Custom Synthesis and Analytical Properties of 3,4-Methylenedioxy-N,N-dimethylamphetamine (MDDMA). [Link]
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A Senior Application Scientist's Guide to the Purification of 3',4'-Methylenedioxyacetanilide via Recrystallization
Abstract
This technical guide provides a comprehensive, field-proven protocol for the purification of 3',4'-Methylenedioxyacetanilide through recrystallization. Moving beyond a simple list of steps, this document elucidates the underlying chemical principles and experimental rationale necessary for developing a robust and validated purification process. It is designed for researchers, scientists, and drug development professionals who require not only a method but also a deep understanding of the causality behind each procedural choice. We will explore a systematic approach to solvent selection, the intricacies of the recrystallization workflow, and troubleshooting common challenges. This guide is structured to empower the user with the expertise to adapt and optimize this protocol for their specific experimental context.
Introduction: The Rationale for Recrystallization
This compound is a key chemical intermediate whose purity is paramount for the successful synthesis of downstream targets. Crude products from organic synthesis are rarely pure, often containing unreacted starting materials, by-products, and other contaminants.[1][2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities.[3]
The fundamental principle of recrystallization is based on the observation that the solubility of most solids increases with temperature.[4] An impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, the impurities remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[3][5] The slow and controlled formation of crystals is crucial, as it allows for the selective incorporation of the desired molecules into the growing lattice, effectively excluding impurities.[6]
Foundational Knowledge: Pre-Protocol Characterization
Before embarking on a recrystallization protocol, a thorough understanding of the physicochemical properties of this compound is essential. While comprehensive literature data for this specific compound is sparse, we can draw parallels with the closely related compound, acetanilide.[7]
Key Physical Properties:
-
Molecular Formula: C₉H₉NO₃[8]
-
Molecular Weight: 179.17 g/mol [8]
-
Melting Point (Acetanilide): 113-115 °C - The melting point of pure this compound is a critical parameter for assessing the success of the purification. A sharp melting point range close to the literature value indicates high purity.
-
Potential Impurities: The synthesis of this compound typically involves the acetylation of 3,4-(methylenedioxy)aniline. Potential impurities could include unreacted 3,4-(methylenedioxy)aniline, di-acetylated products, and by-products from side reactions.[9][10][11]
Safety and Handling:
The Core of the Protocol: Systematic Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[4] An ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is the driving force for crystallization and high recovery yield.[4]
-
Inertness: The solvent must not react with the compound to be purified.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Appropriate boiling point: The boiling point of the solvent should ideally be lower than the melting point of the compound to prevent "oiling out," where the compound separates as a liquid instead of a solid.[12]
-
Safety: The solvent should have a low toxicity and flammability profile.[8]
Given the structural similarities to acetanilide, which is soluble in hot water and has low solubility in cold water, water is a logical starting point for solvent screening.[7][14][15] A systematic screening of a panel of common laboratory solvents with varying polarities is recommended.
Experimental Protocol for Solvent Screening:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, vortexing after each addition. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate to the boiling point of the solvent. Continue adding the solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
If crystals form, place the test tube in an ice bath to maximize crystal formation.
-
Record your observations in a structured table.
Table 1: Illustrative Solvent Screening Data for this compound
| Solvent | Solubility at Room Temp. | Solubility at Boiling Temp. | Crystal Formation on Cooling | Remarks |
| Water | Insoluble | Soluble | Abundant, well-formed needles | Promising candidate. |
| Ethanol | Soluble | Very Soluble | Poor | Too soluble at room temperature. |
| Isopropanol | Sparingly Soluble | Soluble | Moderate | Potential candidate, may require a co-solvent. |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Too soluble. |
| Toluene | Insoluble | Sparingly Soluble | Minimal | Poor solubility even when hot. |
| Heptane | Insoluble | Insoluble | None | Not a suitable solvent. |
Based on this illustrative data, water appears to be the most promising single solvent for the recrystallization of this compound.
The Recrystallization Workflow: A Step-by-Step Technical Guide
This section details the full experimental protocol for the purification of this compound using the selected solvent system.
Diagram 1: Recrystallization Workflow
Caption: A schematic of the key stages in the recrystallization process.
Experimental Protocol:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., water) and a boiling chip.
-
Heat the mixture on a hot plate with gentle swirling until the solvent boils and the solid dissolves completely. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.[14] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, maximizing the recovery yield.
-
-
Hot Gravity Filtration (if necessary):
-
If insoluble impurities are present (observed as suspended particles in the hot solution), a hot gravity filtration is required.[16]
-
Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.
-
Preheat the funnel and filter paper by pouring a small amount of the hot solvent through it.[7] This prevents premature crystallization in the funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[14]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Continue to draw air through the crystals on the filter paper to partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product should be assessed by melting point determination.
-
Troubleshooting Common Recrystallization Challenges
Even with a well-defined protocol, challenges can arise. Below are common issues and their solutions:
Table 2: Troubleshooting Guide for Recrystallization
| Problem | Probable Cause(s) | Solution(s) |
| No crystals form on cooling | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow to cool again.[12] - Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation. - Add a seed crystal of the pure compound.[9] |
| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the compound. - The compound is highly impure. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[12] - Consider using a different solvent with a lower boiling point. |
| Low recovery yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. - Ensure the filtration apparatus is properly preheated. - Ensure the solution is cooled in an ice bath for a sufficient amount of time.[9] |
| Colored crystals | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[14] |
Conclusion: A Framework for Purity
This guide has provided a comprehensive framework for the purification of this compound by recrystallization. By understanding the principles of solvent selection and the rationale behind each step of the workflow, researchers can confidently implement and adapt this protocol to achieve a high degree of purity in their target compound. The emphasis on systematic methodology and troubleshooting empowers the scientist to move beyond rote execution and engage in informed process optimization, a cornerstone of excellence in chemical synthesis and drug development.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 13067-19-1). Retrieved from [Link]
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European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98). Retrieved from [Link]
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Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
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University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
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CAS number and molecular weight of 3',4'-Methylenedioxyacetanilide
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-(1,3-benzodioxol-5-yl)acetamide, also known as 3',4'-Methylenedioxyacetanilide. The document covers its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications as a versatile intermediate in medicinal chemistry and drug development.
Executive Summary: Compound Identification and Properties
N-(1,3-benzodioxol-5-yl)acetamide is an aromatic organic compound belonging to the acetanilide class. The presence of the 1,3-benzodioxole (or methylenedioxy) moiety makes it a valuable precursor and structural motif in the synthesis of a wide range of biologically active molecules. This section outlines its fundamental chemical identifiers and physical properties.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)acetamide | [1] |
| Synonyms | This compound, 1-Acetamido-3,4-(methylenedioxy)benzene, N-Acetyl-3,4-methylenedioxyaniline | [2] |
| CAS Number | 13067-19-1 | [1][2] |
| Molecular Formula | C₉H₉NO₃ | [1][2] |
| InChI Key | CGLCDOZYDURWIG-UHFFFAOYSA-N | [2] |
Physicochemical Data
The following table summarizes key computed and experimental physicochemical properties, which are critical for experimental design, including solvent selection, reaction condition optimization, and preliminary safety assessment.
| Property | Value | Unit | Source |
| Molecular Weight | 179.17 | g/mol | [1][2] |
| Exact Mass | 179.058243 | g/mol | [2] |
| Melting Point | 135-136 | °C | [2] |
| Boiling Point (Predicted) | 611.31 | K | [3] |
| logP (Octanol/Water) | 1.374 | [3] | |
| Water Solubility (log₁₀WS) | -1.89 | mol/L | [3] |
| Appearance | White to off-white solid | Inferred |
Synthesis and Mechanism: N-Acetylation of 3,4-(Methylenedioxy)aniline
The most direct and common synthesis of this compound is through the N-acetylation of its corresponding primary amine, 3,4-(Methylenedioxy)aniline (CAS: 14268-66-7). This reaction is a classic example of nucleophilic acyl substitution.
Mechanistic Insight
The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride). The acetamido group (-NHCOCH₃) is an activating group for the aromatic ring, yet it is less activating than the original amino group (-NH₂). This moderation of reactivity is a key strategic advantage in multi-step syntheses, as it helps prevent over-reaction (e.g., poly-substitution) in subsequent electrophilic aromatic substitution steps. The reaction is typically performed under aqueous conditions where the aniline is first protonated with a strong acid to form a water-soluble salt, ensuring a homogenous reaction medium.[4] The subsequent addition of a weak base, such as sodium acetate, deprotonates the anilinium ion, regenerating the nucleophilic free amine in situ to react with the acetic anhydride.[1][4]
Caption: Workflow for the N-acetylation of 3,4-(Methylenedioxy)aniline.
Detailed Experimental Protocol
This protocol is adapted from established procedures for aniline acetylation.[1][5] It is designed as a self-validating system where product formation is visually confirmed by precipitation and purity is assessed via melting point and spectroscopy.
Materials:
-
3,4-(Methylenedioxy)aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride (1.2 eq)
-
Sodium Acetate (NaOAc)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Decolorizing Charcoal (optional)
Procedure:
-
Solubilization of Amine: In a suitable Erlenmeyer flask, suspend 1.0 equivalent of 3,4-(Methylenedioxy)aniline in ~30 mL of water per gram of aniline. While stirring, add concentrated HCl dropwise until the aniline fully dissolves, forming the anilinium chloride salt. The solution should become clear.[5]
-
Expertise & Causality: Aniline and its derivatives often have low water solubility. Conversion to the hydrochloride salt is a standard technique to achieve a homogeneous solution, which is crucial for uniform and efficient reaction with the anhydride in the subsequent step.[4]
-
-
Preparation of Reagents: In a separate beaker, prepare a solution of sodium acetate by dissolving ~1.5 equivalents in a minimal amount of warm water. Measure out 1.2 equivalents of acetic anhydride.
-
Acetylation Reaction: To the stirred anilinium chloride solution, add the measured acetic anhydride in a single portion. Immediately follow this by the rapid addition of the sodium acetate solution.[5]
-
Trustworthiness: The immediate addition of the base is critical. It neutralizes the HCl and deprotonates the anilinium ion, allowing the now-free amine to react with the anhydride. The reaction is rapid, and the product, being significantly less soluble than the starting materials, will precipitate out of the aqueous solution, providing a visual confirmation of reaction success.
-
-
Isolation and Purification: Vigorously stir the mixture for several minutes and then cool the flask in an ice-water bath for 20-30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold water to remove residual salts and acid.[5]
-
Recrystallization: For high-purity material suitable for further use, recrystallize the crude product from a minimal amount of hot ethanol or an ethanol-water mixture. If the initial product is colored, a small amount of decolorizing charcoal can be used during recrystallization.[1]
-
Characterization: Dry the purified crystals thoroughly. Determine the final yield and characterize the product by measuring its melting point (expected: 135-136 °C) and acquiring spectroscopic data (IR, NMR).
Applications in Research and Drug Development
While this compound itself is not typically an active pharmaceutical ingredient (API), it serves as a crucial intermediate and building block. The acetanilide functional group and the benzodioxole ring system are both "privileged scaffolds" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[6]
Role as a Synthetic Intermediate
The primary value of this compound lies in its utility for constructing more complex molecules. The acetamido group directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is blocked, it is a reliable director to the C-6 position of the benzodioxole ring.
-
Precursor to Pharmacologically Active Compounds: Acetanilide derivatives have been investigated for a wide array of therapeutic effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities.[6] The 1,3-benzodioxole core is also a key feature in many natural products and synthetic drugs. For example, derivatives of N-(benzo[d][1][3]dioxol-5-yl)acetamide have been synthesized and evaluated as potent agonists for auxin receptors, indicating potential applications in agricultural science.[7]
-
Scaffold for Library Synthesis: The compound is an ideal starting point for creating libraries of related molecules for high-throughput screening. The amide nitrogen can be alkylated, and the aromatic ring can undergo further substitution, allowing for systematic exploration of structure-activity relationships (SAR).[8]
Connection to Neuropharmacology Research
The 3,4-methylenedioxy functional group is a core structural component of psychoactive compounds like 3,4-Methylenedioxymethamphetamine (MDMA).[3][9] As such, this compound and its precursor, 3,4-(methylenedioxy)aniline, are key starting materials in the synthesis of MDMA and its analogues for neuropharmacological research.[3] This research is currently exploring the therapeutic potential of such compounds in controlled clinical settings for treating conditions like post-traumatic stress disorder (PTSD).[10]
Caption: Key synthetic transformations of this compound.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely available, a hazard assessment can be made based on the known toxicology of related acetanilides and aromatic amines.
-
Handling: Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][12]
-
Hazards: Acetanilide and its derivatives are generally considered harmful if swallowed.[11] Compounds containing the acetamide functional group may be suspected of causing cancer.[12] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Call a poison control center or physician for guidance.[12]
-
Conclusion
N-(1,3-benzodioxol-5-yl)acetamide is a well-defined chemical compound with significant value as a synthetic intermediate. Its straightforward preparation via N-acetylation, combined with the dual reactivity of the acetamido group and the benzodioxole ring, makes it a versatile tool for medicinal chemists and drug development professionals. Its application spans from the creation of novel therapeutic candidates to its use as a precursor in neuropharmacological research, underscoring its importance in the broader scientific landscape. Proper adherence to safety protocols is essential when handling this and all related laboratory chemicals.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 13067-19-1). Retrieved from [Link]
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- Green, A. R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological Reviews, 55(3), 463-508.
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Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
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Penta Chemicals. (2023). SAFETY DATA SHEET Acetamide. Retrieved from [Link]
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An In-Depth Technical Guide to the Thermochemical Properties of 3',4'-Methylenedioxyacetanilide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of 3',4'-Methylenedioxyacetanilide (CAS 13067-19-1), a compound of interest in pharmaceutical research and development. In the absence of extensive experimental data, this document focuses on the established experimental techniques and computational approaches for determining key thermochemical parameters such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy. Detailed, field-proven protocols for bomb calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are presented, emphasizing the causality behind experimental choices to ensure data integrity. Furthermore, this guide explores the utility of computational chemistry, specifically composite methods, as a powerful tool for predicting thermochemical properties. The predicted data herein serves as a valuable baseline for future experimental work and for understanding the thermal stability and energetic profile of this molecule.
Introduction: The Significance of Thermochemical Data in Drug Development
This compound, a derivative of acetanilide featuring a methylenedioxy group, represents a class of compounds with significant potential in medicinal chemistry. The thermochemical properties of such active pharmaceutical ingredients (APIs) are not merely academic; they are critical to nearly every stage of drug development. From ensuring the safety and stability of manufacturing processes to predicting shelf-life and understanding bioavailability, a thorough grasp of a compound's energetic landscape is paramount.
This guide is structured to provide researchers and drug development professionals with a robust framework for both the experimental determination and computational prediction of the thermochemical properties of this compound. We will delve into the "why" behind the "how," offering insights that bridge theoretical understanding with practical application.
Predicted Thermochemical Data for this compound
| Property | Predicted Value | Unit | Method |
| Molecular Formula | C₉H₉NO₃ | - | - |
| Molecular Weight | 179.17 | g/mol | - |
| Normal Melting Point (Tfus) | 420.56 | K | Joback |
| Normal Boiling Point (Tboil) | 611.31 | K | Joback |
| Enthalpy of Fusion (ΔfusH°) | 32.05 | kJ/mol | Joback |
| Enthalpy of Vaporization (ΔvapH°) | 61.65 | kJ/mol | Joback |
| Enthalpy of Formation (gas, ΔfH°gas) | -245.47 | kJ/mol | Joback |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -25.26 | kJ/mol | Joback |
| Ideal Gas Heat Capacity (Cp,gas) at 298.15 K | See Table 2 | J/mol·K | Joback |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.374 | - | Crippen |
Table 1: Predicted Thermochemical and Physical Properties of this compound [1]
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) |
| 611.31 | 314.72 |
| 650.05 | 326.00 |
| 688.79 | 336.43 |
| 727.53 | 346.07 |
| 766.27 | 354.98 |
| 805.01 | 363.24 |
| 843.75 | 370.90 |
Table 2: Predicted Ideal Gas Heat Capacity (Cp,gas) of this compound at Various Temperatures [1]
Experimental Determination of Thermochemical Properties
The experimental validation of predicted data is a cornerstone of scientific integrity. The following sections detail the primary techniques for measuring the thermochemical properties of a solid organic compound like this compound.
Enthalpy of Combustion and Formation via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental thermodynamic property that dictates the energy content of a molecule. For organic compounds, this is most accurately determined indirectly through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.
Causality of Experimental Choices: The combustion of an organic nitrogen compound in a high-pressure oxygen environment ensures a complete and rapid reaction, liberating all the chemical energy as heat.[2] The constant volume nature of the bomb calorimeter allows for the direct measurement of the change in internal energy (ΔU), which can then be converted to the change in enthalpy (ΔH).
Figure 1: Workflow for determining the enthalpy of formation using bomb calorimetry.
Step-by-Step Protocol for Bomb Calorimetry:
-
Calibration: The energy equivalent of the calorimeter (C_cal) must first be determined by combusting a certified standard, typically benzoic acid, for which the heat of combustion is precisely known.
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of this compound.
-
Press the sample into a pellet to ensure uniform combustion.
-
Weigh a 10 cm piece of ignition wire and attach it to the bomb's electrodes, ensuring it is in contact with the sample pellet.[3]
-
-
Bomb Assembly:
-
Place the sample crucible into the bomb.
-
Add 1 mL of distilled water to the bottom of the bomb to saturate the internal atmosphere and ensure all water formed during combustion is in the liquid state.[3]
-
Seal the bomb and purge it with oxygen to remove atmospheric nitrogen.
-
Pressurize the bomb with pure oxygen to approximately 25-30 atm.[3]
-
-
Calorimetric Measurement:
-
Submerge the sealed bomb in the calorimeter bucket containing a known mass of water.[4]
-
Allow the system to reach thermal equilibrium while stirring.
-
Record the initial temperature for several minutes to establish a baseline.
-
Ignite the sample by passing a current through the ignition wire.
-
Record the temperature at regular intervals until a maximum is reached and the temperature begins to fall.[3]
-
-
Post-Combustion Analysis:
-
Carefully release the pressure from the bomb.[5]
-
Open the bomb and inspect for soot, which would indicate incomplete combustion.
-
Collect the bomb washings and titrate with a standard sodium carbonate solution to determine the amount of nitric acid formed from the combustion of the nitrogen in the sample.[5]
-
Weigh any unburned ignition wire.
-
-
Calculations:
-
Calculate the total heat released (q_total) using the measured temperature change and the energy equivalent of the calorimeter.
-
Subtract the heat contributions from the ignition wire and the formation of nitric acid to find the heat of combustion of the sample (q_comb).
-
Calculate the constant volume heat of combustion (ΔU_comb) in kJ/mol.
-
Convert ΔU_comb to the constant pressure heat of combustion (ΔH_comb) using the equation: ΔH = ΔU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.
-
Finally, use Hess's Law and the known standard enthalpies of formation of CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of this compound.
-
Self-Validation and Trustworthiness: The protocol's integrity is maintained by the initial calibration with a certified standard. The post-combustion analysis for incomplete combustion and by-product formation (nitric acid) ensures that the measured heat release is accurately attributed to the complete combustion of the target compound.
Heat Capacity, Melting Point, and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is invaluable for determining heat capacity, melting point (T_m), and the enthalpy of fusion (ΔH_fus).
Causality of Experimental Choices: By precisely controlling the temperature program and measuring the differential heat flow, DSC can detect endothermic and exothermic transitions.[7] The melting of a crystalline solid is an endothermic process, appearing as a distinct peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion, and the peak onset or maximum provides the melting temperature.[7] Heat capacity is determined by measuring the heat flow required to raise the sample's temperature by a given amount.
Figure 2: Logical flow of a DSC experiment for determining thermal properties.
Step-by-Step Protocol for DSC (as per ASTM D3418/E1356): [6][7]
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium) with known melting points and enthalpies of fusion.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of this compound into an aluminum DSC pan.[7]
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Experimental Run:
-
Place the sample pan and an empty reference pan into the DSC cell.[7]
-
Equilibrate the cell at a starting temperature well below the expected melting point.
-
Heat the sample at a controlled rate, typically 10°C/minute for melting point determination.[7]
-
Record the differential heat flow as a function of temperature.
-
-
Data Analysis:
-
Heat Capacity (C_p): Determine C_p from the displacement of the baseline in the heat flow curve. This requires a three-step process: running a baseline with empty pans, running a sapphire standard, and then running the sample.
-
Melting Point (T_m): Determine the melting point from the onset temperature or the peak maximum of the endothermic melting event.
-
Enthalpy of Fusion (ΔH_fus): Integrate the area of the melting peak to determine the enthalpy of fusion in Joules per gram (J/g), which can then be converted to kJ/mol.
-
Self-Validation and Trustworthiness: The use of certified reference materials for calibration ensures the accuracy of the temperature and enthalpy scales. The baseline subtraction method for C_p measurement corrects for instrumental artifacts, providing reliable heat capacity data.
Thermal Stability and Decomposition by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of a compound, identifying decomposition temperatures, and analyzing the composition of materials.
Causality of Experimental Choices: By heating the sample in an inert atmosphere (e.g., nitrogen), one can observe the mass loss associated with thermal decomposition without the influence of oxidation. The resulting TGA curve, a plot of mass versus temperature, reveals the temperature at which degradation begins (onset temperature) and the stages of mass loss.
Step-by-Step Protocol for TGA (as per ASTM E1131):
-
Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using materials with known Curie points.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a tared TGA pan.
-
-
Experimental Run:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a controlled flow rate.
-
Heat the sample from ambient temperature to a final temperature well above the expected decomposition point at a constant rate (e.g., 10°C/minute).
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Thermal Stability: Determine the onset temperature of decomposition, which is often taken as the temperature at which 5% mass loss occurs.
-
Decomposition Profile: Identify the number of decomposition stages and the temperature range and percentage mass loss for each stage. Aromatic amides can exhibit thermal stability up to around 160°C, though this is highly structure-dependent.[8]
-
Residue Analysis: Quantify the amount of non-volatile residue remaining at the end of the experiment.
-
Self-Validation and Trustworthiness: The high precision of the microbalance and the precise temperature control of the furnace ensure the reliability of the data. Running the experiment under a controlled inert atmosphere isolates the thermal decomposition from oxidative processes.
Computational Thermochemistry: A Predictive Approach
In the absence of experimental data, or to complement it, computational chemistry offers powerful tools for predicting thermochemical properties. High-accuracy composite methods are particularly effective.
Causality of Method Choice: Composite methods, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS-QB3) theories, aim to achieve high accuracy by combining several lower-level calculations to approximate a much higher-level, computationally expensive calculation.[9] They systematically correct for deficiencies in basis sets and electron correlation treatments to provide thermochemical data often within "chemical accuracy" (±1 kcal/mol or ~4 kJ/mol).[9]
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- 9. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to 3',4'-Methylenedioxyacetanilide: From Synthesis to Spectroscopic Validation
This guide provides a comprehensive technical overview of 3',4'-Methylenedioxyacetanilide, a compound situated at the intersection of classic organic synthesis and the exploration of biologically significant scaffolds. While a singular "discovery" event for this specific molecule is not prominently documented in historical records, its existence is a logical consequence of fundamental chemical principles and the rich history of its parent moieties: the acetanilide class of compounds and the 3,4-methylenedioxy functional group. This document will therefore construct a narrative based on established chemical precedent, detailing the synthesis from its foundational precursor, providing robust protocols for its preparation and characterization, and contextualizing its significance within the broader landscape of medicinal and synthetic chemistry.
Introduction: The Convergence of a Privileged Scaffold and a Historic Functional Group
The 3,4-methylenedioxy group, a distinctive five-membered dioxole ring fused to a benzene ring, is a well-established "privileged scaffold" in medicinal chemistry.[1] Its presence in numerous natural products and synthetic compounds often imparts significant biological activity. The parent amine of our target compound, 3,4-(Methylenedioxy)aniline, serves as a crucial building block for a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1]
On the other hand, the acetanilide functional group has a storied history in pharmacology. Acetanilide itself, the N-acetylated derivative of aniline, was introduced as one of the first synthetic analgesics and antipyretics in 1886 under the trade name "Antifebrin".[2][3][4][5] Although its use was later curtailed due to toxicity, its discovery paved the way for the development of safer analgesics like acetaminophen (paracetamol), which is, in fact, a metabolite of acetanilide.[3][6]
The synthesis of this compound is, therefore, a straightforward and logical exploration of chemical space, combining a biologically relevant core with a historically significant functional group. The N-acetylation of primary and secondary amines is a fundamental transformation in organic chemistry, often employed to protect the amine functionality or to modify the parent molecule's biological properties.[7]
This guide will provide the necessary technical details for a researcher to synthesize and validate this compound, starting from its nitrobenzene precursor.
Synthesis Pathway Overview
The synthesis of this compound is a two-step process commencing from the commercially available 1,2-(Methylenedioxy)-4-nitrobenzene.
-
Reduction of the Nitro Group: The first step involves the reduction of the nitro group of 1,2-(Methylenedioxy)-4-nitrobenzene to an amine, yielding the key intermediate, 3,4-(Methylenedioxy)aniline.
-
N-Acetylation: The subsequent step is the N-acetylation of 3,4-(Methylenedioxy)aniline to afford the final product, this compound.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
The following protocols are detailed with an emphasis on the rationale behind the procedural steps, ensuring a self-validating and reproducible workflow.
Synthesis of the Precursor: 3,4-(Methylenedioxy)aniline
The synthesis of 3,4-(Methylenedioxy)aniline is most commonly achieved through the catalytic hydrogenation of 1,2-(Methylenedioxy)-4-nitrobenzene.[8]
Protocol: Catalytic Hydrogenation of 1,2-(Methylenedioxy)-4-nitrobenzene
-
Materials:
-
1,2-(Methylenedioxy)-4-nitrobenzene
-
Ethanol (solvent)
-
Raney Nickel (catalyst)
-
High-pressure reactor (autoclave)
-
Hydrogen gas source
-
-
Procedure:
-
Charge the high-pressure reactor with 1,2-(Methylenedioxy)-4-nitrobenzene, Raney Nickel catalyst, and ethanol.
-
Seal the reactor and purge with nitrogen gas to remove air, then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 2.5 MPa.
-
Heat the reaction mixture to 60°C while stirring.
-
Maintain the hydrogen pressure and temperature for approximately 2-4 hours, or until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting solution of 3,4-(Methylenedioxy)aniline in ethanol can be used directly in the next step, or the solvent can be removed under reduced pressure to isolate the crude product.
-
For higher purity, the product can be distilled under high vacuum.
-
-
Causality and Self-Validation:
-
Catalyst Choice: Raney Nickel is a highly effective and widely used catalyst for the reduction of aromatic nitro groups due to its high surface area and activity.
-
Solvent: Ethanol is a good solvent for both the starting material and the product and is relatively inert under these reaction conditions.
-
Pressure and Temperature: These conditions are optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Validation: The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot. The identity of the product can be confirmed by comparing its melting point (39-41°C) and spectroscopic data with literature values.[9]
-
Synthesis of this compound
The N-acetylation of 3,4-(Methylenedioxy)aniline is readily achieved using acetic anhydride.[7]
Protocol: N-Acetylation of 3,4-(Methylenedioxy)aniline
-
Materials:
-
3,4-(Methylenedioxy)aniline
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Hydrochloric acid (optional, for solubilization)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a flask, dissolve 3,4-(Methylenedioxy)aniline in a suitable amount of water, adding a small amount of hydrochloric acid if necessary to facilitate dissolution by forming the hydrochloride salt.
-
In a separate beaker, prepare a solution of sodium acetate in water.
-
To the stirred solution of the aniline, add acetic anhydride.
-
Immediately following the addition of acetic anhydride, add the sodium acetate solution. The product, this compound, should precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.
-
-
Causality and Self-Validation:
-
Reagent Choice: Acetic anhydride is a highly effective and common acetylating agent for anilines.
-
Role of Sodium Acetate: Sodium acetate acts as a base to neutralize the acetic acid formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Precipitation: The product is significantly less soluble in water than the starting aniline hydrochloride, leading to its precipitation upon formation.
-
Validation: The purity of the product can be assessed by its melting point. The structure can be unequivocally confirmed through spectroscopic analysis (NMR, IR, and Mass Spectrometry), as detailed in the following section.
-
Caption: Simplified reaction scheme for the N-acetylation of 3,4-(Methylenedioxy)aniline.
Characterization and Spectroscopic Data
A self-validating protocol requires robust analytical methods to confirm the identity and purity of the synthesized compound.
| Property | Value | Source |
| CAS Number | 13067-19-1 | [10] |
| Molecular Formula | C₉H₉NO₃ | [10] |
| Molecular Weight | 179.17 g/mol | [10] |
| Melting Point (Tfus) | Data not available | |
| Boiling Point (Tboil) | Data not available | |
| logP (Octanol/Water) | Predicted values available | [10] |
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet around 2.1-2.2 ppm corresponding to the methyl protons of the acetyl group (CH₃).
-
A singlet around 5.9-6.0 ppm for the two protons of the methylenedioxy group (O-CH₂-O).
-
Aromatic protons in the range of 6.7-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
A broad singlet for the amide proton (N-H), typically downfield (around 7.5-9.0 ppm), the chemical shift of which can be concentration and solvent dependent.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A peak around 24 ppm for the acetyl methyl carbon.
-
A peak around 101 ppm for the methylenedioxy carbon.
-
Aromatic carbons in the region of 105-150 ppm.
-
A carbonyl carbon peak around 168-170 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A strong N-H stretching band around 3300 cm⁻¹.
-
A strong C=O (amide I) stretching band around 1660-1680 cm⁻¹.
-
An N-H bending (amide II) band around 1550 cm⁻¹.
-
C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.
-
Characteristic C-O stretching bands for the methylenedioxy group.
-
-
MS (Mass Spectrometry):
-
The molecular ion peak (M⁺) at m/z = 179.
-
Fragmentation patterns consistent with the loss of ketene (-42) and other characteristic fragments of the methylenedioxybenzene moiety.
-
Potential Applications and Broader Significance
While this compound is not known to have direct applications as a therapeutic agent, its role as a chemical intermediate is of interest. The N-acetyl group can serve as a protecting group for the amine, allowing for chemical modifications on the aromatic ring that would be incompatible with a free amine. Subsequent hydrolysis of the amide would then reveal the amine functionality in a later synthetic step.
Furthermore, the synthesis and characterization of such derivatives are fundamental exercises in drug discovery and development, providing data points for structure-activity relationship (SAR) studies. The exploration of simple derivatives of known biologically active scaffolds is a cornerstone of medicinal chemistry research.
Conclusion
This compound represents a logical and synthetically accessible molecule derived from a key intermediate in medicinal chemistry. While its own history is not one of a celebrated discovery, its synthesis is grounded in the rich history of acetanilide development and the enduring importance of the methylenedioxy scaffold. The protocols and analytical data presented in this guide offer a robust framework for the synthesis, validation, and further investigation of this compound, providing researchers and drug development professionals with a comprehensive technical resource.
References
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Grokipedia. Acetanilide. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Acetanilide: A Historical Perspective and Modern Relevance. [Link]
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American Chemical Society. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. [Link]
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Britannica. Acetanilide. [Link]
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Patsnap Synapse. What is Acetanilide used for?. [Link]
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Cheméo. Chemical Properties of this compound (CAS 13067-19-1). [Link]
- Google Patents. CN1233640C - Process for preparing N-alkyl-3,4-(methylene dioxy) aniline through reduction....
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ChemBK. 3,4-(Methylenedioxy)aniline. [Link]
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ResearchGate. THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. [Link]
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PubMed. Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA). [Link]
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NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. [Link]
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Wikipedia. Acetanilide. [Link]
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PubMed. A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. [Link]
-
Chemistry LibreTexts. 1: Acetylation of Aniline (Experiment). [Link]
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ResearchGate. ChemInform Abstract: 3,4-(Methylenedioxy)aniline as Precursor to the Synthesis of Thiazolidin-4-ones (IV). [Link]
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PubMed. Distribution measurements of 3,4-methylenedioxymethamphetamine and its metabolites in organs by matrix-assisted laser desorption/ionization imaging mass spectrometry using an automatic matrix spraying system with an air brush and a turntable. [Link]
-
ResearchGate. ¹H NMR spectra of (a) S‐3,4‐methylenedioxymethamphetamine (S‐MDMA) and.... [Link]
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PubMed. Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry and Tandem Mass Spectrometry. 4. 3-Ring and 4-Ring Isomers. [Link]
-
SpectraBase. 3,4-(Methylenedioxy)chalcone. [Link]
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ResearchGate. (PDF) Analysis of 3,4-Methylenedioxy- N -Methylamphetamine (MDMA) in “Ecstasy” Tablets by 13C Solid State Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
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Methodological & Application
The 3,4-Methylenedioxy Phenyl Scaffold: A Gateway to Novel Heterocyclic Entities of Pharmacological Interest
Introduction: The Strategic Value of the 3,4-Methylenedioxy Motif
The 1,3-benzodioxole (or 3,4-methylenedioxy) moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activities.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 3',4'-Methylenedioxyacetanilide as a versatile and readily accessible starting material. We will explore the transformation of this precursor into key intermediates and their subsequent cyclization into medicinally relevant heterocyclic systems, including isoquinolines, tetrahydroisoquinolines, quinolines, and benzimidazoles.
This document is intended for researchers, medicinal chemists, and drug development professionals. Beyond procedural steps, it delves into the causality behind experimental choices, offering field-proven insights to facilitate the successful synthesis and exploration of new chemical entities.
From Starting Material to Key Intermediates: A Preparative Workflow
The journey from this compound to a diverse array of heterocycles begins with its conversion into more synthetically versatile intermediates. The primary pathways involve hydrolysis to 3,4-methylenedioxyaniline and subsequent transformations.
Caption: Preparative workflow from the starting material.
Protocol 1: Synthesis of 3,4-Methylenedioxyaniline
Principle: The amide bond of this compound is hydrolyzed under acidic conditions to yield the corresponding primary amine, 3,4-methylenedioxyaniline. This aniline is a crucial building block for quinoline and benzimidazole synthesis.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and a 3 M solution of hydrochloric acid.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a 10% NaOH solution until the pH is basic (pH > 9).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,4-methylenedioxyaniline.[2]
Synthesis of Isoquinoline and Tetrahydroisoquinoline Scaffolds
The isoquinoline and tetrahydroisoquinoline cores are prevalent in a vast number of alkaloids with diverse pharmacological activities.[3]
Bischler-Napieralski Reaction for 3,4-Dihydroisoquinolines
The Bischler-Napieralski reaction is a powerful method for constructing the 3,4-dihydroisoquinoline skeleton through the intramolecular cyclization of β-arylethylamides.[4][5] This reaction is particularly effective for electron-rich aromatic systems like the 3,4-methylenedioxy-substituted ring.[5]
Caption: Bischler-Napieralski reaction workflow.
Principle: An N-acyl derivative of 3,4-methylenedioxyphenethylamine undergoes cyclodehydration using a condensing agent like phosphorus oxychloride (POCl₃) to form the dihydroisoquinoline ring. The intermediate dihydroisoquinoline can be subsequently aromatized to the corresponding isoquinoline.[5][6]
Materials:
-
N-Formyl-3,4-methylenedioxyphenethylamine
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Formyl-3,4-methylenedioxyphenethylamine (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude 6,7-Methylenedioxy-3,4-dihydroisoquinoline.
-
Purify the product by column chromatography on silica gel.
| Reagent/Solvent | Role | Key Considerations |
| POCl₃ | Dehydrating and activating agent | Highly reactive with water, handle with care. |
| Acetonitrile | Solvent | Must be anhydrous to prevent quenching of POCl₃. |
Pictet-Spengler Reaction for Tetrahydroisoquinolines
The Pictet-Spengler reaction provides access to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8]
Caption: Pictet-Spengler reaction workflow.
Principle: 3,4-Methylenedioxyphenethylamine (homopiperonylamine) reacts with formaldehyde (or a formaldehyde equivalent) under acidic conditions to form an iminium ion, which then undergoes intramolecular electrophilic attack on the electron-rich aromatic ring to yield the tetrahydroisoquinoline.[9]
Materials:
-
3,4-Methylenedioxyphenethylamine
-
Formaldehyde solution (37%)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,4-Methylenedioxyphenethylamine (1 equivalent) in dichloromethane.
-
Add formaldehyde solution (1.2 equivalents) to the mixture.
-
Cool the reaction to 0 °C and slowly add trifluoroacetic acid (2 equivalents).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired tetrahydroisoquinoline.
Synthesis of Quinoline Derivatives
Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of applications in medicinal chemistry, including antimalarial, antibacterial, and anticancer agents.[10] The Knorr quinoline synthesis is a reliable method for preparing 2-hydroxyquinolines (quinolin-2(1H)-ones).
Knorr Quinoline Synthesis
Principle: This synthesis involves the condensation of a β-ketoanilide with an acid catalyst. The requisite β-ketoanilide can be prepared from 3,4-methylenedioxyaniline and a β-ketoester.[11]
This protocol involves a two-step sequence: formation of the β-ketoanilide followed by cyclization.[11]
Step 1: Synthesis of the β-ketoanilide intermediate
-
Condense 3,4-methylenedioxyaniline (1 equivalent) with ethyl benzoylacetate (1 equivalent) in refluxing toluene.
-
Remove the ethanol and water formed during the reaction using a Dean-Stark apparatus.
-
After completion (monitored by TLC), cool the reaction and isolate the precipitated anilide.
Step 2: Cyclization to the Quinolin-2(1H)-one
-
Add the dried β-ketoanilide intermediate to an excess of polyphosphoric acid (PPA).
-
Heat the mixture at 100-110 °C for 1-2 hours.
-
Pour the hot mixture into ice water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6,7-Methylenedioxy-4-phenylquinolin-2(1H)-one.[11]
| Reagent/Condition | Role | Key Considerations |
| Polyphosphoric Acid (PPA) | Acid catalyst and dehydrating agent | Highly viscous; ensure efficient stirring. |
| 100-110 °C | Reaction Temperature | Controls the rate of cyclization. |
Synthesis of Benzimidazole Derivatives
The benzimidazole scaffold is a key component in a number of pharmaceuticals with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[12][13] The most common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.
Protocol 5: Synthesis of 5,6-Methylenedioxybenzimidazole
Principle: 3,4-Methylenedioxy-o-phenylenediamine is condensed with formic acid, which serves as the source for the C2 carbon of the imidazole ring.
Materials:
-
3,4-Methylenedioxy-o-phenylenediamine
-
Formic acid (90%)
-
Sodium hydroxide (NaOH) solution (10%)
Procedure:
-
In a round-bottom flask, heat a mixture of 3,4-Methylenedioxy-o-phenylenediamine (1 equivalent) and 90% formic acid (excess) on a water bath at 100 °C for 2 hours.
-
Cool the reaction mixture and neutralize it carefully with 10% NaOH solution until it is just alkaline.
-
The crude benzimidazole will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the product from boiling water to obtain pure 5,6-Methylenedioxybenzimidazole.
| Reagent/Condition | Role | Key Considerations |
| Formic Acid | C1 source for imidazole ring | Corrosive, handle with appropriate safety measures. |
| 100 °C | Reaction Temperature | Drives the condensation and cyclization. |
Pharmacological Relevance and Future Directions
The heterocyclic compounds synthesized from this compound are of significant interest to the drug development community.
-
Tetrahydroisoquinolines: Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have shown potential as multidrug resistance reversers in cancer therapy.[14][15] The 6,7-methylenedioxy analogues are structurally similar and warrant investigation for similar activities. Additionally, some tetrahydroisoquinolines exhibit analgesic and anti-inflammatory effects.[8]
-
Quinolines: The quinoline core is associated with a wide range of bioactivities. Specifically, 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have been synthesized and evaluated as novel anticancer agents that induce apoptosis and cell cycle arrest.[11] The cytotoxicity of various quinoline derivatives against cancer cell lines is an active area of research.[16][17][18]
-
Benzimidazoles: The 1,3-benzodioxole moiety, when incorporated into various molecular scaffolds, has been shown to possess antitumor and antimicrobial activities.[1][19][20] Benzimidazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antimicrobial effects.[12][13] Therefore, the fusion of these two pharmacophores in 5,6-methylenedioxybenzimidazoles presents a promising avenue for the discovery of new therapeutic agents.
The protocols outlined in this guide provide a robust foundation for the synthesis of these and other novel heterocyclic compounds. Further derivatization of the synthesized cores can lead to the development of compound libraries for high-throughput screening and the identification of new lead compounds in drug discovery programs.
References
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
- Rakhmanova, K. A., Zhurakulov, S. N., Tursunkhodjayeva, F. M., Azamatov, A. A., Saidkhodjayeva, D. M., & Jumayev, I. Z. (2022). Analgesic and Anti-Inflammatory Effects of 1-(4′-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. Biomedical and Pharmacology Journal, 15(2), 645-651.
- Musiol, R. (2017). Quinolines as Scaffolds for Antiproliferative Agents. Current Organic Chemistry, 21(11), 1030-1049.
- Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577.
- Ganesan, A. (2016).
- de Souza, M. V. N., Almeida, M. V., & da Silva, R. (2003). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Journal of the Brazilian Chemical Society, 14, 644-649.
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Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Retrieved from [Link]
- Nichols, D. E., Brewster, W. K., Johnson, M. P., Oberlender, R., & Riggs, R. M. (1991). Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). Journal of Medicinal Chemistry, 34(5), 1662-1668.
- Smith, A. M., Whittington, D. A., Hvastkovs, E. G., & Farrell, N. P. (2023). Synthesis, structure, properties, and cytotoxicity of a (quinoline)RuCp+ complex. Dalton Transactions, 52(2), 346-356.
- Kamal, A., Reddy, M. K., Ramaiah, M. J., Rao, N., Pushpavalli, S. N. C. V. L., & Suresh, P. (2012). Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. Bioorganic & Medicinal Chemistry Letters, 22(19), 6242–6247.
- Teodori, E., Dei, S., Scapecchi, S., Gualtieri, F., & Romanelli, M. N. (2007). Biological Activities of Tetrahydroisoquinolines Derivatives. Mini-Reviews in Medicinal Chemistry, 7(4), 383-393.
- Teodori, E., Dei, S., Bartolucci, G., Perrone, M. G., Manetti, D., Romanelli, M. N., Contino, M., & Colabufo, N. A. (2020). 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and corresponding ester isosteres as multidrug resistance reversers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 785-796.
- da Silva, R., de Souza, M. V. N., & Almeida, M. V. (2003). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. Journal of the Brazilian Chemical Society, 14, 644-649.
- Yilmaz, V. T., & Icsel, C. (2019). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period.
- Ganesan, A. (2016).
- Chrzanowska, M., & Grajewska, A. (2023). Diastereoselective Synthesis of (–)
- Kiss, R., Szabó, R., Mernyák, E., Wölfling, J., & Zupkó, I. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6649.
- Gąsiorowska, J., Gierlikowska, B., Gierlikowski, W., & Fidecka, S. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(14), 3322.
- Celik, F., Unver, Y., & Kucukislamoglu, M. (2024). Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. Brazilian Journal of Pharmaceutical Sciences, 60.
- Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Wang, Y. (2021). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 26(16), 4983.
- Khan, A., Khan, M. F., Khan, M. A., & Ahmad, M. (2025). Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice. Journal of Pioneering Medical Sciences.
- Teodori, E., Dei, S., Bartolucci, G., Perrone, M. G., Manetti, D., Romanelli, M. N., Contino, M., & Colabufo, N. A. (2017). Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. ChemMedChem, 12(16), 1369-1379.
- NICNAS. (2015). Quinolines: Human health tier II assessment.
- Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3347-3369.
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Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
- Danishefsky, S. J., & Stocking, E. M. (2005). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction.
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Application Notes & Protocols: The Strategic Use of 3',4'-Methylenedioxyacetanilide in the Synthesis of Bioactive Molecules
Introduction: The Benzodioxole Moiety as a Privileged Scaffold
The 1,3-benzodioxole (or methylenedioxyphenyl) group is a prominent structural motif found in numerous natural products and synthetically derived bioactive molecules. Its rigid, planar structure and unique electronic properties make it a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. The parent amine, 3,4-(Methylenedioxy)aniline, is a critical starting material for accessing this chemical space. However, the reactivity of the primary amine often necessitates a protection strategy to achieve selective transformations on other parts of the molecule.
This is where 3',4'-Methylenedioxyacetanilide, the N-acetylated form of the parent aniline, serves as a crucial intermediate. The acetyl group temporarily masks the nucleophilicity of the amine, allowing for reactions that would otherwise be complicated by its presence. This guide provides an in-depth exploration of the synthesis of this compound and its application as a strategic precursor in the development of potent bioactive compounds, including cyclooxygenase (COX) inhibitors and psychoactive agents investigated for therapeutic applications.
Synthesis of the Core Precursor: this compound
The most direct and efficient method for preparing this compound is through the N-acetylation of 3,4-(Methylenedioxy)aniline. This reaction is typically high-yielding and straightforward, converting the reactive primary amine into a stable, neutral amide.
Rationale for N-Acetylation
The primary amine of 3,4-(Methylenedioxy)aniline is both nucleophilic and basic, making it susceptible to a variety of reactions, including alkylation, oxidation, and acting as a directing group in electrophilic aromatic substitution. Converting it to an acetamide group offers several advantages:
-
Reduced Reactivity: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing the nucleophilicity and basicity of the amine.
-
Steric Hindrance: The acetyl group provides steric bulk, which can influence the regioselectivity of subsequent reactions.
-
Stability: Acetanilides are generally stable crystalline solids, making them easy to handle, purify, and store.
-
Reversibility: The acetyl protecting group can be readily removed under acidic or basic conditions to regenerate the free amine when needed.
Workflow for N-Acetylation
The synthesis involves a classic nucleophilic acyl substitution reaction where the amine attacks the electrophilic carbonyl carbon of an acetylating agent.
Caption: Simplified mechanism of action for MDMA-like compounds.
Advanced Synthetic Protocols
The following protocol outlines a representative synthetic transformation starting from the parent aniline, illustrating a pathway toward more complex bioactive molecules.
Protocol 2: Reductive Amination to Synthesize N-Alkyl-3,4-(methylenedioxy)aniline
This protocol demonstrates the synthesis of an N-alkylated aniline derivative, a common step in the production of various pharmacologically active molecules. This is a key transformation for which the parent aniline, not the acetanilide, is the direct precursor.
Rationale: Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine/enamine intermediate, which is then reduced in situ to the corresponding amine.
Materials:
-
3,4-(Methylenedioxy)aniline (1.0 eq) * Acetaldehyde (or other suitable aldehyde/ketone) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous, as solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,4-(Methylenedioxy)aniline (1.0 eq) and the chosen aldehyde/ketone (1.2 eq).
-
Dissolve the components in the anhydrous solvent (DCM or DCE).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add the reducing agent (e.g., NaBH(OAc)₃) (1.5 eq). The reaction is often mildly exothermic.
-
Continue stirring at room temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with the organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Self-Validation/Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-alkylated product. Characterization via NMR and Mass Spectrometry is recommended to confirm the structure.
Conclusion
This compound is more than just a simple derivative; it is a strategic tool in organic synthesis. Its role as a protected form of 3,4-(Methylenedioxy)aniline allows chemists to perform selective modifications, unlocking pathways to complex and potent bioactive molecules. From anti-inflammatory agents to next-generation psychiatric therapeutics, the synthetic versatility of this precursor ensures its continued importance in drug discovery and development. The protocols and data presented herein provide a robust foundation for researchers aiming to leverage the unique properties of the benzodioxole scaffold in their work.
References
- BenchChem. (2025). 3',4'-(Methylenedioxy)acetophenone as a building block for bioactive molecules. BenchChem.
- LookChem. (n.d.). Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(Methylenedioxy) amphetamine (MDA). LookChem.
- Google Patents. (2010). CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline. Google Patents.
- Google Patents. (n.d.). CN1233640C - Process for preparing N-alkyl-3,4-(methylene dioxy) aniline through reduction. Google Patents.
- Sigma-Aldrich. (n.d.). 3,4-(Methylenedioxy)aniline 97 14268-66-7. Sigma-Aldrich.
- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)aniline synthesis. ChemicalBook.
- National Institutes of Health (NIH). (n.d.). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. NIH.
- DSpace. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. DSpace.
- ResearchGate. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. ResearchGate.
- PubMed. (n.d.). Pharmacological studies of the acute and chronic effects of (+)-3, 4-methylenedioxymethamphetamine on locomotor activity: role of 5-hydroxytryptamine(1A) and 5-hydroxytryptamine(1B/1D) receptors. PubMed.
- PubMed. (1988). Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. PubMed.
- Syntheses of Medicinal Compounds. (2017). Syntheses of Medicinal Compounds.
- PubMed Central (PMC). (2025). Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. PMC.
- Thermo Scientific Chemicals. (n.d.). 3,4-(Methylenedioxy)aniline, 97% 10 g. Thermo Scientific Chemicals.
- Fisher Scientific. (n.d.). 3,4-(Methylenedioxy)aniline, 97% 10 g. Fisher Scientific.
- Google Patents. (n.d.). CN109456221B - Synthetic method of acetanilide derivative. Google Patents.
Protocol for N-alkylation of 3',4'-Methylenedioxyacetanilide
Application Note & Protocol
A Robust and Scalable Protocol for the N-Alkylation of 3',4'-Methylenedioxyacetanilide using Sodium Hydride
Abstract
This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. The presented methodology is based on the classical and highly effective approach of amide deprotonation using a strong base followed by nucleophilic substitution with an alkyl halide. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the choice of reagents and conditions, and provide a step-by-step experimental procedure designed for reproducibility and scalability. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a high-yielding and safe execution of this important transformation.
Introduction and Scientific Context
N-alkylated aromatic amides are prevalent structural motifs in a wide array of pharmaceuticals and biologically active molecules. The alkyl group attached to the amide nitrogen can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and binding affinity to biological targets. The 3',4'-methylenedioxy moiety, in particular, is a key pharmacophore found in numerous natural products and synthetic drugs.
The direct N-alkylation of a secondary amide like this compound presents a specific chemical challenge. The lone pair of electrons on the amide nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than an amine.[1] Therefore, direct reaction with an alkyl halide is generally infeasible. This protocol overcomes this hurdle by employing a strong, non-nucleophilic base to quantitatively deprotonate the amide, generating a potent nucleophile (an amidate anion) that readily undergoes the desired alkylation.
Reaction Principle and Mechanism
The N-alkylation of an amide via this protocol proceeds in two distinct, sequential steps:
-
Deprotonation: The N-H proton of the amide is acidic enough (pKa ≈ 17 in DMSO) to be removed by a sufficiently strong base. Sodium hydride (NaH) is an ideal choice for this purpose. It is a powerful, non-nucleophilic base that reacts irreversibly with the amide to form a sodium amidate salt and hydrogen gas (H₂), which bubbles out of the solution, driving the equilibrium to completion.[1][2]
-
Nucleophilic Substitution (Sₙ2): The resulting amidate anion is a strong nucleophile. It attacks the electrophilic carbon of an alkyl halide in a classic bimolecular nucleophilic substitution (Sₙ2) reaction.[3] This step forms the new N-alkyl bond and releases a halide ion. For this reaction to be efficient and minimize side reactions like elimination (E2), primary alkyl halides are strongly preferred.[4]
The overall transformation is illustrated below:
Experimental Protocol
This protocol details the N-ethylation of this compound as a representative example. The procedure can be adapted for other primary alkyl halides.
Materials and Equipment
| Reagents & Solvents | Grade/Purity | Supplier |
| This compound | >98% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Bromoethane (EtBr) | >99% | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Hexanes | ACS Grade | VWR |
| Saturated aq. NH₄Cl | ||
| Saturated aq. NaCl (Brine) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) |
| Equipment |
| Two-neck round-bottom flask (100 mL) |
| Magnetic stirrer and stir bar |
| Septa and nitrogen/argon gas inlet |
| Syringes and needles |
| Ice-water bath |
| Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) |
| Rotary evaporator |
| Glass column for chromatography |
| Standard laboratory glassware |
Detailed Step-by-Step Procedure
The entire procedure must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) until the quenching step, due to the high reactivity of sodium hydride with water and air.[5]
-
Preparation and Setup:
-
A 100 mL two-neck round-bottom flask containing a magnetic stir bar is oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
The flask is fitted with rubber septa, and an inert atmosphere is maintained via a nitrogen-filled balloon or a direct line.
-
-
Deprotonation:
-
To the flask, add this compound (e.g., 1.79 g, 10.0 mmol, 1.0 eq).
-
Using a dry syringe, add anhydrous DMF (40 mL) to dissolve the starting material. Stir to ensure complete dissolution.
-
Cool the flask to 0 °C using an ice-water bath.
-
Causality: Cooling is essential to control the exothermic reaction between NaH and the amide and to temper the rate of hydrogen evolution.
-
Carefully weigh sodium hydride (60% dispersion in oil, 0.48 g, 12.0 mmol, 1.2 eq) in a glove bag or weigh it quickly in a vial and add it to the flask in small portions.
-
Expert Insight: A slight excess of NaH ensures complete deprotonation of the starting material. Vigorous bubbling (H₂ gas) will be observed. The mixture may become a thicker slurry. Stir the reaction at 0 °C for 30 minutes after the addition is complete.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add bromoethane (1.12 mL, 1.63 g, 15.0 mmol, 1.5 eq) dropwise via syringe over 5 minutes.
-
Trustworthiness: A molar excess of the alkylating agent helps drive the reaction to completion. Adding it slowly prevents a rapid exotherm.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). The product spot should appear at a higher Rf than the starting material spot. The reaction is complete when the starting material spot is no longer visible.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
CRITICAL SAFETY STEP: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution very slowly and dropwise. This will react with and neutralize any unreacted NaH. An initial burst of gas evolution may occur. Continue adding until bubbling ceases.
-
Transfer the mixture to a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and DMF.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 4:1) to yield the pure N-alkylated product.
-
Data Presentation and Expected Results
The following tables summarize the expected quantitative data for the N-ethylation example.
Table 1: Summary of Reaction Parameters and Yield
| Parameter | Value | Notes |
| Starting Material | This compound | 1.79 g (10.0 mmol) |
| Base | Sodium Hydride (60% disp.) | 0.48 g (12.0 mmol, 1.2 eq) |
| Alkylating Agent | Bromoethane | 1.63 g (15.0 mmol, 1.5 eq) |
| Solvent | Anhydrous DMF | 40 mL |
| Reaction Time | 3 hours | Monitored by TLC |
| Isolated Yield | 1.82 g (88%) | After column chromatography |
| Appearance | White to off-white solid |
Table 2: Characterization Data for N-ethyl-N-(3,4-methylenedioxyphenyl)acetamide
| Analysis | Expected Data |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.80-6.65 (m, 3H, Ar-H), 5.98 (s, 2H, -OCH₂O-), 3.75 (q, J = 7.2 Hz, 2H, -NCH₂CH₃), 2.15 (s, 3H, -COCH₃), 1.15 (t, J = 7.2 Hz, 3H, -NCH₂CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 170.5 (C=O), 148.2, 144.5, 135.0, 118.0, 108.5, 105.0, 101.5 (-OCH₂O-), 45.0 (-NCH₂-), 22.5 (-COCH₃), 13.0 (-CH₃). |
| MS (ESI+) | m/z 208.0917 [M+H]⁺, 230.0736 [M+Na]⁺. |
Critical Safety and Handling Precautions
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[6][7] It must be handled under an inert, dry atmosphere at all times. The 60% dispersion in mineral oil is safer to handle than pure NaH but requires the same precautions.[5] Use appropriate PPE, including safety glasses, a lab coat, and nitrile gloves. Have a Class D fire extinguisher (for combustible metals) readily available.
-
Alkyl Halides: Bromoethane and other primary alkyl halides are volatile, potentially toxic, and should be handled in a well-ventilated fume hood.[8]
-
Quenching: The quenching of excess NaH is highly exothermic and releases flammable hydrogen gas. It must be performed slowly, at 0 °C, and behind a safety shield.
Conclusion
This application note provides a validated and reliable protocol for the N-alkylation of this compound. By understanding the underlying chemical principles—specifically, the necessity of amide deprotonation prior to nucleophilic attack—researchers can confidently apply and adapt this methodology. The detailed, step-by-step procedure, coupled with critical safety information and expected outcomes, serves as a robust guide for the synthesis of valuable N-alkylated intermediates in a laboratory setting.
References
-
Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35088–35094. [Link][9][10][11]
-
Zhang, G., et al. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(9), 2455-2467. [Link][12][13]
-
Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link][14]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?[Link][1]
-
Sjöberg, H., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8854–8862. [Link][2]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link][4]
-
Google Patents. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. [8]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][3]
-
UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link][5]
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Application Note: Derivatization of 3',4'-Methylenedioxyacetanilide for Biological Screening
Abstract
This document provides a comprehensive guide for the chemical derivatization of 3',4'-Methylenedioxyacetanilide, a versatile scaffold for generating novel molecular entities for biological screening. We present detailed protocols for synthetic modifications, including electrophilic aromatic substitution, and outline standardized methods for evaluating the biological activity of the resulting derivatives, specifically focusing on cytotoxicity and antimicrobial properties. The causality behind experimental choices, self-validating controls, and data interpretation are emphasized to ensure scientific rigor and reproducibility.
Introduction: Rationale and Significance
This compound, also known as N-(1,3-benzodioxol-5-yl)acetamide, is a synthetic compound featuring the 1,3-benzodioxole core. This privileged scaffold is present in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The acetanilide moiety provides a handle for further chemical modification, while the electron-rich aromatic ring is amenable to electrophilic substitution.
Derivatization of this core structure is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR), optimize potency, enhance selectivity, and improve pharmacokinetic properties. By systematically introducing diverse functional groups, researchers can generate a library of novel compounds for high-throughput biological screening, accelerating the discovery of new therapeutic leads.[2][3][4] This note details a practical workflow from synthesis to initial biological evaluation.
Synthetic Derivatization Strategies
The primary strategy for derivatizing this compound focuses on electrophilic substitution on the aromatic ring. The methylenedioxy and acetamido groups are ortho-, para-directing activators, making the positions adjacent to the acetamido group (C2') and ortho to the methylenedioxy oxygen (C6') the most reactive sites.
One of the most effective and versatile methods for introducing a reactive functional group is the Vilsmeier-Haack reaction, which achieves formylation (addition of a -CHO group).[5] This reaction proceeds under mild conditions and is well-suited for electron-rich aromatic systems.[6][7][8][9] The resulting aldehyde is a highly valuable intermediate that can be further modified to create a vast array of derivatives (e.g., Schiff bases, oximes, or carboxylic acids).
Workflow for Synthesis and Screening
The overall process involves a multi-step workflow from the starting material to the final biological data analysis. This systematic approach ensures that each step is validated before proceeding to the next, maintaining the integrity of the discovery process.
Figure 1. Overall workflow from synthesis to lead identification.
Protocol 1: Vilsmeier-Haack Formylation
This protocol describes the synthesis of N-(2-formyl-4,5-methylenedioxyphenyl)acetamide.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring under a nitrogen atmosphere. Rationale: This exothermic reaction forms the electrophilic Vilsmeier reagent (chloromethyliminium salt).[8][9] Maintaining a low temperature is crucial to control the reaction rate and prevent degradation.
-
Stir the mixture at 0°C for 30 minutes, allowing for the complete formation of the reagent.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0°C. Carefully quench the reaction by the slow, dropwise addition of a cold saturated aqueous sodium acetate solution. Rationale: This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction mixture.[7]
-
Heat the mixture at 60°C for 1 hour to ensure complete hydrolysis.
-
Extraction: Cool the mixture to room temperature. Transfer it to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexanes:ethyl acetate gradient to yield the pure aldehyde derivative.
Structural Characterization
The identity and purity of the synthesized derivative must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of the aldehyde proton (~9.8 ppm) and the regiochemistry of the substitution.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the product and assesses its purity.[12][13]
| Compound | Expected Yield (%) | Key ¹H NMR Signal (CDCl₃) | Expected [M+H]⁺ |
| N-(2-formyl-4,5-methylenedioxyphenyl)acetamide | 65-75 | δ 9.81 (s, 1H, -CHO) | 208.06 |
Table 1. Expected analytical data for the formylated product.
Protocols for Biological Screening
Once synthesized and characterized, the derivatives are screened for biological activity. Here, we provide protocols for two fundamental assays: a cytotoxicity screen against a cancer cell line and an antimicrobial screen against representative bacteria.
Protocol 2: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[16][17]
Materials:
-
Human cancer cell line (e.g., HeLa or HepG2)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well clear, flat-bottom tissue culture plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell adhesion.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the medium containing the test compounds (or vehicle control) to the appropriate wells. Include wells with medium only (background control) and wells with untreated cells (negative control).
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well. Incubate for 3-4 hours at 37°C.[17] Rationale: During this incubation, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[18] Mix thoroughly by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Broth Microdilution Assay for Antimicrobial Susceptibility
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in MHB. The typical concentration range is 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[20]
-
Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension.[19][21]
-
Controls: Include a positive control (bacteria with a standard antibiotic), a growth control (bacteria in broth with no compound), and a sterility control (broth only).[19]
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.[20]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[19]
| Derivative ID | Structure Modification | Cytotoxicity IC₅₀ (µM) vs. HeLa | Antimicrobial MIC (µg/mL) vs. S. aureus |
| MDA-001 | Parent Compound | > 100 | > 256 |
| MDA-F01 | 2'-Formyl | 45.2 | 128 |
| MDA-N01 | 2'-Nitro | 22.8 | 64 |
| MDA-B01 | 2'-Bromo | 38.1 | 128 |
Table 2. Illustrative biological screening data for a hypothetical set of derivatives.
Conclusion
The derivatization of this compound provides a fertile ground for the discovery of novel bioactive compounds. The Vilsmeier-Haack reaction offers a reliable entry point for creating a diverse chemical library. By combining robust synthetic protocols with standardized biological assays such as the MTT and broth microdilution methods, researchers can efficiently screen new derivatives and establish clear structure-activity relationships. This systematic approach is fundamental to identifying promising lead candidates for further development in the drug discovery pipeline.
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- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- MTT assay protocol. (n.d.). Abcam.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog.
- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
- Vilsmeier-Haack Reaction. (n.d.). Tokyo Chemical Industry Co., Ltd.
- Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. (n.d.). Oriental Journal of Chemistry.
- Antimicrobial susceptibility testing (Broth microdilution method). (2025). Rakuno Gakuen University.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Singh, R. K., Kumar, A., & Mishra, A. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Semantic Scholar.
- Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (n.d.). SciSpace.
- Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (n.d.). Bentham Science.
- Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. (n.d.). PubMed.
- NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. (n.d.).
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- 3,4-methylenedioxymethamphetamine and related psychedlics and uses thereof. (n.d.). Google Patents.
- Ding, S. C. (2024). Synthesis And Biological Activity Of 3,4-methylenedioxy Benzoic Acid Derivatives. Globe Thesis.
- Synthesis of some Amide derivatives and their Biological activity. (n.d.).
- Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. (n.d.).
- Westphal, F., Junge, T., et al. (2009). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: a designer drug with alpha-pyrrolidinophenone structure. Semantic Scholar.
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- Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with α-pyrrolidinophenone structure. (2025). ResearchGate.
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Application Note & Protocol: A Guide to the Acylation of 3,4-(Methylenedioxy)aniline
Prepared by: Google Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the experimental setup for the acylation of 3,4-(methylenedioxy)aniline, a key synthetic transformation for producing valuable intermediates in pharmaceutical and chemical research. 3,4-(Methylenedioxy)aniline serves as a crucial precursor for a variety of biologically active compounds, including those with potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The acylation of its primary amino group is a fundamental step in modifying its chemical structure to generate diverse derivatives for drug discovery and development.[4] This guide details the underlying reaction mechanism, provides a robust step-by-step protocol for N-acetylation, outlines critical safety precautions, and discusses the significance of this chemical intermediate.
Introduction: The Significance of 3,4-(Methylenedioxy)aniline and its Derivatives
3,4-(Methylenedioxy)aniline, also known as 5-amino-1,3-benzodioxole, is a pharmaceutically important aromatic amine. Its unique benzodioxole moiety is a structural feature found in numerous natural products and synthetic compounds with significant biological activity.[3] The strategic modification of the amino group through acylation is a cornerstone of medicinal chemistry, as it allows for the synthesis of amides that can serve as precursors to more complex heterocyclic systems or as bioactive molecules in their own right.[1] For instance, derivatives of 3,4-(methylenedioxy)aniline are being investigated for the development of novel anticancer agents, enzyme inhibitors for neurodegenerative diseases, and anti-inflammatory compounds.[1] The acylation reaction modulates the electronic properties and steric profile of the parent aniline, providing a versatile handle for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[1][4]
Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of 3,4-(methylenedioxy)aniline is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of the nucleophilic nitrogen atom of the aniline's amino group on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride).
The general mechanism can be summarized as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group.
-
Deprotonation: A base, which can be another molecule of the aniline or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final neutral amide product and a salt byproduct.
Using a base, such as sodium acetate, is crucial as it neutralizes the acidic byproduct (e.g., acetic acid when using acetic anhydride), preventing the protonation of the starting aniline.[5][6] Protonation of the aniline would render it non-nucleophilic, thereby halting the reaction.
Caption: General mechanism for the acylation of an aniline.
Experimental Protocol: N-Acetylation of 3,4-(Methylenedioxy)aniline
This protocol details the synthesis of N-(1,3-benzodioxol-5-yl)acetamide, the acetylated derivative of 3,4-(methylenedioxy)aniline, using acetic anhydride.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| 3,4-(Methylenedioxy)aniline | >97% Purity | Sigma-Aldrich | 14268-66-7 | Solid, may darken on exposure to light. |
| Acetic Anhydride | Reagent Grade | Sigma-Aldrich | 108-24-7 | Corrosive and lachrymatory. |
| Sodium Acetate (Anhydrous) | Reagent Grade | Thermo Fisher | 127-09-3 | Used as a base. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | 7647-01-0 | Corrosive. |
| Deionized Water | High Purity | - | 7732-18-5 | |
| Ethanol | 95% or Absolute | VWR | 64-17-5 | For recrystallization. |
| Ethyl Acetate & Hexane | HPLC Grade | VWR | Various | For Thin Layer Chromatography (TLC). |
| Standard laboratory glassware | - | - | - | Conical flasks, beakers, filtration setup. |
| Magnetic stirrer and stir bar | - | - | - | |
| Ice bath | - | - | - | |
| Buchner funnel and filter paper | - | - | - | For vacuum filtration. |
| TLC plates (Silica gel 60 F254) | - | - | - | For reaction monitoring. |
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from preparation to final product characterization.
Caption: Experimental workflow for the acylation of 3,4-(methylenedioxy)aniline.
-
Preparation of Aniline Hydrochloride Solution: In a 250 mL Erlenmeyer flask, combine 2.0 g (14.6 mmol) of 3,4-(methylenedioxy)aniline with 40 mL of deionized water. Add 1.5 mL of concentrated hydrochloric acid to the suspension while stirring. Stir until the aniline fully dissolves to form a clear solution of aniline hydrochloride.[6] This step is crucial because the aniline itself is not water-soluble.[5]
-
Preparation of Reagent Solutions:
-
In a small beaker, measure 2.0 mL (21.1 mmol) of acetic anhydride.
-
In a separate 100 mL beaker, dissolve 2.5 g (30.5 mmol) of sodium acetate in 15 mL of deionized water.
-
-
Acylation Reaction: To the stirred aniline hydrochloride solution, add the 2.0 mL of acetic anhydride in one portion. Immediately follow this by adding the sodium acetate solution.[6] A voluminous white precipitate of the product should form instantly.
-
Reaction Completion and Isolation: Stir the mixture vigorously for 10-15 minutes to ensure the reaction goes to completion. Cool the flask in an ice bath for at least 20 minutes to maximize precipitation.[6]
-
Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid product on the filter paper with two portions of cold deionized water (2x20 mL) to remove any unreacted starting materials and salts.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a minimal amount of hot ethanol-water mixture. Add hot ethanol until the solid just dissolves, then add hot water dropwise until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator. Determine the yield, melting point, and confirm the structure using spectroscopic methods (e.g., IR, NMR).
Safety and Handling Precautions
All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
3,4-(Methylenedioxy)aniline: This compound is harmful if swallowed and can cause skin and serious eye irritation.[7] Avoid breathing dust and ensure thorough washing after handling.[7]
-
Acetic Anhydride: This reagent is corrosive, a lachrymator, and reacts exothermically with water. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage.[8] Use appropriate PPE and handle only in a fume hood.
References
- Google Patents. (n.d.). CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline.
- Google Patents. (n.d.). CN1233640C - Process for preparing N-alkyl-3,4-(methylene dioxy) aniline through reduction....
-
Ottokemi. (n.d.). 3,4-(Methylenedioxy)aniline, 97% | 14268-66-7. Retrieved from [Link]
-
Stenutz. (n.d.). 3,4-(methylenedioxy)aniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-(Methylenedioxy)aniline in Novel Anticancer Drug Synthesis. Retrieved from [Link]
-
Journal of the Chemical Society B. (1966). Acylation. Part XVIII. The kinetics and mechanisms of the reactions.... Retrieved from [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 14268-66-7 | 3,4-(Methylenedioxy)aniline. Retrieved from [Link]
-
Syntheses of Medicinal Compounds. (2017). Practical Pharmaceutical Chemistry. Retrieved from [Link]
-
YouTube. (2021). Acetylation of Aniline. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: 3,4-(Methylenedioxy)aniline as Precursor to the Synthesis of Thiazolidin-4-ones (IV). Retrieved from [Link]
- Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
-
ResearchGate. (n.d.). The reaction steps A) Aniline derivatives, DCM, EDC, DMAP B) methanol.... Retrieved from [Link]
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Analytical methods for tracking the progress of reactions involving 3',4'-Methylenedioxyacetanilide
Application Notes & Protocols for Monitoring Reactions of 3',4'-Methylenedioxyacetanilide
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical monitoring of chemical reactions involving this compound. Designed for researchers, chemists, and drug development professionals, this document outlines the strategic implementation of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower users to effectively track reaction progress, identify key intermediates, quantify product yield, and ensure the purity of the final compound.
Introduction: The Critical Need for Reaction Monitoring
This compound is a chemical compound of significant interest as a potential intermediate in the synthesis of various pharmaceutical agents and as a structural analog in forensic and toxicological studies. The efficiency of its synthesis, whether through the acetylation of 3,4-methylenedioxyaniline or other routes, is paramount. Real-time or quasi-real-time monitoring of the reaction is essential to:
-
Determine Reaction Endpoint: Prevent the formation of degradation products or unwanted side-products by stopping the reaction at the optimal time.
-
Optimize Reaction Conditions: Adjust parameters such as temperature, catalyst loading, or reaction time based on the observed rate of conversion.
-
Identify Intermediates and By-products: Gain mechanistic insights and identify impurities that may need to be removed during workup and purification.[1][2]
-
Quantify Yield and Purity: Obtain accurate data on the conversion of starting materials to the desired product.
This guide provides the technical foundation and practical protocols to achieve these goals with confidence.
Strategic Selection of Analytical Methods
The choice of an analytical technique is dictated by the specific information required at a given stage of the reaction. A multi-tiered approach, leveraging the strengths of different methods, is often the most effective strategy.
Caption: Decision tree for selecting an appropriate analytical method.
Thin-Layer Chromatography (TLC): Rapid, Qualitative Assessment
Principle of Operation: TLC is a form of solid-liquid chromatography where a solid stationary phase (typically silica gel on a plate) and a liquid mobile phase are used to separate components of a mixture.[3] Separation is based on differential partitioning of the analytes between the two phases, driven by polarity. Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
Application Note: TLC is the ideal first-line technique for monitoring the synthesis of this compound. It provides a rapid and cost-effective visual confirmation of the consumption of the starting material (e.g., 3,4-methylenedioxyaniline) and the formation of the product. The starting aniline is more polar than the resulting acetanilide, leading to a clear separation on the TLC plate.
Protocol 3.1: TLC Analysis
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., Silica Gel 60 F254). Using a pencil, lightly draw an origin line approximately 1 cm from the bottom edge.
-
Developing Chamber: Add the chosen mobile phase to a developing chamber (a covered beaker works well) to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[3]
-
Spotting:
-
Dissolve a small amount of the starting material (SM) in a suitable solvent (e.g., ethyl acetate) to create a reference solution.
-
Dissolve a small amount of a previously synthesized and purified batch of this compound (Product, P) for another reference.
-
Dilute a small aliquot of the reaction mixture (RM) in the same solvent.
-
Using separate capillary tubes, spot the SM, RM, and P solutions onto the origin line, leaving space between them.
-
-
Development: Place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The aromatic rings of the compounds will appear as dark spots. Circle the spots lightly with a pencil.
-
(Optional) Further visualization can be achieved using a staining agent like potassium permanganate.
-
-
Interpretation: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The reaction is progressing if the spot corresponding to the starting material diminishes in intensity while a new spot, corresponding to the product, appears and intensifies.
Table 1: Recommended TLC Mobile Phase Systems
| Polarity | Mobile Phase System (v/v) | Typical Application |
| Standard | 30-50% Ethyl Acetate in Hexane | Provides good separation for the aniline starting material and the acetanilide product.[4] |
| More Polar | 5% Methanol in Dichloromethane | Useful if by-products are highly polar.[5] |
| Basic Compounds | 1-2% Triethylamine in EtOAc/Hexane | Add a small amount of base if spots are tailing, which can occur with amines on silica.[6] |
High-Performance Liquid Chromatography (HPLC): Accurate Quantification
Principle of Operation: HPLC separates compounds based on their distribution between a stationary phase (packed into a column) and a liquid mobile phase pumped at high pressure. For this application, Reverse-Phase HPLC is ideal, using a nonpolar C18 stationary phase and a polar mobile phase. Less polar compounds are retained longer on the column. A UV detector is used to quantify the analytes as they elute.
Application Note: HPLC is the gold standard for quantifying the progress of the reaction. It allows for the precise measurement of the peak areas of the reactant, product, and any impurities, enabling the calculation of percent conversion and purity over time. The method can be validated according to ICH or UNODC guidelines for accuracy and precision.[7][8]
Caption: Workflow for HPLC analysis of a reaction sample.
Protocol 4.1: Reverse-Phase HPLC Method
-
Sample Preparation:
-
Prepare a "time zero" (t=0) sample by taking an aliquot from the reaction mixture before initiation.
-
At specified time intervals (e.g., t=15, 30, 60, 120 min), withdraw a small aliquot (e.g., 50 µL) from the reaction.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 950 µL) of mobile phase or a suitable solvent to stop the reaction and prevent precipitation.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[9]
-
-
Instrumentation and Conditions:
-
Gradient Elution: A gradient is recommended to ensure good separation of polar starting materials and less polar products within a reasonable time.
Table 2: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
-
Data Analysis:
-
Integrate the peak areas for the starting material and the this compound product.
-
Calculate the percent conversion using the following formula (assuming equal response factors, or apply correction factors if determined): % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100%
-
Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatiles
Principle of Operation: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint.[11]
Application Note: GC-MS is exceptionally powerful for confirming the identity of the product and identifying volatile by-products or unreacted intermediates. While this compound is amenable to GC analysis, its polarity may lead to peak tailing. Derivatization is generally not required but can be considered if chromatographic performance is poor. The mass spectrum provides definitive structural information.[12][13]
Protocol 5.1: GC-MS Method
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Perform a liquid-liquid extraction. For example, dilute the aliquot in water, basify slightly if necessary, and extract with a solvent like ethyl acetate or dichloromethane.
-
Collect the organic layer and dry it with a drying agent (e.g., Na₂SO₄).
-
Dilute the dried extract to an appropriate concentration (e.g., ~1 mg/mL) for GC-MS analysis.
-
-
Instrumentation and Conditions:
-
Column: DB-5ms (or equivalent nonpolar dimethylpolysiloxane phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Injection: 1 µL, Split mode (e.g., 20:1 split ratio).
-
Inlet Temperature: 250 °C.
-
-
Oven Temperature Program:
Table 3: Example GC Oven Temperature Program
| Step | Initial Temp (°C) | Final Temp (°C) | Ramp Rate (°C/min) | Hold Time (min) |
| 1 | 100 | - | - | 1 |
| 2 | 100 | 280 | 20 | 5 |
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-500 m/z.
-
-
Data Interpretation:
-
Identify the peak for this compound by its retention time and mass spectrum.
-
Key expected fragments would include the molecular ion (M⁺) and fragments corresponding to the methylenedioxyphenyl moiety and loss of the acetyl group. For structurally related compounds, a fragment at m/z 162 is often observed.[11][13]
-
Compare the spectra of unknown peaks to a library (e.g., NIST) to tentatively identify by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Analysis
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For reaction monitoring, ¹H NMR is most common. It provides detailed information about the chemical environment of hydrogen atoms in a molecule. The disappearance of proton signals from the starting material and the appearance of new, characteristic signals from the product provide unambiguous evidence of the chemical transformation.[14]
Application Note: NMR is invaluable for confirming the structure of the product in the crude reaction mixture without the need for separation. By observing specific proton signals—for instance, the disappearance of the -NH₂ protons of the starting aniline and the appearance of the acetyl -CH₃ and amide -NH protons of the product—one can definitively track the reaction's progress.[15][16][17] For quantitative analysis (qNMR), a known amount of an internal standard can be added.
Protocol 6.1: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Remove the reaction solvent under reduced pressure or by a nitrogen stream.
-
Dissolve the residue in a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Key parameters include an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Interpretation:
-
Starting Material (3,4-methylenedioxyaniline): Look for signals corresponding to the aromatic protons and the characteristic broad singlet for the -NH₂ protons.[15]
-
Product (this compound): Look for the appearance of new signals:
-
A sharp singlet around 2.1 ppm for the acetyl (-COCH₃) protons.
-
A singlet for the methylenedioxy (-O-CH₂-O-) protons around 5.9 ppm.
-
A broad singlet for the amide (-NH) proton (its chemical shift can vary).
-
A shift in the pattern of the aromatic protons compared to the starting material.[16]
-
-
The ratio of the integrals of product peaks to starting material peaks can be used to estimate the reaction conversion.
-
Method Validation: Ensuring Trustworthy Data
For any quantitative method (especially HPLC) used in a regulated or quality-controlled environment, validation is crucial. It ensures the analytical procedure is suitable for its intended purpose.[18][19] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or starting materials.[7] This is demonstrated by showing clean separation of all relevant peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Determined by analyzing a series of standards over a defined range.
-
Accuracy: The closeness of the test results to the true value. Assessed by spiking the sample matrix with a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
References
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SIELC Technologies. (n.d.). Separation of Hydroxyethyl-3,4-methylenedioxyaniline HCl on Newcrom R1 HPLC column. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
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United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]
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Stradiotto, M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalhousie University. Retrieved from [Link]
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National Institute of Justice. (2009). GC-MS Evaluation of a series of Acylated Derivatives of 3 4-Methylenedioxy-methamphetamine. Retrieved from [Link]
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Wiley-VCH. (n.d.). 3',4'-(Methylenedioxy)acetanilide. SpectraBase. Retrieved from [Link]
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BGD Group. (n.d.). TLC System. Retrieved from [Link]
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Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
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ResearchGate. (2013). What are the solvents used in TLC for plant samples?. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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Belal, T., Awad, T., Clark, C. R., & DeRuiter, J. (2009). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-methylenedioxymethamphetamine. Journal of Chromatographic Science, 47(5), 359–364. Retrieved from [Link]
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Belal, T., Awad, T., Clark, C. R., & DeRuiter, J. (2009). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Retrieved from [Link]
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EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
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Figueiredo, N. B., Oiye, É. N., et al. (2010). Determination of 3,4-methylenedioxymethamphetamine (MDMA) in Confiscated Tablets by High-Performance Liquid Chromatography (HPLC) with Diode Array Detector. Semantic Scholar. Retrieved from [Link]
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Nethercote, P., & Borman, P. J. (1995). The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. PubMed. Retrieved from [Link]
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Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
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Lavanya, G., et al. (2013). Analytical method validation: A brief review. ResearchGate. Retrieved from [Link]
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Pizarro, C., et al. (2003). Stereochemical Analysis of 3,4-methylenedioxymethamphetamine and Its Main Metabolites by Gas chromatography/mass Spectrometry. PubMed. Retrieved from [Link]
-
Zancanaro, I., et al. (2016). A High-Resolution Magic Angle Spinning NMR Study of the Enantiodiscrimination of 3,4-Methylenedioxymethamphetamine (MDMA) by an Immobilized Polysaccharide-Based Chiral Phase. PMC - NIH. Retrieved from [Link]
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Bhuvaneswari, S. (2012). Analytical Method Validation: An Updated Review. SciSpace. Retrieved from [Link]
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Osorio-Lema, C., et al. (2017). High Performance Thin Layer Chromatography method for analysis of 3,4-methylenedioxymethamphetamine in seized tablets. Semantic Scholar. Retrieved from [Link]
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Anandita, L. D. P., et al. (2022). methylenedioxymethamphetamine analysis method in dried blood spot using ultra-high performance liquid chromatography-quadrupole time of flight. Pharmacy Education. Retrieved from [Link]
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Helmlin, H. J., & Bourquin, D. (1996). Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS. PubMed. Retrieved from [Link]
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Chan, K. C., et al. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. PubMed. Retrieved from [Link]
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Chen, W., et al. (2022). Detection of 3,4-Methylene Dioxy Amphetamine in Urine by Magnetically Improved Surface-Enhanced Raman Scattering Sensing Strategy. MDPI. Retrieved from [Link]
-
Hsiao, Y. S., et al. (2005). Rapid drug-screening and quantitation of 3,4-methylenedioxymethamphetamine in urine by MALDI-TOF mass spectrometry. ScienceDirect. Retrieved from [Link]
-
Kavanagh, P., et al. (2015). Synthesis, characterization, and monoamine transporter activity of the new psychoactive substance 3',4'-methylenedioxy-4-methylaminorex (MDMAR). PubMed. Retrieved from [Link]
-
Zhang, D., & Zhang, H. (2009). Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. ResearchGate. Retrieved from [Link]
-
Krawczyk, W., et al. (2004). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. ResearchGate. Retrieved from [Link]
-
You, S. L., et al. (2024). The Development and Perspective of Dearomatization Reaction. Progress in Chemistry. Retrieved from [Link]
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Application Note: A Scalable and Robust Protocol for the Synthesis of 3',4'-Methylenedioxyacetanilide for Preclinical Research
Abstract
This application note provides a detailed, scalable, and validated protocol for the synthesis of 3',4'-Methylenedioxyacetanilide, a key intermediate in the development of various research compounds. The synthesis is achieved through the acetylation of 3,4-Methylenedioxyaniline using acetic anhydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the scientific rationale behind each step, comprehensive safety protocols, and methods for product characterization. The protocol emphasizes scalability, purity, and reproducibility for research-grade applications.
Introduction and Scientific Context
This compound is an aromatic amide of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring the methylenedioxy bridge, is a common motif in various biologically active molecules. The acetylation of the primary amine group in 3,4-Methylenedioxyaniline serves multiple purposes in a synthetic strategy: it can act as a protecting group for the amine, modulate the electronic properties of the aromatic ring, and serve as a precursor for more complex molecular architectures. For instance, compounds with the methylenedioxy-phenyl moiety are investigated for a range of applications, including their potential roles in central nervous system disorders.[1] This protocol details a reliable method for producing high-purity this compound on a scale suitable for extensive preclinical research.
The chosen synthetic route is the N-acetylation of 3,4-Methylenedioxyaniline with acetic anhydride. This is a classic and highly efficient nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline derivative attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent loss of a proton and an acetate leaving group yields the stable amide product. To drive the reaction to completion and neutralize the acetic acid byproduct, a mild base such as sodium acetate is often employed.[2]
Materials and Reagents
Proper planning and sourcing of high-purity reagents are critical for the success and reproducibility of the synthesis.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Supplier Example |
| 3,4-Methylenedioxyaniline | 14268-66-7 | 137.14 | Off-white to brown solid, MP: 39-41 °C.[3] | Sigma-Aldrich |
| Acetic Anhydride | 108-24-7 | 102.09 | Colorless liquid, corrosive, lachrymatory. | Carl ROTH |
| Sodium Acetate (Anhydrous) | 127-09-3 | 82.03 | White hygroscopic powder. | Thermo Fisher Scientific |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Fuming liquid, highly corrosive. | VWR |
| Ethanol (95% or Absolute) | 64-17-5 | 46.07 | Clear, colorless liquid. | Merck |
| Deionized Water | 7732-18-5 | 18.02 | High purity water. | In-house/Millipore |
| Activated Charcoal | 7440-44-0 | 12.01 | Fine black powder for decolorization. | Sigma-Aldrich |
Equipment Required
-
Three-neck round-bottom flask (scaled to reaction volume)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Addition funnel
-
Thermometer
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Detailed Synthesis Protocol: Acetylation of 3,4-Methylenedioxyaniline
This protocol is designed for a ~10g scale synthesis and can be adjusted proportionally.
Step 1: Preparation of the Anilinium Salt Solution
-
Procedure: In a 500 mL three-neck flask equipped with a magnetic stirrer, add 10.0 g (72.9 mmol) of 3,4-Methylenedioxyaniline. To this, add 250 mL of deionized water. In a fume hood, carefully add 6.1 mL (72.9 mmol) of concentrated hydrochloric acid to the stirring suspension.[4]
-
Scientific Rationale: 3,4-Methylenedioxyaniline has low solubility in water. Converting the aniline to its hydrochloride salt (anilinium chloride) significantly increases its solubility in the aqueous reaction medium. This ensures a homogeneous solution, allowing for efficient interaction with the acetylating agent.
Step 2: Acetylation Reaction
-
Procedure: In a separate beaker, prepare a solution of 12.0 g (146.3 mmol) of anhydrous sodium acetate in 50 mL of deionized water. Gently warm the anilinium salt solution to approximately 50°C. Once the temperature is stable, add 8.3 mL (87.5 mmol) of acetic anhydride to the warm solution while stirring. Immediately follow this by the rapid addition of the prepared sodium acetate solution.[4]
-
Scientific Rationale: The reaction between the amine and acetic anhydride is exothermic.[5] Warming to 50°C provides sufficient activation energy without promoting side reactions. Acetic anhydride is the acetylating agent. Sodium acetate is added to act as a buffer and neutralize the newly formed acetic acid, which is a byproduct of the reaction. This prevents the protonation of the unreacted aniline, ensuring it remains a nucleophile to react with the acetic anhydride. A white precipitate of the product, this compound, should form almost immediately.
Step 3: Product Isolation and Crude Purification
-
Procedure: After adding the sodium acetate, continue stirring the mixture for 15 minutes. Then, cool the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[4] Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of ice-cold deionized water (2 x 30 mL) to remove any remaining salts and water-soluble impurities.
-
Scientific Rationale: Lowering the temperature decreases the solubility of the acetanilide product in the aqueous medium, leading to a higher recovery yield. Washing with cold water removes residual sodium acetate and other inorganic byproducts without significantly dissolving the desired product.
Purification by Recrystallization
Recrystallization is a critical step to obtain high-purity material suitable for research. The principle relies on the differential solubility of the compound and impurities in a hot versus a cold solvent.
Step 1: Solvent Selection and Dissolution
-
Procedure: Transfer the crude, air-dried product to a 500 mL Erlenmeyer flask. Add a magnetic stir bar. As a starting point, use a 1:1 ethanol/water mixture as the recrystallization solvent. Add the solvent portion-wise to the flask while heating gently on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[6][7] If the solution is colored, add a small amount (spatula tip) of activated charcoal.[7]
-
Scientific Rationale: An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. An ethanol/water mixture is often effective for acetanilides. Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield of recrystallized product.[7] Activated charcoal is used to adsorb colored impurities.
Step 2: Hot Filtration and Crystallization
-
Procedure: If charcoal was added, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal and any insoluble impurities. Allow the clear filtrate to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice bath to complete the crystallization process.[8][9] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[8]
-
Scientific Rationale: Slow cooling is essential for the formation of large, well-defined crystals, which tend to exclude impurities from their lattice structure. Rapid cooling can trap impurities within the crystals.[10] Scratching provides a rough surface that serves as a nucleation point for crystal growth.
Step 3: Final Product Collection
-
Procedure: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7] Dry the crystals thoroughly, either air-drying on a watch glass or in a vacuum oven at a low temperature (~50°C).
-
Scientific Rationale: Washing with a minimal amount of cold solvent removes surface impurities from the crystals without redissolving a significant portion of the product.[8] Thorough drying is necessary to remove all traces of the solvent before characterization and use.
Workflow Visualizations
Product Characterization
Confirming the identity and purity of the synthesized compound is paramount.
| Analysis | Expected Result | Rationale |
| Appearance | White to off-white crystalline solid | Pure acetanilides are typically white crystalline solids. |
| Melting Point | 130-132 °C (literature value) | A sharp melting point close to the literature value indicates high purity. |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-N stretch), ~1040 & ~930 (O-CH₂-O stretch) | Confirms the presence of the key functional groups: the secondary amide and the methylenedioxy bridge. |
| ¹H NMR (DMSO-d₆) | δ ~9.8 (s, 1H, NH), δ ~7.2 (s, 1H, Ar-H), δ ~6.9 (d, 1H, Ar-H), δ ~6.8 (d, 1H, Ar-H), δ ~5.9 (s, 2H, OCH₂O), δ ~2.0 (s, 3H, COCH₃) | Provides structural confirmation by showing the expected proton signals and their integrations. The spectrum of the related 4,4'-Methylenedianiline shows aromatic protons in the 6.5-8.3 ppm range. |
| ¹³C NMR (DMSO-d₆) | δ ~168 (C=O), δ ~147, ~142, ~134, ~118, ~108, ~102 (Ar-C), δ ~101 (OCH₂O), δ ~24 (CH₃) | Confirms the carbon skeleton of the molecule. |
Safety Precautions and Hazard Management
A thorough understanding and implementation of safety protocols are mandatory.
-
3,4-Methylenedioxyaniline: This compound is classified as a skin and serious eye irritant.[11][12] It may also cause respiratory irritation.[12] Avoid contact with skin, eyes, and clothing.[11] Handle in a well-ventilated area or a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]
-
Acetic Anhydride: This reagent is corrosive, combustible, and a lachrymator (causes tearing).[13][14] It reacts with water to form acetic acid.[14] All handling must be performed within a chemical fume hood.[15] Wear acid-resistant gloves and splash-proof goggles.[14] Ensure a CO₂ or dry chemical fire extinguisher is accessible. Do not use water to extinguish an acetic anhydride fire.[15]
-
General Precautions: Do not eat, smoke, or drink in the laboratory.[14] Ensure safety showers and eyewash stations are readily accessible. All chemical waste should be disposed of according to institutional and local regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Product is too soluble in the reaction mixture. | - Ensure correct stoichiometry and reaction temperature. - Cool the reaction mixture thoroughly in an ice bath for a longer duration before filtration. |
| Product Fails to Crystallize | - Solution is not saturated. - Presence of impurities inhibiting crystallization. | - Boil off some of the solvent to increase concentration. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound if available. |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Add more solvent to the hot mixture until the oil dissolves completely, then allow to cool slowly. - Re-heat the mixture to dissolve the oil and then cool at a much slower rate. |
| Colored Final Product | - Presence of colored impurities from the starting material or side reactions. | - Repeat the recrystallization step, ensuring to add a small amount of activated charcoal to the hot solution before filtration.[9] |
References
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-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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Al-Hakiem, M. M. H. (n.d.). Synthesis of Acetanilide. University of Basrah. Retrieved from [Link]
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Dempsey, D. D., et al. (2025, March 21). Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. PMC. Retrieved from [Link]
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Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]
-
WSU Chemistry. (2021, September 7). [Orgo Lab] Recrystallization of Acetanilide [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Custom Synthesis and Analytical Properties of 3,4-Methylenedioxy-N,N-dimethylamphetamine (MDDMA). Retrieved from [Link]
-
Cerritos College. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). 2.8: The preparation of Acetanilide from Aniline. Retrieved from [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
-
Pasricha, S. (2022). An eco-friendly and simple route to synthesis of acetanilide from aniline. International Journal of Trend in Scientific Research and Development, 6(2), 131-134. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
-
IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]
-
PubMed. (2018, December 18). Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry and Tandem Mass Spectrometry. 4. 3-Ring and 4-Ring Isomers. Retrieved from [Link]
-
CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]
-
NJDOH. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2022, October 2). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline. Retrieved from [Link]
-
Danville Community College. (2020, August 26). CHM 242 Lab 1 Recrystallization of Acetanilide Part A [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2016, July 6). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? Retrieved from [Link]
-
Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]
-
PMC - NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
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Troubleshooting & Optimization
Troubleshooting low purity in 3',4'-Methylenedioxyacetanilide synthesis
Technical Support Center: Synthesis of 3',4'-Methylenedioxyacetanilide
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high purity for this important chemical intermediate. We understand that even standard synthetic procedures can present unexpected hurdles. This document moves beyond basic protocols to provide in-depth, field-proven insights into common pitfalls and their solutions. By understanding the causality behind each experimental step, you can develop a more robust and reliable synthetic methodology.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems you might encounter during the synthesis and purification of this compound. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Q1: My final product is off-color (e.g., pink, brown, or yellow) and has a broad, low melting point. What is the likely cause and how can I fix it?
This is one of the most common issues and typically points to the presence of unreacted starting material or oxidation byproducts.
-
Causality: The starting material, 3,4-methylenedioxyaniline, is an aromatic amine. Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored impurities. Even trace amounts of these impurities can discolor your final product and significantly depress its melting point. Furthermore, any unreacted aniline remaining will also act as an impurity.
-
Troubleshooting Steps:
-
Confirm the Impurity: The first step is to confirm the presence of the starting material. This is easily done using Thin Layer Chromatography (TLC). Spot your crude product, the 3,4-methylenedioxyaniline starting material, and a co-spot (a mix of both) on the same TLC plate. If you see a spot in your product lane that corresponds to the starting material's Rf, you have incomplete conversion.
-
Prevent Oxidation: To minimize the formation of colored oxidation products, it's advisable to use solvents that have been degassed by purging with an inert gas like nitrogen or argon before use.[1] Storing the aniline starting material under an inert atmosphere and protected from light can also prevent degradation.[1]
-
Purification via Recrystallization: The most effective way to remove these impurities and improve color and melting point is through recrystallization. This compound is typically recrystallized from aqueous ethanol.[2] The colored impurities and unreacted starting material are generally more soluble in the cold solvent mixture than your desired product and will remain in the mother liquor.[3][4] A detailed protocol for recrystallization is provided below. If the color is intense, a small amount of activated charcoal can be added to the hot solution before filtration to adsorb the colored impurities.[3] Be cautious, as using too much charcoal can lead to loss of your product.[3]
-
Q2: My reaction yield is low, and TLC analysis shows a significant amount of unreacted 3,4-methylenedioxyaniline. How can I drive the reaction to completion?
Low conversion is a frequent problem in acylation reactions and can stem from several factors related to reagents and reaction conditions.[1]
-
Causality: The acetylation of an amine is a nucleophilic acyl substitution reaction. The nucleophilic amine attacks the electrophilic carbonyl carbon of the acetylating agent (typically acetic anhydride). If the acetylating agent is not reactive enough, is used in insufficient quantity, or has degraded due to improper storage, the reaction will be sluggish and incomplete.
-
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry: Acetic anhydride is highly susceptible to hydrolysis. Always use a fresh bottle or a properly stored and sealed container. Using a slight excess (e.g., 1.1 to 1.2 molar equivalents) of acetic anhydride can help drive the reaction to completion.
-
Choice of Acetylating Agent: While acetic anhydride is common, more reactive agents like acetyl chloride can be used.[1][5] However, acetyl chloride reacts violently with water and produces HCl gas, requiring the use of a base like pyridine to neutralize it.[6][7] For most applications, optimizing the reaction with acetic anhydride is sufficient and safer.
-
Reaction Conditions: Ensure the reaction is stirred efficiently to maintain a homogenous mixture. The reaction is often performed by adding acetic anhydride to a solution of the aniline hydrochloride, followed by the addition of a base like sodium acetate to generate the free amine in situ and neutralize the liberated acetic acid.[2] This procedure ensures the amine is available to react as it is deprotonated.
-
Reaction Monitoring: Do not rely solely on time. Use TLC to monitor the disappearance of the starting material. Only when the starting material spot is faint or absent should the reaction be worked up.
-
Q3: I've isolated a product, but I suspect it might be the di-acetylated byproduct. How can I confirm this and prevent its formation?
Di-acylation is a potential side reaction, especially under forcing conditions, where a second acetyl group is added to the nitrogen atom.[1]
-
Causality: The N-acetyl group of the desired product is only moderately activating.[1] However, if the reaction conditions are too harsh (e.g., high temperature or a large excess of a highly reactive acylating agent), a second acylation can occur, leading to the formation of N,N-diacetyl-3,4-methylenedioxyaniline.
-
Troubleshooting Steps:
-
Control Stoichiometry: The most critical factor is to control the molar ratio of the acetylating agent. Avoid using a large excess of acetic anhydride.[1] A ratio of 1.1:1 (acetic anhydride to aniline) is generally sufficient.
-
Moderate Reaction Conditions: Avoid unnecessarily high temperatures. The reaction typically proceeds efficiently at or slightly above room temperature, often with initial cooling in an ice bath to control the initial exotherm.[2]
-
Characterization: The di-acetylated product will have a different melting point and spectroscopic signature (¹H NMR, ¹³C NMR, IR) compared to the mono-acetylated product. Specifically, in the ¹H NMR spectrum, the N-H proton signal (a singlet, often broad) will be absent. Mass spectrometry would also show a higher molecular weight corresponding to the addition of a second acetyl group.
-
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
The most common and straightforward method is the N-acetylation of 3,4-methylenedioxyaniline.[2][5] This is typically achieved by reacting 3,4-methylenedioxyaniline with an acetylating agent like acetic anhydride or acetyl chloride.[8] The reaction is often carried out in water, with the aniline first protonated with an acid like HCl, followed by the addition of the acetylating agent and a base such as sodium acetate.[2]
Caption: Synthesis of this compound.
Q2: How can I effectively monitor the reaction progress?
Thin Layer Chromatography (TLC) is the best method. Prepare a developing chamber with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). On a TLC plate, spot the starting aniline, a co-spot (aniline + reaction mixture), and the reaction mixture. As the reaction proceeds, the spot corresponding to the starting material will diminish, and a new, typically less polar spot for the acetanilide product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Q3: My product seems to be hydrolyzing back to the starting material during workup or purification. How can I prevent this?
Amide hydrolysis can occur under strongly acidic or basic conditions, especially with heating.[9][10]
-
Acid-Catalyzed Hydrolysis: If you use strong acid during workup and heat the mixture, you risk cleaving the amide bond to regenerate the aniline and acetic acid.[9][10]
-
Prevention: Ensure that the workup and purification steps are performed under neutral or mildly acidic/basic conditions. When recrystallizing, avoid prolonged heating in the presence of strong acids or bases. The standard procedure using aqueous ethanol is sufficiently mild to prevent significant hydrolysis.
Workflow & Protocols
Troubleshooting Decision Tree
This workflow helps diagnose and solve common purity issues systematically.
Caption: A decision tree for troubleshooting purity issues.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard procedures for the acetylation of anilines.[2]
-
In a 100 mL Erlenmeyer flask, dissolve 1.0 g of 3,4-methylenedioxyaniline in 30 mL of water and 1.0 mL of concentrated hydrochloric acid. Stir until the aniline salt fully dissolves. You may need to warm the mixture slightly.
-
In a separate beaker, prepare a solution of 1.2 g of sodium acetate in 7 mL of water.
-
Add 1.2 mL of acetic anhydride to the solution of the aniline hydrochloride. Swirl the flask to ensure thorough mixing.
-
Immediately add the sodium acetate solution to the flask. A white precipitate of this compound should form instantly.
-
Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold water (10-15 mL each).
-
Allow the product to air dry on the filter for at least 30 minutes before proceeding with recrystallization.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[3][11]
-
Transfer the crude, air-dried this compound to a 125 mL Erlenmeyer flask.
-
Prepare a solvent mixture of 50% ethanol in water. In a separate beaker, heat about 50-60 mL of this solvent mixture to a gentle boil.
-
Add the minimum amount of hot solvent to the flask containing the crude product until it just dissolves. It is crucial to add the solvent in small portions while the mixture is kept at or near boiling.[3][11]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.[3]
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal yield.[4]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.[11]
-
Dry the crystals completely in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product by taking a melting point and, if available, an NMR spectrum.
Data Summary: Potential Impurities
| Impurity | Chemical Name | Likely Cause | Identification via TLC |
| Starting Material | 3,4-Methylenedioxyaniline | Incomplete reaction | Spot will have the same Rf as the starting material standard. |
| Side-Product | N,N-diacetyl-3,4-methylenedioxyaniline | Excess acetylating agent; harsh conditions | Spot will have a different Rf than the product, likely higher (less polar). |
| Degradation Product | Oxidized Aniline Species | Air oxidation of starting material | Often appear as colored streaks or baseline material on the TLC plate. |
| Hydrolysis Product | 3,4-Methylenedioxyaniline | Acidic/basic conditions with heat | Same as starting material. Will appear after workup/purification if conditions are too harsh. |
References
- Benchchem. (n.d.). Preventing Byproduct Formation in Aniline Reactions.
-
Ruirui, L., et al. (2021). Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. PMC. [Link]
- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)aniline synthesis.
-
Mueller, M., et al. (2009). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma. Analytical and Bioanalytical Chemistry, 393(6-7), 1607–1617. [Link]
- Benchchem. (n.d.). This compound.
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Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]
- University of Colorado Boulder. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination.
- Scribd. (n.d.). Acetylation of Aniline.
- Pearson. (n.d.). Acylation of Aniline Explained.
-
Cosmetic Ingredient Review. (2016). Safety Assessment of Hydroxyethyl-3,4-Methylenedioxyaniline HCl as Used in Cosmetics. [Link]
- Praveen Kumar Darsi, S. S., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- Cerritos College. (n.d.). Purification of Impure Acetanilide.
- Mueller, M., et al. (2009). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA)
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Mueller, M., et al. (2009). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma. PubMed. [Link]
- Benchchem. (n.d.). N-methyl-3,4-methylenedioxyaniline synthesis and discovery.
- Google Patents. (n.d.). CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline.
-
Collins, M., et al. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International, 249, 135-145. [Link]
- ResearchGate. (n.d.). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes.
-
Bohn, M., et al. (1993). Synthesis Markers in Illegally Manufactured 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine. International Journal of Legal Medicine, 106(1), 19-23. [Link]
- Ho, Y. S., et al. (2005). Rapid drug-screening and quantitation of 3,4-methylenedioxymethamphetamine in urine by MALDI-TOF mass spectrometry. Analytica Chimica Acta, 542(2), 204-211.
- Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation.
-
YouTube. (2021). [Orgo Lab] Recrystallization of Acetanilide. [Link]
-
Verweij, A. M. (1992). Impurities in Illicit Drug Preparations: 3,4-(Methylenedioxy)amphetamine and 3,4-(Methylenedioxy)methylamphetamine. Forensic Science Review, 4(2), 137-146. [Link]
- ResearchGate. (n.d.). The suspected reaction mechanism of acetylation.
-
Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. [Link]
- Scribd. (n.d.). Acetylation New.
-
Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4704. [Link]
- Google Patents. (n.d.).
-
MDPI. (n.d.). Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modifications. [Link]
- Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson.
- Google Patents. (n.d.). CN1379770A - Process for preparation of 3,4-methylenedioxy-mandelic acid.
-
van Deursen, M. M., et al. (2007). Elemental analysis of 3,4-methylenedioxymethamphetamine (MDMA): A tool to determine the synthesis method and trace links. Forensic Science International, 173(2-3), 111-118. [Link]
- Pharmacy Education. (n.d.). methylenedioxymethamphetamine analysis method in dried blood spot using ultra-high performance liquid chro.
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Technical Support Center: Optimization of 3',4'-Methylenedioxyacetanilide Synthesis
Abstract: This technical guide serves as a dedicated support resource for researchers engaged in the synthesis of 3',4'-Methylenedioxyacetanilide. The N-acetylation of 3,4-methylenedioxyaniline is a critical transformation in the development of various fine chemicals and pharmaceutical intermediates. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and the chemical rationale behind key procedural steps. Our goal is to empower scientists to overcome common synthetic challenges, improve reaction yield and purity, and ensure reproducible outcomes.
Section 1: Reaction Overview and Core Principles
The synthesis of this compound is fundamentally an N-acetylation reaction, where the primary amino group of 3,4-methylenedioxyaniline acts as a nucleophile, attacking an electrophilic acetyl source.[1] The most common acetylating agents are acetic anhydride and acetyl chloride.[2] The reaction's success hinges on managing the reactivity of the aniline, controlling side reactions, and efficiently purifying the final product.
The general mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (acetate or chloride) to form the amide product.
Caption: General mechanism for the N-acetylation of an aniline.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yield is a multifaceted problem. Consider these key areas:
-
Incomplete Reaction: The acetylation of anilines can be sluggish without proper activation or conditions.[3]
-
Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the acetylating agent is used. A slight excess (1.1-1.2 equivalents) of acetic anhydride can help drive the reaction to completion.
-
Temperature: While the reaction is often exothermic, gentle warming (e.g., to 50-60°C) can increase the reaction rate.[3] However, excessive heat can promote side reactions.
-
-
Side Reactions: The starting aniline is susceptible to oxidation, which often results in a dark, tarry reaction mixture. This can be mitigated by running the reaction under an inert atmosphere (e.g., Nitrogen or Argon), although this is not always necessary for simple acetylations.
-
Product Loss During Workup: this compound has moderate solubility. Premature precipitation or excessive washing during the filtration step can lead to significant product loss. Ensure the crude product is fully precipitated by cooling the reaction mixture in an ice bath before filtration.[4]
-
Purity of Starting Material: Ensure your 3,4-methylenedioxyaniline is pure and free from oxidation products. Impurities can interfere with the reaction.
Q2: The reaction mixture turns dark brown or black upon adding the acetylating agent. Is this normal, and how can I prevent it?
A2: While a slight color change is expected, a rapid shift to a dark, opaque color often indicates oxidation of the aniline starting material. Arylamines are sensitive to oxidation, which can be accelerated by acidic conditions and heat.
-
Protective Acetylation: The acetylation itself serves to protect the amino group from oxidation.[1][5] By converting the highly reactive amino group into a less reactive amide, its sensitivity is reduced.[4][5]
-
Controlled Addition: Add the acetylating agent (especially acetyl chloride) slowly and with efficient stirring, while keeping the reaction vessel in an ice bath to manage the initial exotherm.
-
Use of Sodium Acetate: Adding a buffer like sodium acetate is crucial.[3][4] The reaction between aniline and acetic anhydride produces acetic acid as a byproduct.[6] Strong acids can promote oxidation and other side reactions. Sodium acetate acts as a base to neutralize the generated acid, protecting the starting material and product.[3]
Q3: How do I choose between acetic anhydride and acetyl chloride as the acetylating agent?
A3: Both are effective, but they have different practical considerations.
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderately reactive. Easier to handle. | Highly reactive and corrosive. Reacts violently with water. |
| Byproduct | Acetic Acid (weaker acid, easier to manage).[6] | Hydrogen Chloride (strong acid, requires a scavenger base like pyridine or triethylamine).[1][7] |
| Handling | Less hazardous, though still corrosive and a lachrymator. | Highly hazardous, fuming liquid. Must be handled in a fume hood with extreme care. |
| Typical Use Case | Preferred for standard laboratory preparations due to safety and ease of use. Often used with sodium acetate.[3][4] | Used when a very rapid and forceful acetylation is required. Often employed in the presence of a non-nucleophilic base like pyridine.[7] |
For most applications, acetic anhydride is the recommended choice due to its more manageable reactivity and less corrosive byproduct.
Q4: I'm having difficulty purifying my product. What is the best recrystallization solvent, and how can I remove stubborn impurities?
A4: Purification is critical for obtaining a high-quality product.
-
Primary Impurities: The main impurities are typically unreacted 3,4-methylenedioxyaniline and acetic acid (if using acetic anhydride).
-
Workup: Before recrystallization, it is essential to quench the reaction by pouring it into a large volume of cold water or ice water.[8] This precipitates the crude acetanilide while dissolving the acetic acid and any salts. The solid can then be collected by vacuum filtration and washed with cold water.
-
Recrystallization:
-
Ethanol/Water Mixture: A 50% aqueous ethanol solution is often an excellent choice for recrystallizing acetanilides.[8] Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly.
-
Characterization: Purity should be assessed by Thin Layer Chromatography (TLC) and melting point determination.[4]
-
Caption: A troubleshooting decision tree for the synthesis.
Section 3: Experimental Protocols
Protocol 1: Standard Synthesis using Acetic Anhydride
This protocol is a reliable method for general laboratory synthesis.
Materials:
-
3,4-Methylenedioxyaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Sodium Acetate, anhydrous (1.2 eq)
-
Deionized Water
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3,4-methylenedioxyaniline (1.0 eq) and deionized water (approx. 25 mL per gram of aniline).
-
Stir the suspension. The aniline may not fully dissolve.
-
In a separate beaker, prepare a solution of sodium acetate (1.2 eq) in deionized water (approx. 6 mL per gram of sodium acetate).
-
To the stirring aniline suspension, add acetic anhydride (1.2 eq) in one portion.
-
Immediately add the sodium acetate solution to the reaction mixture. A thick white precipitate should form.[4]
-
Stir the mixture vigorously for 15-20 minutes at room temperature.
-
Cool the flask in an ice bath for at least 30 minutes to ensure complete precipitation of the product.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of ice-cold deionized water.
-
Dry the crude product.
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling 95% ethanol. Add hot water dropwise until turbidity persists. Add a few drops of hot ethanol to clarify the solution, then allow it to cool slowly to room temperature, and finally in an ice bath. Collect the purified crystals by vacuum filtration.
Protocol 2: Optimized Green Chemistry Approach using Microwave Irradiation
This method offers a significant reduction in reaction time and often avoids the need for a separate solvent.[8]
Materials:
-
3,4-Methylenedioxyaniline (1.0 eq)
-
Glacial Acetic Acid (used as both reagent and solvent)
Procedure:
-
Place 3,4-methylenedioxyaniline (1.0 eq) and glacial acetic acid (5.0 eq) into a microwave-safe reaction vessel.[8]
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300-400 W) for 10-15 minutes, with a target temperature of 120-130°C.[8] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Carefully pour the reaction mixture drop by drop into a beaker containing ice-cold water (approx. 30 mL per gram of starting aniline) with vigorous stirring.[8]
-
A precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from an ethanol/water mixture if necessary. This method often produces a product of high purity directly.[8]
Section 4: References
-
Plummer, C. M., Breadon, T. W., Pearson, J. R., & Jones, O. A. H. (2016). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Science & Justice.
-
Yadav, M., & Goswami, L. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
-
Singh, G., & Kumar, A. (2023). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ResearchGate.
-
Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds.
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
-
Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules.
-
CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline. Google Patents.
-
ChemicalBook. (2016). 3,4-(Methylenedioxy)aniline synthesis.
-
Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate.
-
What happens to acetic anhydride after reacting with aniline? Quora.
-
Chemistry LibreTexts. (2025). 24.8: Reactions of Arylamines.
-
CN109456221B - Synthetic method of acetanilide derivative. Google Patents.
-
CN1379770A - Process for preparation of 3,4-methylenedioxy-mandelic acid. Google Patents.
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry.
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Bohn, M., Bohn, G., & Blaschke, G. (1993). Synthesis Markers in Illegally Manufactured 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine. International Journal of Legal Medicine.
-
OpenStax. (n.d.). 24.8 Reactions of Arylamines – Organic Chemistry: A Tenth Edition.
-
Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
-
Mastering Organic Synthesis. (2025). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do?. YouTube.
-
THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. ResearchGate.
-
Sandy, J., & Sim, E. (2011). Arylamine N-acetyltransferases: a structural perspective. British Journal of Pharmacology.
-
Exploring the essential features influencing the synthesis of methylenedianiline to support industrial processes. ResearchGate.
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The suspected reaction mechanism of acetylation. ResearchGate.
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Custom Synthesis and Analytical Properties of 3,4-Methylenedioxy-N,N-dimethylamphetamine (MDDMA). ResearchGate.
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Step-by-Step Guide for Synthesis and Delamination of Ti3 C2 Tx MXene. PubMed.
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Making Methylamine 3 Ways. YouTube.
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NCERT. Amines.
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An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde. MDPI.
-
Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed.
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PMC.
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Technical Support Center: Purification of 3',4'-Methylenedioxyacetanilide
Welcome to the technical support guide for the purification of 3',4'-Methylenedioxyacetanilide. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. As an acetanilide derivative with a polar methylenedioxy group, this molecule presents unique purification challenges that require a nuanced approach beyond standard protocols. This guide provides field-tested solutions and explains the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My isolated product is a discolored oil or a low-melting solid, not the expected white crystalline powder. What are the likely causes and how can I resolve this?
A1: This is a common issue often stemming from two primary sources: residual starting materials/reagents or the presence of low-melting eutectic mixtures of impurities. The typical synthesis involves the acetylation of 3,4-methylenedioxyaniline. Incomplete reaction or inadequate quenching can leave unreacted amine or acetic anhydride/acid in the crude product, which can depress the melting point and impart an oily consistency.
Diagnostic Workflow:
-
Initial Purity Assessment: Before attempting a large-scale purification, analyze your crude product using Thin Layer Chromatography (TLC). A standard mobile phase to start with is a 7:3 mixture of Hexane:Ethyl Acetate. Unreacted 3,4-methylenedioxyaniline is significantly more polar and will have a lower Rf value than the desired acetanilide product. Acetic acid, if present, may streak but can be visualized with specific stains.
-
Troubleshooting Decision Tree: The following diagram outlines a logical workflow for addressing an oily or impure product.
Caption: Troubleshooting workflow for an impure product.
Recommended Solution: Acid-Base Wash Protocol
This procedure is designed to remove unreacted basic amine and acidic byproducts.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). This will protonate the unreacted 3,4-methylenedioxyaniline, forming a water-soluble ammonium salt that partitions into the aqueous layer. Drain the aqueous layer. Repeat this wash one more time.
-
Base Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any residual acetic acid. Effervescence (CO₂ evolution) is expected. Continue until no more gas evolves. Drain the aqueous layer.[1]
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid, which is now ready for recrystallization.
Q2: After recrystallization, my product is still yellow or brown. How can I remove colored impurities?
A2: Colored impurities are typically high molecular weight, conjugated byproducts that are often present in trace amounts but are highly chromophoric. They can arise from oxidation of the aniline starting material. These impurities often co-crystallize with the product, making simple recrystallization ineffective.
Solution: Recrystallization with Activated Charcoal
Activated charcoal is a form of carbon processed to have small, low-volume pores that increase the surface area available for adsorption.[2] Its nonpolar surface readily adsorbs large, nonpolar colored molecules.
Protocol:
-
Dissolve the Crude Material: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent (see Table 1).[3]
-
Cool Slightly: Remove the flask from the heat source and allow it to cool for 30-60 seconds. This prevents violent bumping when the charcoal is added.
-
Add Activated Charcoal: Add a small amount of activated charcoal (typically 1-2% of the solute mass; a microspatula tip is often sufficient). Adding too much will adsorb your product and significantly reduce the yield.[3]
-
Reheat and Filter: Swirl the mixture and bring it back to a gentle boil for a few minutes to ensure the product is fully dissolved.[2] Perform a hot filtration through a fluted filter paper to remove the charcoal. The goal is to keep the solution hot so the desired product does not crystallize prematurely in the funnel.[3][4]
-
Crystallize and Isolate: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[4][5] Collect the pure, white crystals by vacuum filtration.
Q3: My TLC plate shows an impurity spot that is very close to my product spot (low ΔRf). How can I improve separation by column chromatography?
A3: When the polarity of an impurity is very similar to your product, standard chromatographic separation becomes challenging. The key to success is to systematically optimize the mobile phase to maximize the difference in their partitioning between the stationary and mobile phases.[6]
Strategies for Optimization:
-
Adjust Solvent Ratio: If you are using a Hexane:Ethyl Acetate system, finely tune the ratio. A small decrease in the proportion of the more polar solvent (Ethyl Acetate) will increase the retention time of all compounds but may enhance the separation between closely eluting spots. Try moving from 7:3 Hexane:EtOAc to 8:2 or even 9:1.
-
Introduce a Different Solvent: Incorporating a third solvent can alter the selectivity of the separation.
-
Dichloromethane (DCM): Replacing Hexane with DCM can sometimes improve the resolution of polar compounds. Try a DCM:EtOAc system.
-
A small amount of Methanol (MeOH): For very polar impurities, adding 0.5-1% MeOH to a DCM or EtOAc-based mobile phase can be effective. However, be cautious as amides can sometimes show tailing on silica gel.[7]
-
-
Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (which has different selectivity) or reverse-phase silica (C18) if the impurities are significantly less polar than your product.
| Problem | Standard Mobile Phase (Silica Gel) | Proposed Modification | Rationale |
| Impurity Rf slightly higher than product | Hexane:Ethyl Acetate (7:3) | Increase Hexane content to 8:2 or 9:1. | Decreases overall mobile phase polarity, forcing the less polar impurity to move even faster relative to the product. |
| Impurity Rf slightly lower than product | Hexane:Ethyl Acetate (7:3) | Switch to Dichloromethane:Ethyl Acetate (9.5:0.5). | DCM offers different selectivity compared to hexane and can sometimes resolve compounds that co-elute in alkane/ester mixtures. |
| Tailing of the product spot | Hexane:Ethyl Acetate (7:3) | Add 0.5% Triethylamine (TEA) to the mobile phase. | Amides can interact strongly with acidic silanol groups on the silica surface. A basic additive like TEA neutralizes these sites, reducing tailing.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the best methods to assess the purity of my final product?
A4: A combination of techniques should be used to confidently establish purity. No single method is foolproof.[6]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <1°C). Impurities will cause the melting point to be depressed and broadened.[8] This is an excellent, rapid indicator of purity.
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems of varying polarity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.[9] The absence of signals corresponding to starting materials or solvents in the ¹H NMR spectrum, along with clean integration values, is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A pure sample will show a single major peak.[10]
Q5: Which solvents are recommended for recrystallizing this compound?
A5: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Given the polar amide and ether functionalities combined with the aromatic ring, a solvent of intermediate polarity is often a good starting point.
| Solvent System | Boiling Point (°C) | Solubility Profile & Rationale | Pros | Cons |
| Isopropanol | 82 | Good solubility when hot, moderate to low solubility when cold. A good first choice for single-solvent recrystallization. | Readily available; good crystal formation. | May require a large volume if product is very soluble. |
| Ethanol/Water | 78-100 | The compound is very soluble in hot ethanol and poorly soluble in water. This mixed-solvent system is highly effective. | Allows for fine-tuning of solubility; excellent for inducing crystallization.[11] | Requires careful addition of the anti-solvent (water) to avoid oiling out. |
| Ethyl Acetate/Hexane | 69-77 | The compound is soluble in hot ethyl acetate and insoluble in hexane. | Good for removing nonpolar impurities. | Lower boiling point can lead to rapid evaporation and premature crystallization. |
| Toluene | 111 | Good solvent for many aromatic compounds. | High boiling point allows for a wide temperature gradient for crystallization. | High boiling point makes it difficult to remove residual solvent from crystals. |
Section 3: Detailed Experimental Protocols
Protocol 1: High-Recovery Recrystallization using Ethanol/Water
This protocol is optimized for purifying this compound that is largely free of starting materials but may contain colored or other minor impurities.
-
Dissolution: Place 1.0 g of the crude product into a 50 mL Erlenmeyer flask. Add hot ethanol (~95%) dropwise while swirling and heating until the solid just dissolves. Aim for the minimum volume necessary to form a saturated solution.[5]
-
Hot Filtration (Optional): If the solution is colored or contains insoluble particulates, perform a hot filtration at this stage (see Q2).
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy (the cloud point). This indicates the solution is supersaturated.
-
Clarification: Add one or two drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to encourage the growth of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture to remove any adhering mother liquor.[5]
-
Drying: Dry the crystals in a vacuum oven or air dry on a watch glass to a constant weight.
References
-
Groenewald, G., & van der Lingen, E. (2021). Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. PMC. Available at: [Link]
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Fu, Q., et al. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International. Available at: [Link]
-
Gimeno, P., et al. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate. Available at: [Link]
-
Bohn, M., Bohn, G., & Blaschke, G. (1993). Synthesis Markers in Illegally Manufactured 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine. International Journal of Legal Medicine. Available at: [Link]
-
Unknown. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. University of Missouri–St. Louis Department of Chemistry. Available at: [Link]
-
Edelmann, F. T., et al. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]
-
Rybak, M., & Zezulak, M. (2008). Profiling of 3,4-methylenedioxymethamphetamine by means of high-performance liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]
- Tanaka, K., & Yoshio, O. (2002). Process for preparation of 3,4-methylenedioxy-mandelic acid. Google Patents.
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. Available at: [Link]
-
Siddiqui, M. I., & Siddiqui, N. J. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
-
Cerritos College Chemistry Department. (n.d.). Purification of Impure Acetanilide. Cerritos College. Available at: [Link]
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Anandita, T. A., et al. (2023). methylenedioxymethamphetamine analysis method in dried blood spot using ultra-high performance liquid chro. Pharmacy Education. Available at: [Link]
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Reddit r/Chempros Community. (2021). Tips and tricks for difficult amide bond formation? Reddit. Available at: [Link]
-
Danville Community College. (2020). CHM 242 Lab 1 Recrystallization of Acetanilide Part A. YouTube. Available at: [Link]
-
NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. National Council of Educational Research and Training. Available at: [Link]
-
Valenzuela, F., et al. (2016). High Performance Thin Layer Chromatography method for analysis of 3,4-methylenedioxymethamphetamine in seized tablets. Vitae. Available at: [Link]
-
Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Roberts, J. D., & Caserio, M. C. (2021). Separation, Purification, and Identification of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Verweij, A. M. (1992). Impurities in Illicit Drug Preparations: 3,4-(Methylenedioxy)amphetamine and 3,4-(Methylenedioxy)methylamphetamine. Forensic Science Review. Available at: [Link]
-
Pawar, R. R., et al. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model. International Journal of Scientific & Technology Research. Available at: [Link]
-
WSU Chemistry. (2021). [Orgo Lab] Recrystallization of Acetanilide. YouTube. Available at: [Link]
-
Nakashima, K., et al. (2008). Thin layer chromatography/fluorescence detection of 3,4-methylenedioxy-methamphetamine and related compounds. Journal of Forensic Sciences. Available at: [Link]
-
Cruz, C. A., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]
-
Sameni, J., Krigstin, S., & Sain, M. (2017). Solubility of lignin and acetylated lignin in organic solvents. BioResources. Available at: [Link]
-
Smith, A. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]
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Technical Support Center: Ensuring the Stability of 3',4'-Methylenedioxyacetanilide
Welcome to the dedicated technical support center for 3',4'-Methylenedioxyacetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. By understanding the inherent chemical liabilities of its structure and implementing appropriate storage and handling protocols, you can ensure the integrity and reliability of your experimental outcomes.
Introduction to the Stability of this compound
This compound is a molecule of interest in various research and development fields. Its structure, featuring a methylenedioxy group fused to a phenyl ring and an acetanilide functional group, presents specific stability challenges. The acetanilide moiety is susceptible to hydrolysis, while the methylenedioxy group, although generally stable, can be sensitive to environmental factors. This guide will provide a comprehensive overview of the potential degradation pathways and practical, evidence-based strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The primary environmental factors of concern are moisture, pH (acidic or basic conditions), light (photodegradation), and oxidizing agents . Each of these can initiate distinct degradation pathways, compromising the purity of the compound.
Q2: I suspect my sample of this compound has degraded. What are the likely degradation products?
A2: Based on the structure, the most probable degradation products arise from the hydrolysis of the amide bond. This would yield 3,4-(Methylenedioxy)aniline and acetic acid .[1][2] Other potential degradation products could result from the opening of the methylenedioxy ring under harsh conditions or photo-oxidative processes.
Q3: What is the ideal temperature for storing this compound?
A3: For long-term storage, it is recommended to store the compound in a cool, dry place . Specifically, refrigeration at 2-8°C is advisable. For shorter periods, storage at controlled room temperature (20-25°C) away from direct heat sources is acceptable.
Q4: How can I protect the compound from photodegradation?
A4: To prevent photodegradation, store this compound in an amber or opaque container to block UV and visible light.[3] If the compound needs to be handled outside of its protective container, this should be done under subdued lighting conditions.
Q5: Is this compound sensitive to oxidation?
A5: While the acetanilide group is relatively stable against oxidation, the electron-rich aromatic ring with the methylenedioxy group could be susceptible to strong oxidizing agents. Therefore, it is crucial to avoid contact with strong oxidizers .[4]
Troubleshooting Guide: Common Stability Issues
This section addresses specific issues you might encounter and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Change in physical appearance (e.g., discoloration, clumping) | Moisture absorption and/or degradation. | 1. Check storage conditions: Ensure the container is tightly sealed and stored in a desiccator or a low-humidity environment. 2. Verify purity: Use a stability-indicating analytical method, such as HPLC, to assess the purity of the sample (see Protocol 1). Clumping can indicate the uptake of water, which can accelerate hydrolysis. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Sample degradation. | 1. Identify degradation products: Compare the retention times of the new peaks with known potential degradants (e.g., 3,4-(Methylenedioxy)aniline). Mass spectrometry can aid in identification. 2. Review handling procedures: Assess if the sample was exposed to adverse conditions (e.g., incompatible solvents, extreme pH, light) during sample preparation. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Re-qualify the starting material: Before beginning a new set of experiments, confirm the purity of your this compound stock. 2. Prepare fresh solutions: If using solutions of the compound, prepare them fresh daily and protect them from light. |
| Loss of potency or activity in biological assays | Degradation leading to a lower concentration of the active compound. | 1. Quantify the active compound: Use a validated quantitative analytical method to determine the exact concentration of this compound in your sample. 2. Investigate the stability in your assay medium: The compound may be unstable under the specific pH or temperature conditions of your experiment. Perform a time-course stability study in the assay buffer. |
Understanding Degradation Pathways
A foundational understanding of the potential chemical transformations of this compound is crucial for preventing them.
Hydrolysis
The amide linkage in the acetanilide moiety is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon.
The primary products of hydrolysis are 3,4-(Methylenedioxy)aniline and acetic acid.
Caption: Logical relationship in the photodegradation process.
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately assessing the purity of your compound and detecting any degradation products. [4][5][6][7][8][9][10][11][12][13] Objective: To develop an HPLC method that separates this compound from its potential degradation products.
Materials:
-
This compound reference standard
-
3,4-(Methylenedioxy)aniline (potential degradation product)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or formic acid
-
A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method Development Steps:
-
Initial Scouting Gradient:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm and 280 nm
-
Inject a solution of the reference standard and the potential degradation product to assess initial separation.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (as per ICH Q1B guidelines) for a defined period.
-
Analyze the stressed samples using the scouting gradient to ensure all degradation products are resolved from the parent peak.
-
-
Method Optimization:
-
Adjust the gradient slope, mobile phase composition (e.g., substituting acetonitrile with methanol), and pH to achieve optimal separation (resolution > 2) between the parent peak and all degradation peaks.
-
An isocratic method may be developed if the separation is straightforward. [14]
-
-
Method Validation:
-
Once an optimal separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [15]
-
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential hydrolytic and oxidative degradation. |
| Light | Store in an amber or opaque, tightly sealed container. | Protects from photodegradation. [3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes the risk of oxidation. |
| Moisture | Store in a desiccator or a controlled low-humidity environment. | Prevents moisture absorption, which can lead to hydrolysis. |
| Purity | Use high-purity, anhydrous solvents for making solutions. | Prevents the introduction of contaminants that could catalyze degradation. |
By adhering to these guidelines, you can significantly minimize the risk of degradation and ensure the integrity of your this compound samples for reliable and reproducible research.
References
- Deep Green Permaculture. (2024, May 12). Enhancing Pesticide Impact: The Role of Piperonyl Butoxide in Pyrethrum-Based Insecticides.
- European Journal of Drug Metabolism and Pharmacokinetics. (1989, July-September). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen).
- Journal of Pharmaceutical and Biomedical Analysis. (2002, June 15).
- International Journal of Pharmaceutical and Applied Sciences. (2019, April 1).
- PubMed. (Date not available). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
- Waters Corporation. (Date not available).
- ResearchGate. (Date not available). (PDF) Piperonyl Butoxide.
- Semantic Scholar. (Date not available).
- ResearchGate. (Date not available). (PDF) A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS.
- LCGC International. (Date not available). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ResearchGate. (Date not available). (PDF)
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022).
- OUCI. (Date not available).
- Wikipedia.
- Science.gov. (Date not available). stability-indicating hplc method: Topics by Science.gov.
- Pharmaceutical Technology. (2005, March). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
- SIELC Technologies. (Date not available). Separation of Hydroxyethyl-3,4-methylenedioxyaniline HCl on Newcrom R1 HPLC column.
- SciSpace. (Date not available).
- PubMed Central. (Date not available). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
- PubChem.
- Carl ROTH. (Date not available).
- Study.com. (Date not available).
- PubMed Central. (Date not available). Studies on photodegradation process of psychotropic drugs: a review.
- International Journal of Chemical and Pharmaceutical Analysis. (2016, September 17). hplc-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance.pdf.
- Slideshare. (Date not available). Stability indicating rp hplc method development and validation for simultaneous estimation of levodropropazine and chlorpheniramine maleate in bulk and their pharmaceutical dosage forms.
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- 8. Development of Stability Indicating Methods | Semantic Scholar [semanticscholar.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Reactions with 3',4'-Methylenedioxyacetanilide
Introduction
Welcome to the technical support center for optimizing catalytic reactions involving 3',4'-Methylenedioxyacetanilide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. The following content provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your catalyst selection and reaction optimization efforts.
The primary reaction of interest for this compound is often the hydrolysis or N-deacetylation of the amide group to yield the corresponding amine, 3,4-(Methylenedioxy)aniline. This transformation is a critical step in the synthesis of various downstream targets. The stability of the amide bond, however, can present a significant challenge.[1] This guide will focus on catalyst selection and optimization for this key deprotection step.
Troubleshooting Guide & FAQs
Section 1: Catalyst Selection for N-Deacetylation
Question 1: My N-deacetylation of this compound is sluggish or incomplete under standard acidic or basic hydrolysis. What catalytic approaches can I explore?
Answer:
Standard stoichiometric acid or base hydrolysis of aromatic amides can be slow and often requires harsh conditions, which may not be compatible with other functional groups on your molecule. Catalytic methods offer a milder and more efficient alternative. Here are several catalytic systems to consider:
-
Heterogeneous Acid Catalysis: Solid acid catalysts can be a practical alternative to mineral acids, simplifying workup and catalyst recovery. Niobium pentoxide (Nb2O5) has been shown to be a highly effective heterogeneous catalyst for the hydrolysis of amides to carboxylic acids.[1][2] The Lewis acidic sites on the catalyst surface are thought to activate the carbonyl group of the amide, facilitating nucleophilic attack by water.[1]
-
Enzymatic Hydrolysis: For ultimate selectivity and mild reaction conditions, enzymatic hydrolysis is an excellent option. Enzymes like amidases or certain proteases can catalyze the hydrolysis of the amide bond with high specificity.[3] The choice of enzyme is critical and often requires screening. Factors such as pH, temperature, and buffer composition will significantly impact enzyme activity and stability.[4]
-
Metal-Catalyzed Hydrolysis: Certain metal salts can act as Lewis acids to catalyze amide hydrolysis. While many examples in the literature use triflate salts, which may be expensive or difficult to obtain, it is worth exploring more common Lewis acids.[5] The mechanism involves the coordination of the metal ion to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Question 2: I am concerned about the stability of the methylenedioxy group under harsh acidic conditions. Are there catalyst systems that operate under neutral or near-neutral pH?
Answer:
This is a valid concern, as the methylenedioxy bridge can be susceptible to cleavage under strong acidic conditions. Here are some strategies to mitigate this:
-
Enzymatic Catalysis: As mentioned above, enzymes typically operate under physiological pH ranges (around pH 7), making them ideal for substrates with acid-sensitive functional groups.[3]
-
Near-Neutral Water-Based Catalysis: Some catalytic systems can operate in hot water under pressure, which can promote hydrolysis without the need for strong acids or bases. While not strictly catalytic in the traditional sense, the use of supercritical or near-critical water can be considered an "autocatalytic" system where water itself acts as both solvent and reactant.
-
Chemoselective N-deacetylation Reagents: While not a catalytic cycle in the same way, certain reagents can achieve chemoselective N-deacetylation under mild conditions. For instance, the Schwartz reagent (zirconocene hydrochloride) has been used for mild and efficient N-deacetylation in the presence of other common protecting groups.[6]
Section 2: Reaction Optimization & Troubleshooting
Question 3: My reaction with a chosen catalyst is still not reaching full conversion. What parameters should I optimize?
Answer:
Once you have selected a promising catalyst, optimization is key to achieving high yield and purity. Here is a systematic approach to optimization:
| Parameter | Troubleshooting & Optimization Strategies |
| Catalyst Loading | Issue: Low conversion. Strategy: Incrementally increase the catalyst loading. Be mindful that higher loadings can sometimes lead to side reactions or become uneconomical. |
| Temperature | Issue: Slow reaction rate. Strategy: Gradually increase the reaction temperature. Monitor for product degradation or the formation of byproducts at higher temperatures. For enzymatic reactions, be aware of the optimal temperature for enzyme activity and stability.[4] |
| Solvent | Issue: Poor solubility of starting material or catalyst. Strategy: Screen a range of solvents with varying polarities. For heterogeneous catalysts, ensure good dispersion of the catalyst in the solvent.[7] In some cases, a solvent-free reaction may be possible.[1] |
| Concentration | Issue: Slow reaction or side reactions. Strategy: Adjust the concentration of your substrate. Higher concentrations can increase the reaction rate but may also lead to solubility issues or bimolecular side reactions. |
| Water Stoichiometry | Issue: Incomplete hydrolysis. Strategy: For hydrolysis reactions, ensure an adequate excess of water is present to drive the equilibrium towards the products. |
Question 4: I am observing significant byproduct formation. How can I improve the selectivity of my catalytic reaction?
Answer:
Byproduct formation is a common challenge. Here are some steps to diagnose and address the issue:
-
Identify the Byproducts: Use techniques like LC-MS, GC-MS, or NMR to identify the structure of the major byproducts. This will provide clues about the undesired reaction pathways.
-
Re-evaluate Catalyst Choice: If the byproducts are a result of catalyst-induced side reactions (e.g., ether cleavage, polymerization), you may need to switch to a more selective catalyst. For instance, if a strong Lewis acid catalyst is causing degradation, a milder enzyme-based approach could be beneficial.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.
-
Reaction Time: Monitor the reaction progress over time to determine the point of maximum product formation before significant byproduct accumulation.
-
Additives/Co-catalysts: In some cases, the addition of a co-catalyst or an additive can enhance the selectivity of the primary catalyst.
-
Question 5: How do I choose between a homogeneous and a heterogeneous catalyst for my process?
Answer:
The choice between a homogeneous and heterogeneous catalyst depends on your specific needs and the scale of your reaction.
-
Homogeneous Catalysts:
-
Advantages: Often exhibit higher activity and selectivity due to well-defined active sites. Reaction conditions are typically milder.
-
Disadvantages: Difficult to separate from the reaction mixture, which can lead to product contamination and catalyst loss.
-
-
Heterogeneous Catalysts:
-
Advantages: Easily separated from the reaction mixture by filtration, allowing for catalyst recycling and reducing product contamination. They are often more robust and stable at higher temperatures.[1]
-
Disadvantages: Can have lower activity compared to their homogeneous counterparts due to mass transfer limitations. The nature of the active sites can be less well-defined.
-
For large-scale industrial processes, heterogeneous catalysts are often preferred due to ease of separation and reusability.[7] For small-scale laboratory synthesis where high purity is paramount, the initial ease of optimization with a homogeneous catalyst may be advantageous, followed by a more rigorous purification step.
Experimental Protocols & Visualizations
Protocol 1: Screening of Heterogeneous Acid Catalysts for N-Deacetylation
-
To a series of parallel reaction vials, add this compound (1 mmol) and a suitable solvent (e.g., dioxane/water mixture).
-
To each vial, add a different solid acid catalyst (e.g., Nb2O5, ZrO2, Amberlyst-15) at a specific loading (e.g., 10 mol%).
-
Seal the vials and place them in a temperature-controlled shaker or heating block.
-
Heat the reactions to the desired temperature (e.g., 100-150 °C).
-
Take aliquots at regular intervals and analyze by TLC, GC, or LC-MS to monitor the conversion of the starting material and the formation of the product.
-
After the reaction is complete, cool the mixture, filter to remove the catalyst, and analyze the crude product to determine the yield and purity.
Catalyst Selection Workflow
Caption: Decision workflow for catalyst selection.
General Reaction Mechanism for Lewis Acid-Catalyzed Amide Hydrolysis
Caption: Lewis acid-catalyzed amide hydrolysis mechanism.
References
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De-la-Torre, R., et al. (2009). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma. Analytical and Bioanalytical Chemistry, 393(6-7), 1607-1617. [Link]
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Luo, J., et al. (2021). Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5. Catalysis Science & Technology, 11(2), 556-563. [Link]
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Luo, J., et al. (2020). Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. ChemRxiv. [Link]
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De-la-Torre, R., et al. (2009). Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA) metabolite conjugates in human, squirrel monkey, and rat plasma. PubMed. [Link]
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Moons, S. J., Robertson, A. D., & Boltje, T. J. (2018). Selective N‐Deacetylation and Functionalization of Aminosugars. European Journal of Organic Chemistry, 2018(44), 6078-6082. [Link]
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Bryan, M. C., & Miller, R. A. (2006). Palladium-catalyzed reactions of acetoxyenynes with triorganoindium reagents. Tetrahedron Letters, 47(30), 5281-5284. [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Charville, H., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(6), 1699. [Link]
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Ichikawa, K., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 8(8), 321. [Link]
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Scriven, E. F. V. (n.d.). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]
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Bhat, V., & Batra, S. (2013). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry, 12(2), 209-213. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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aab18011. (2022). Catalyst for Amide hydrolysis. Sciencemadness.org. [Link]
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Holderich, W. F., & Weyrich, P. A. (2013). Catalytic methylenedianiline synthesis on porous solid acids. mediaTUM. [Link]
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Wellner, E., et al. (1997). Optimized alcoholytic deacetylation of N-acetyl-blocked polypeptides for subsequent Edman degradation. Analytical Biochemistry, 253(1), 66-72. [Link]
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Kumar, A., & Gautam, S. (2016). Enzymatic Hydrolysis of Hemicelluloses. In Lignocellulose Valorization: Biorefinery Approaches (pp. 25-45). [Link]
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Williams, J. M. J. (2010). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
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Hakobyan, K. E., et al. (2018). N-DEACETYLATION OF SOME AROMATIC AMIDES. YSU Journals. [Link]
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Taylor & Francis. (n.d.). Enzymatic hydrolysis – Knowledge and References. Retrieved from [Link]
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Doyle, M. P., et al. (2020). Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. Toxins, 12(11), 711. [Link]
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Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons@ETSU. [Link]
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Enders, D., & Wang, W. (2011). Catalytic Cascade Reactions. ResearchGate. [Link]
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Heravi, M. M., et al. (2014). ChemInform Abstract: EDTA-Catalyzed Synthesis of 3,4-Dihydroquinoxalin-2-amine Derivatives by a Three-Component Coupling of One-Pot Condensation Reactions in an Aqueous Medium. ChemInform, 45(33). [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 3',4'-Methylenedioxyacetanilide for the Research Professional
In the landscape of pharmaceutical research and development, the synthesis of key intermediates with high purity and efficiency is paramount. 3',4'-Methylenedioxyacetanilide, also known as N-(1,3-benzodioxol-5-yl)acetamide, serves as a valuable building block in the creation of various pharmacologically active molecules. This guide provides an in-depth comparison of common and emerging synthetic routes to this compound, offering detailed protocols, supporting data, and expert insights to inform your experimental design.
Introduction to this compound
This compound is an amide derivative of 3,4-methylenedioxyaniline. The introduction of the acetyl group to the amine modifies its electronic properties and reactivity, making it a versatile intermediate for further chemical transformations. The core of its synthesis lies in the N-acetylation of 3,4-methylenedioxyaniline, a reaction that can be achieved through several methods, each with its own set of advantages and challenges. This guide will focus on three primary routes: the classical approach using acetic anhydride, the more reactive acetyl chloride method, and a modern, "green" microwave-assisted synthesis.
Route 1: The Classic Approach - Acetylation with Acetic Anhydride
This method is a staple in organic synthesis, valued for its reliability and the use of a moderately reactive and readily available acetylating agent. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate ion.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of 3,4-methylenedioxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling an acetate ion as a leaving group. A final deprotonation of the nitrogen atom, often facilitated by a weak base or another molecule of the starting amine, yields the stable amide product, this compound, and acetic acid as a byproduct. To drive the reaction to completion, a base is often added to neutralize the acetic acid formed.
Experimental Protocol
Materials:
-
3,4-Methylenedioxyaniline
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Concentrated Hydrochloric Acid
-
Water (distilled)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flasks, beaker, Büchner funnel, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (hot plate or water bath)
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of 3,4-methylenedioxyaniline in 150 mL of water containing 4.5 mL of concentrated hydrochloric acid. Stir until the amine is fully dissolved, forming the hydrochloride salt.
-
In a separate beaker, prepare a solution of 8.0 g of anhydrous sodium acetate in 50 mL of water.
-
To the solution of 3,4-methylenedioxyaniline hydrochloride, add 6.5 mL of acetic anhydride.
-
Immediately add the sodium acetate solution to the reaction mixture in one portion and stir vigorously.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the crude this compound by vacuum filtration using a Büchner funnel and wash the crystals with cold water.
-
Purify the product by recrystallization from a minimal amount of hot ethanol or an ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
This protocol is adapted from the well-established synthesis of acetanilide from aniline and is expected to yield good results for the target molecule.[1] A reported yield for the analogous synthesis of acetanilide is approximately 82.75%.[2]
Visualization of the Acetic Anhydride Route
Caption: Workflow for the synthesis of this compound using acetic anhydride.
Route 2: The High-Reactivity Path - Acetylation with Acetyl Chloride
For a more vigorous and often faster acetylation, acetyl chloride is the reagent of choice. Its higher reactivity stems from the excellent leaving group ability of the chloride ion. This increased reactivity, however, necessitates careful handling and reaction control to avoid side reactions and ensure safety.
Mechanistic Rationale
Similar to the acetic anhydride route, the reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of acetyl chloride. The resulting tetrahedral intermediate rapidly collapses, expelling a chloride ion. This reaction is typically faster than with acetic anhydride. A key difference is the formation of hydrochloric acid (HCl) as a byproduct. Since HCl will protonate the starting amine, rendering it non-nucleophilic, a base is required to neutralize the HCl and to deprotonate the nitrogen in the intermediate. Pyridine is a commonly used base for this purpose as it also acts as a nucleophilic catalyst.
Experimental Protocol
Materials:
-
3,4-Methylenedioxyaniline
-
Acetyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Stirring apparatus
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 5.0 g of 3,4-methylenedioxyaniline in 50 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of anhydrous pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.05 equivalents of acetyl chloride dropwise from the dropping funnel over 30 minutes with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography.
This protocol is based on standard procedures for the acetylation of amines using acetyl chloride and pyridine.[3]
Visualization of the Acetyl Chloride Route
Caption: Workflow for the synthesis of this compound using acetyl chloride.
Route 3: The "Green" Alternative - Microwave-Assisted Synthesis
In the quest for more sustainable and efficient chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times and often improve yields.
Mechanistic Rationale
The underlying reaction mechanism is the same as the conventional acetic anhydride method. However, the application of microwave energy leads to rapid and uniform heating of the polar reactants and solvent. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, leading to a significant acceleration of the reaction rate.
Experimental Protocol
Materials:
-
3,4-Methylenedioxyaniline
-
Acetic Anhydride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Microwave reactor with sealed vessels
-
Standard work-up and purification equipment
Procedure:
-
In a microwave reactor tube, combine 1.0 g of 3,4-methylenedioxyaniline, 5.0 mol% of DMAP, 15 equivalents of pyridine, and 12.5 equivalents of acetic anhydride.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 70 °C for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual pyridine.
-
The crude product can be purified by silica gel column chromatography or recrystallization.
This protocol is adapted from a microwave-assisted peracetylation of a sugar derivative and is expected to be highly efficient for the target molecule.[4] Reported yields for analogous microwave-assisted acetylations are often in the range of 93-98%.[4]
Visualization of the Microwave-Assisted Route
Caption: Workflow for the microwave-assisted synthesis of this compound.
Comparative Analysis
| Parameter | Route 1: Acetic Anhydride | Route 2: Acetyl Chloride | Route 3: Microwave-Assisted |
| Reagent Reactivity | Moderate | High | Moderate (with Acetic Anhydride) |
| Reaction Time | Hours | Hours | Minutes |
| Typical Yield | Good (ca. 80-85%) | Good to Excellent | Excellent (often >90%) |
| Safety Considerations | Corrosive reagent | Highly corrosive, lachrymatory, reacts violently with water | Pressurized vessel, rapid heating |
| Byproducts | Acetic acid | Hydrochloric acid | Acetic acid |
| "Green" Aspects | Standard organic synthesis | Use of chlorinated solvents | Reduced energy consumption, short reaction time |
| Scalability | Readily scalable | Scalable with careful control | Dependent on microwave reactor size |
Characterization of this compound
Independent of the synthetic route, the final product should be thoroughly characterized to confirm its identity and purity.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 144 °C (literature value).[5]
-
¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methylenedioxy protons (a singlet around 5.9 ppm), the amide proton (a broad singlet), and the acetyl methyl group (a singlet around 2.1 ppm).[6]
-
FTIR (KBr): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and the C-O-C stretches of the methylenedioxy group.[7]
Conclusion and Recommendations
The choice of synthetic route for this compound will depend on the specific needs of the researcher, including the desired scale, available equipment, and time constraints.
-
For reliability and ease of handling on a larger scale, the classical acetic anhydride method (Route 1) remains a robust choice. It avoids the use of the more hazardous acetyl chloride and is straightforward to perform.
-
When a faster reaction is desired and anhydrous conditions can be easily maintained, the acetyl chloride method (Route 2) is a viable option. The use of pyridine as a base is crucial for good yields.
-
For rapid synthesis, high yields, and a greener approach, the microwave-assisted method (Route 3) is highly recommended, especially for smaller scale preparations and library synthesis. The significant reduction in reaction time is a major advantage for accelerating research timelines.
Ultimately, each method presented here is capable of producing high-quality this compound. By understanding the underlying principles and practical considerations of each route, researchers can make an informed decision to best suit their synthetic goals.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 13067-19-1). Retrieved from [Link]
- Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2011). 5-(1-Hydroxyethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses, 88, 11.
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SpectraBase. (n.d.). 3',4'-(Methylenedioxy)acetanilide. Retrieved from [Link]
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SpectraBase. (n.d.). 3',4'-(Methylenedioxy)acetanilide [FTIR]. Retrieved from [Link]
- Long, L. M., & Troutman, H. D. (1949). Acetanilide, p-chloroacetyl-. Organic Syntheses, 29, 24.
- Thayer, F. K. (1925). Acetylmandelic acid and acetylmandelyl chloride. Organic Syntheses, 4, 1.
- Ammar, M., et al. (2015). A facile microwave-assisted protocol for rapid synthesis of N-acetylneuraminic acid congeners. RSC Advances, 5(104), 85655-85665.
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HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, CDCl3, simulated) (NP0032178). Retrieved from [Link]
- Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds.
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Research in Pharmaceutical and Nano Sciences, 3(4), 314-319.
- Google Patents. (n.d.). CN101875650A - Preparation process of N-ethyl-3,4-(methylenedioxy)aniline.
- Coleman, G. H., & Alvarado, A. M. (1923). Acetamide. Organic Syntheses, 3, 3.
- Kumar, A., & Sharma, S. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 32969-32997.
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ResearchGate. (n.d.). Acetyl Chloride. Retrieved from [Link]
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ResearchGate. (n.g.). Microwave assisted Acetylation of Amines using Imidazole Hydrochloride under solvent-free condition. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information for Tetraethylammonium Iodide Catalyzed Synthesis of Diaryl Ketones via the Merger of Cleavage of C-C Double Bond and Recombination of Aromatic Groups. Retrieved from [Link]
-
Scribd. (n.d.). TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht. Retrieved from [Link]
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Studylib. (n.d.). Synthesis of Acetanilide. Retrieved from [Link]
-
IRIS . (2014). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Retrieved from [Link]
-
MDPI. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]
- Google Patents. (n.d.). CN109456221B - Synthetic method of acetanilide derivative.
-
NIST WebBook. (n.d.). Acetanilide, 4'-hydroxy-n-methyl-. Retrieved from [Link]
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SpectraBase. (n.d.). DL-3,4-Methylenedioxymethamphetamine. Retrieved from [Link]
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ResearchGate. (n.d.). Drug synthesis methods and manufacturing technology: New method for the synthesis of methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1- piperazinecarboxylate. Retrieved from [Link]
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A Definitive Guide to the Structural Validation of 3',4'-Methylenedioxyacetanilide Using 2D NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For molecules such as 3',4'-Methylenedioxyacetanilide, a key intermediate in various synthetic pathways, precise structural elucidation is paramount to ensure the integrity of subsequent research. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, it often falls short in resolving complex spin systems and definitively assigning all proton and carbon signals. This guide provides an in-depth comparison of how two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—serve as a powerful and self-validating system for the unequivocal structural confirmation of this compound.
The Challenge with 1D NMR: Ambiguity in a Crowded Spectrum
A standard 1D ¹H NMR spectrum of this compound presents a deceptively simple picture. We anticipate signals for the aromatic protons, the methylenedioxy bridge protons, the acetyl methyl protons, and the amide proton. However, the aromatic region, in particular, can be subject to signal overlap and complex splitting patterns that make definitive assignment challenging. Similarly, the ¹³C NMR spectrum identifies the number of unique carbon environments but does not inherently reveal their connectivity. This is where 2D NMR methodologies become indispensable, transforming a list of chemical shifts into a complete, interconnected molecular map.[1][2][3]
The Power of 2D NMR: A Multi-faceted Approach to Structural Validation
2D NMR spectroscopy enhances spectral resolution by spreading signals over two frequency dimensions, revealing correlations between nuclei that are not apparent in 1D spectra.[4] This guide will focus on three fundamental experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. This is crucial for mapping out adjacent protons within a spin system.[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton-carbon (¹H-¹³C) pairs. This experiment is the bridge between the proton and carbon frameworks of the molecule.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This is the key to connecting different molecular fragments and identifying quaternary carbons.[5][6][7]
By systematically acquiring and interpreting these three spectra, we can construct a self-validating network of correlations that leaves no doubt as to the structure of this compound.
Experimental Design and Data Interpretation
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for this compound. These values are based on established NMR principles and data from similar structures.
Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration |
| H-2' | ~6.95 | d | 1H |
| H-5' | ~6.75 | d | 1H |
| H-6' | ~7.20 | dd | 1H |
| -OCH₂O- | ~5.95 | s | 2H |
| -NH- | ~7.50 | br s | 1H |
| -C(O)CH₃ | ~2.15 | s | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon Label | Chemical Shift (ppm) |
| C-1' | ~132.0 |
| C-2' | ~105.0 |
| C-3' | ~148.0 |
| C-4' | ~144.0 |
| C-5' | ~108.0 |
| C-6' | ~113.0 |
| -OCH₂O- | ~101.5 |
| C=O | ~168.5 |
| -C(O)CH₃ | ~24.5 |
Step-by-Step 2D NMR Analysis
The COSY spectrum is the first step in piecing together the proton framework.
-
Observation: The COSY spectrum will show a cross-peak between the proton at ~7.20 ppm (H-6') and the proton at ~6.95 ppm (H-2'). A second cross-peak will be observed between H-6' and the proton at ~6.75 ppm (H-5').
-
Interpretation: This confirms the connectivity of the three aromatic protons. The doublet of doublets (H-6') is coupled to two other protons, while the two doublets (H-2' and H-5') are each coupled to H-6'. This pattern is characteristic of a 1,2,4-trisubstituted benzene ring.
The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, allowing for the definitive assignment of protonated carbons.
-
Observation & Interpretation:
-
The aromatic proton at ~6.95 ppm will correlate with the carbon at ~105.0 ppm, assigning them as H-2' and C-2'.
-
The aromatic proton at ~6.75 ppm will correlate with the carbon at ~108.0 ppm, assigning them as H-5' and C-5'.
-
The aromatic proton at ~7.20 ppm will correlate with the carbon at ~113.0 ppm, assigning them as H-6' and C-6'.
-
The methylene protons at ~5.95 ppm will correlate with the carbon at ~101.5 ppm.
-
The methyl protons at ~2.15 ppm will correlate with the carbon at ~24.5 ppm.
-
The HMBC spectrum reveals long-range couplings and is the final piece of the puzzle, connecting the molecular fragments and identifying quaternary carbons.
-
Observation & Interpretation:
-
Connecting the Acetyl Group: The methyl protons (-C(O)CH₃) at ~2.15 ppm will show a strong correlation to the carbonyl carbon (C=O) at ~168.5 ppm (a two-bond coupling, ²J). A weaker correlation may also be seen to the aromatic carbon C-1' at ~132.0 ppm (a three-bond coupling, ³J), definitively linking the acetamido group to the aromatic ring at this position.
-
Confirming the Methylenedioxy Bridge: The methylene protons (-OCH₂O-) at ~5.95 ppm will show correlations to the two quaternary carbons C-3' (~148.0 ppm) and C-4' (~144.0 ppm), confirming the fusion of the dioxole ring to the benzene ring at these positions.
-
Finalizing Aromatic Assignments: The aromatic proton H-6' (~7.20 ppm) will show correlations to C-4' (~144.0 ppm) and C-5' (~108.0 ppm), further solidifying the assignments in the aromatic ring.
-
Conclusion: An Unambiguous and Self-Validating Workflow
By employing a systematic approach that combines COSY, HSQC, and HMBC experiments, the structure of this compound can be validated with a high degree of confidence. The COSY spectrum establishes the proton spin system, the HSQC spectrum links protons to their directly attached carbons, and the HMBC spectrum connects the molecular fragments through long-range correlations. This multi-pronged strategy provides a self-validating dataset where each piece of information corroborates the others, ensuring the structural integrity of this important chemical entity. This rigorous approach is essential for maintaining the quality and reproducibility of research in drug discovery and development.
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link][1][2][3]
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A Senior Scientist's Guide: Purity Assessment of 3',4'-Methylenedioxyacetanilide by HPLC vs. GC-MS
Introduction
In the landscape of pharmaceutical research and chemical synthesis, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like 3',4'-Methylenedioxyacetanilide, often a precursor or analogue in synthetic chemistry and drug discovery, a rigorous assessment of its purity is paramount. The presence of even trace-level impurities—be they residual starting materials, synthetic by-products, isomers, or degradation products—can significantly alter biological activity and toxicological profiles.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of specifications to explore the causality behind methodological choices, providing researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate technique for the comprehensive purity profiling of this compound. The narrative is grounded in established analytical principles and authoritative guidelines from pharmacopeias, ensuring scientific integrity.[1][2]
The Analytical Challenge: Defining the Purity of this compound
Before comparing methodologies, we must first understand the analyte and the nature of the impurities we expect to find.
-
Analyte Properties: this compound is a moderately polar, solid organic molecule. Its acetanilide structure suggests it is not inherently volatile, and the amide linkage may be susceptible to thermal degradation at elevated temperatures. This non-volatile and potentially thermally labile nature is a critical factor in analytical method selection.[3][4]
-
Scope of Purity Assessment: A comprehensive purity profile extends beyond quantifying the main component. It involves the detection and potential identification of:
-
Process-Related Impurities: Unreacted starting materials and by-products from the synthetic route.
-
Isomeric Impurities: Positional isomers, such as 2',3'-Methylenedioxyacetanilide, which may have similar properties but different biological effects.
-
Degradation Products: Compounds formed due to instability under heat, light, or pH stress.
-
Residual Solvents: Volatile organic compounds used during synthesis and purification.[5][6]
-
The ideal analytical approach must be capable of separating and detecting this diverse array of potential contaminants.
Methodology Deep Dive 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, primarily because it separates compounds in a liquid phase at or near ambient temperatures.[5][7][8][9]
Principle of Separation: The Logical First Choice
For a non-volatile and moderately polar analyte like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical starting point.[10][11] The separation occurs in a column packed with a non-polar stationary phase (typically C18-modified silica), through which a polar mobile phase is pumped under high pressure.[12][13] Components of the sample separate based on their hydrophobicity; more polar compounds interact less with the non-polar stationary phase and elute earlier, while less polar compounds are retained longer. This principle is exceptionally well-suited for separating the main analyte from more polar starting materials or less polar by-products.
Experimental Protocol: HPLC with Photodiode Array (PDA) Detection
A robust HPLC method must be self-validating, incorporating system suitability tests to ensure its performance, as mandated by pharmacopeial guidelines like USP <621>.[1][14][15]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or Diode Array (DAD) detector.
-
Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is chosen for its proven efficacy in retaining and separating moderately polar aromatic compounds.[5][10]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the amide.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Elution Mode: Gradient elution is employed to resolve compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are captured within a reasonable runtime.
-
Gradient Program: A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25.1-30 min, 10% B (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
-
Detector Settings:
-
Wavelength: A PDA detector is set to scan a range (e.g., 210-400 nm) to capture all UV-active species. A primary monitoring wavelength around 240 nm or 285 nm would likely be appropriate for the chromophore present in the molecule.
-
Peak Purity Analysis: The PDA detector is crucial for assessing peak purity by comparing UV spectra across a single peak, which can indicate the presence of a co-eluting impurity.[5][16]
-
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase (or a compatible solvent like methanol) to a concentration of approximately 1 mg/mL.
Data Interpretation and Strengths/Limitations
-
Purity Calculation: Purity is typically determined by area normalization, where the main peak area is expressed as a percentage of the total area of all detected peaks.[17]
-
Strengths for this Analyte:
-
Broad Applicability: Excellently suited for non-volatile and thermally labile compounds and their impurities.[3][7]
-
Quantitative Accuracy: Provides highly precise and accurate quantification for assay and impurity profiling.[8]
-
Robustness: HPLC is a well-established and reliable technique for routine quality control.[]
-
-
Limitations:
-
Volatile Impurities: Ineffective for detecting volatile residual solvents, which require a different approach.
-
Specificity: While selective, a retention time alone is not definitive proof of identity. Without a mass spectrometer, co-eluting impurities with similar UV spectra can go undetected.
-
Methodology Deep Dive 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high separation efficiency and unparalleled specificity in compound identification.[6][19]
Principle of Separation & Detection: The Gold Standard for Identification
In GC, a sample is vaporized in a hot inlet and separated as it travels through a long capillary column, propelled by an inert carrier gas (e.g., helium).[20] Separation is based on the compounds' boiling points and their interactions with the column's stationary phase. After separation, the components enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a unique chemical "fingerprint" for definitive identification.[19][21]
The Volatility Prerequisite: A Critical Causality Check
The fundamental requirement for GC analysis is that the analyte must be sufficiently volatile and thermally stable to be vaporized without degradation.[3][20][22] For this compound, this is a major point of investigation. The high temperatures of the GC inlet (typically >250 °C) could potentially cause the amide bond to cleave or other thermal decomposition to occur. If the compound degrades upon injection, the resulting chromatogram will not represent the true purity of the sample, but rather a profile of its breakdown products. This must be experimentally verified before GC-MS can be considered a valid method for purity assessment of the primary component.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system with a capillary column, coupled via a heated transfer line to a mass spectrometer (typically a single quadrupole).
-
Column Selection: A low-polarity, general-purpose column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), is a good starting point for screening semi-volatile compounds.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 270 °C (requires verification for thermal stability).
-
Injection Mode: Split injection (e.g., 50:1 split ratio) to avoid column overload.
-
Oven Temperature Program: A program is used to separate compounds by boiling point: e.g., hold at 100 °C for 2 min, then ramp at 10 °C/min to 300 °C and hold for 5 min.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500 to capture the molecular ion and key fragments.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: The sample is dissolved in a volatile organic solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.
Data Interpretation and Strengths/Limitations
-
Purity Assessment: The Total Ion Chromatogram (TIC) is used to view separated peaks. The mass spectrum of each peak is then compared against a spectral library (like NIST) or known standards for positive identification.
-
Strengths for this Analyte:
-
Definitive Identification: Provides unequivocal structural confirmation of the main peak and any separated impurities.[3][21]
-
Superior for Volatiles: It is the ideal method for identifying and quantifying residual solvents.[6][23]
-
High Sensitivity: Can detect trace levels of volatile or semi-volatile impurities.[22][24][25]
-
-
Limitations:
-
Thermal Stability Requirement: The potential for on-instrument degradation is a significant risk that could invalidate the results for the main component.[3]
-
Non-Volatile Impurities: Cannot analyze non-volatile impurities (e.g., inorganic salts, high molecular weight polymers), which will remain in the GC inlet.
-
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these powerful techniques is dictated by the specific analytical question at hand.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Excellent. Ideal for non-volatile, moderately polar, and potentially thermally labile compounds like this compound.[3][7] | Conditional. Requires the analyte to be volatile and thermally stable, which must be verified experimentally.[3][20] |
| Primary Application | Quantitative Analysis. Robust for assay, impurity profiling, and stability testing of the main component and related substances.[5][16] | Qualitative Identification. Unmatched for definitive structural confirmation and analysis of unknown volatile impurities.[3][19] |
| Sensitivity | High, suitable for detecting impurities at levels required by regulatory bodies (e.g., 0.05-0.1%). | Very high, especially for volatile compounds, often reaching parts-per-billion (ppb) levels.[22] |
| Specificity | Moderate to High. PDA detectors enhance specificity by providing UV spectra, but co-elution is possible. | Very High. Mass spectral data provides a unique chemical fingerprint for definitive identification.[22][26] |
| Impurity Detection | Non-Volatile & Thermally Labile Impurities: The superior technique. | Volatile & Semi-Volatile Impurities: The superior technique. Ideal for residual solvents.[6][23] |
| Cost (Operational) | Higher, due to significant consumption of high-purity solvents.[4][26] | Lower, primarily consumes gases (Helium) and small amounts of solvent for sample preparation.[26] |
Visualizing the Workflows
The following diagrams illustrate the distinct analytical pathways for each technique.
Caption: Workflow for purity assessment using GC-MS.
Senior Scientist's Recommendation: An Orthogonal, Hybrid Approach
Declaring a single "winner" is a false dichotomy. In a regulated drug development environment, a comprehensive purity profile relies on using orthogonal methods—techniques that separate compounds based on different chemical principles—to provide a complete picture.
-
Primary Method for Assay and Purity: HPLC-PDA should be the primary, validated method for the purity assessment of this compound. Its ability to handle the non-volatile nature of the analyte and its potential impurities without the risk of thermal degradation makes it the most reliable and robust choice for routine quality control and stability studies. [5][8]
-
Complementary Method for Identification and Volatiles: GC-MS serves as an essential complementary technique. Its primary roles should be:
-
Definitive Identification: To confirm the identity of the main peak and any impurities that are amenable to GC, providing the unequivocal structural evidence that HPLC-UV cannot.
-
Residual Solvent Analysis: To specifically test for and quantify volatile impurities, a task for which HPLC is unsuited. [6] This hybrid approach ensures that all classes of potential impurities—volatile, non-volatile, and isomeric—are addressed, creating a scientifically sound and defensible purity profile.
-
Conclusion
The choice between HPLC and GC-MS for the purity assessment of this compound is not an "either/or" decision but a strategic one based on the analytical goal. HPLC is the indispensable tool for accurate quantification and the analysis of non-volatile, thermally sensitive compounds, making it the foundation of routine purity testing. GC-MS provides an unmatched level of specificity for definitive identification and is the gold standard for analyzing volatile impurities. By understanding the fundamental principles and limitations of each technique and employing them in a complementary, orthogonal fashion, researchers can ensure a thorough and accurate characterization of their compound, satisfying the rigorous demands of scientific integrity and regulatory compliance.
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A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics. [Link]
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Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
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<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
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General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]
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Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. [Link]
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Gas Chromatography/Mass Spectrometry. ASM International. [Link]
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HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]
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A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) (1989). SciSpace. [Link]
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Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
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Gas Chromatography – Mass Spectrometry (GC−MS). National Institute of Standards and Technology (NIST). [Link]
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What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. [Link]
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GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. PubMed. [Link]
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Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments. [Link]
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Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]
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EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy. [Link]
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Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. [Link]
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HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]
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2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. European Pharmacopoeia. [Link]
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GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News. [Link]
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Separation of Acetanilide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Allowable Adjustments to European Pharmacopeia (EP) Methods. Restek. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]
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Understanding HPLC Instrumentation: Principles & Uses. Chrom Tech, Inc.. [Link]
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Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice. Research and Reviews. [Link]
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GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. [Link]
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GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Chromatographic Science. [Link]
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HPLC: Principle, Parts, Types, Uses, Diagram. Microbe Notes. [Link]
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Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. Millennial Scientific. [Link]
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Working Principle of GC-MS. ResolveMass Laboratories Inc.. [Link]
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Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Labcompare. [Link]
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Determination of the Designer Drugs 3,4-Methylenedioxymethamphetamine, 3,4-Methylenedioxyethylamphetamine, and 3,4-Methylenedioxyamphetamine with HPLC and Fluorescence Detection in Whole Blood, Serum, Vitreous Humor, and Urine. ResearchGate. [Link]
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Comparative Analysis of the Chemical Profiles of 3,4-Methylenedioxymethamphetamine Based on Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC GC-TOFMS). National Institute of Justice. [Link]
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A Brief Guide to GC-MS Analysis Services. Smithers. [Link]
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GC-MS Principle, Instrument and Analyses and GC-MS/MS. Technology Networks. [Link]
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HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]
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GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-methylenedioxymethamphetamine. PubMed. [Link]
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How Is GC-MS Used In Quality Control?. YouTube. [Link]
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(PDF) Determination of 3, 4-methylenedioxymethamphetamine (MDMA) in Confiscated Tablets by High-Performance Liquid Chromatography (HPLC) with Diode Array. ResearchGate. [Link]
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Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. PubMed. [Link]
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Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. ResearchGate. [Link]
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Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]
-
Validation of an HPLC method for quantitation of MDMA in tablets. PubMed. [Link]
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A Comparative Guide to the Spectral Properties of 3',4'-Methylenedioxyacetanilide and Its Derivatives
Abstract
This guide provides a comprehensive comparative analysis of the spectral properties of 3',4'-Methylenedioxyacetanilide, also known as N-(1,3-benzodioxol-5-yl)acetamide, and its derivatives. As a compound of interest in synthetic chemistry and drug development due to the prevalence of the methylenedioxy moiety in various bioactive molecules, a thorough understanding of its spectral characteristics is crucial for identification, purity assessment, and structural elucidation. This document details the theoretical basis and practical application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). We explore how structural modifications to the parent molecule influence its spectral output, providing researchers with the foundational knowledge to predict and interpret the spectra of novel derivatives.
Introduction and Rationale
This compound is a derivative of acetanilide featuring a 1,3-benzodioxole ring system. This structural motif is a cornerstone in the design of various pharmacologically active compounds and is found in natural products. The acetamido group and the methylenedioxy bridge profoundly influence the electronic environment of the benzene ring, leading to a unique spectral signature.
The purpose of this guide is to move beyond a simple cataloging of data. We aim to explain the causal relationships between molecular structure and spectral output. By understanding how the addition of various functional groups—electron-donating (EDG) or electron-withdrawing (EWG)—alters the absorption, vibration, magnetic resonance, and fragmentation of the parent molecule, researchers can more effectively characterize novel synthetic derivatives. This comparative approach is essential for accelerating drug discovery and development pipelines where rapid and accurate structural confirmation is paramount.
General Synthesis and Derivative Structures
This compound is typically synthesized via the acetylation of 3,4-methylenedioxyaniline. This straightforward N-acetylation reaction involves treating the primary amine with an acetylating agent like acetic anhydride or acetyl chloride under appropriate conditions.
For the purpose of this comparative study, we will consider the spectral data of the parent compound, Compound A , and predict the spectral shifts for two hypothetical derivatives:
-
Compound A (Parent) : this compound
-
Derivative B (EWG) : A derivative with a nitro group (-NO₂) at the 6'-position, ortho to the acetamido group.
-
Derivative C (EDG) : A derivative with a methoxy group (-OCH₃) at the 2'-position, ortho to the acetamido group.
(Note: As I cannot generate novel chemical structure images, placeholders are used for Derivatives B and C. The structural descriptions will be used for spectral prediction.)
Spectroscopic Analysis Workflow
The comprehensive characterization of these compounds relies on a multi-technique spectroscopic approach. The general workflow ensures that data from each method provides complementary information, leading to an unambiguous structural assignment.
Caption: Workflow for the spectroscopic characterization of derivatives.
Comparative Spectral Data & Interpretation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The benzene ring and amide group constitute the primary chromophore in this compound.
Experimental Protocol:
-
Solvent Selection: Use a UV-transparent solvent, typically ethanol or methanol.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-5 to 10-6 M) of the analyte.
-
Blank Correction: Record a baseline spectrum using a cuvette filled only with the solvent.
-
Analysis: Record the spectrum of the sample solution from approximately 200 to 400 nm. Identify the wavelength of maximum absorbance (λmax).
Data & Interpretation: The UV spectrum of acetanilide derivatives typically shows two main absorption bands corresponding to π → π* transitions.[1][2] The methylenedioxy group acts as an auxochrome, modifying these absorptions.
| Compound | Substituent | Expected λmax (nm) | Rationale for Shift |
| A (Parent) | None | ~240, ~290 | Benzene and amide chromophore transitions, modified by the methylenedioxy group.[3] |
| B (EWG) | 6'-Nitro (-NO₂) | >240, >290 (Bathochromic) | The nitro group extends conjugation and withdraws electron density, lowering the energy gap for π → π* transitions, causing a red shift.[4] |
| C (EDG) | 2'-Methoxy (-OCH₃) | >240, >290 (Bathochromic) | The methoxy group donates electron density to the ring, raising the energy of the HOMO and lowering the transition energy, also causing a red shift. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol:
-
Sample Preparation: Prepare a solid sample, typically as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan to account for atmospheric H₂O and CO₂.
-
Sample Scan: Acquire the sample spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify and assign characteristic absorption peaks to specific functional groups.
Data & Interpretation: The key vibrational bands for acetanilides are well-established.[5][6][7][8]
| Vibrational Mode | Compound A (cm⁻¹) | Derivative B (EWG) | Derivative C (EDG) |
| N-H Stretch (Amide) | ~3300 | ~3300 | ~3300 |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch (CH₃) | ~2950-2850 | ~2950-2850 | ~2950-2850 (plus -OCH₃) |
| C=O Stretch (Amide I) | ~1665 | >1665 (Higher freq.) | <1665 (Lower freq.) |
| N-H Bend (Amide II) | ~1540 | ~1540 | ~1540 |
| Aromatic C=C Stretch | ~1600, ~1500 | Shifted | Shifted |
| C-O-C Stretch (Bridge) | ~1250, ~1040 | Shifted | Shifted |
Causality of Shifts:
-
Amide C=O Stretch: The frequency of the carbonyl stretch is highly sensitive to electronic effects. An EWG (Derivative B) pulls electron density away from the amide nitrogen, strengthening the C=O double bond character and shifting the peak to a higher wavenumber. Conversely, an EDG (Derivative C) can increase electron donation from the nitrogen to the carbonyl, weakening the C=O bond and shifting it to a lower wavenumber.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field.
Experimental Protocol:
-
Solvent Selection: Dissolve the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.[9] 2D techniques like COSY and HMBC can be used for complex structures.[10][11]
-
Analysis: Analyze chemical shifts (δ), integration (for ¹H), and coupling patterns (J-coupling) to assign signals to specific atoms.
Data & Interpretation (Predicted for Compound A in CDCl₃):
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -C(=O)CH₃ | ~2.1 (singlet, 3H) | ~24 |
| -NH- | ~7.5 (broad singlet, 1H) | N/A |
| -O-CH₂-O- | ~5.9 (singlet, 2H) | ~101 |
| Aromatic H-2' | ~7.2 (doublet) | ~105 |
| Aromatic H-5' | ~6.7 (doublet of doublets) | ~108 |
| Aromatic H-6' | ~6.9 (doublet) | ~112 |
| Aromatic C (quaternary) | N/A | ~132, ~144, ~148 |
| -C=O | N/A | ~168 |
(Note: These are estimated values based on data for 3',4'-(Methylenedioxy)acetanilide and related structures.)[12][13]
Comparative Analysis of Aromatic Region:
-
Derivative B (EWG): The powerful deshielding effect of the nitro group at the 6'-position would cause a significant downfield shift (to higher ppm) for the adjacent aromatic protons (H-5' and H-2').
-
Derivative C (EDG): The shielding effect of the methoxy group at the 2'-position would cause an upfield shift (to lower ppm) for the adjacent aromatic protons (H-6' and H-5').
Caption: Influence of substituents on aromatic proton chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of structure through fragmentation patterns.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) to generate a positively charged molecular ion (M⁺•) and fragment ions.
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Data & Interpretation:
-
Compound A (Parent) : C₉H₉NO₃, Molecular Weight = 179.17 g/mol .[13]
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 179.
-
Key Fragments:
-
m/z = 137: Loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, forming the 3,4-methylenedioxyaniline radical cation. This is a very common fragmentation pathway for acetanilides.
-
m/z = 136: Subsequent loss of a hydrogen atom from the m/z 137 fragment.
-
m/z = 43: A strong peak corresponding to the acetyl cation [CH₃CO]⁺.
-
-
-
Derivative B (EWG): C₉H₈N₂O₅, MW = 224.17 g/mol .
-
Molecular Ion (M⁺•): Expected at m/z = 224.
-
Fragmentation: The fragmentation pattern will be more complex, with additional fragments corresponding to the loss of NO₂ (46 Da) or NO (30 Da).
-
-
Derivative C (EDG): C₁₀H₁₁NO₄, MW = 209.20 g/mol .
-
Molecular Ion (M⁺•): Expected at m/z = 209.
-
Fragmentation: Will show characteristic loss of a methyl group (CH₃, 15 Da) from the methoxy substituent, in addition to the standard acetanilide fragmentations.
-
Conclusion
The spectral properties of this compound are dictated by its core functional groups: the acetamido moiety, the aromatic ring, and the methylenedioxy bridge. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. UV-Vis spectroscopy reveals the electronic makeup of the conjugated system, FT-IR confirms the presence of key functional groups, NMR spectroscopy maps out the precise atomic connectivity and chemical environment, and Mass Spectrometry provides the molecular weight and key structural fragments.
By understanding the foundational spectra of the parent compound, researchers can rationally predict and interpret the spectra of its derivatives. Electron-withdrawing and electron-donating substituents induce predictable shifts in UV absorption maxima, IR vibrational frequencies, and NMR chemical shifts, and introduce unique fragmentation pathways in mass spectrometry. This comparative framework serves as a powerful tool for the rapid and confident characterization of novel molecules in the field of drug discovery and materials science.
References
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UV-visible spectra of acetanilides. Effect of addition of surfactants... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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[Raman, FTIR Spectra and Normal Mode Analysis of Acetanilide]. (2012). Guang Pu Xue Yu Guang Pu Fen Xi, 32(10), 2706-9. Retrieved from [Link]
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FTIR spectra for acetanilide tetrachloromercurate(II) with characteristic bands within υ(526–2850) cm⁻¹. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Umar, Y., et al. (2019). Experimental FTIR and theoretical investigation of the molecular structure and vibrational spectra of acetanilide using DFT and dispersion correction to DFT. Journal of Theoretical and Computational Chemistry, 18(02), 1950009. Retrieved from [Link]
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The ultraviolet absorption spectra of some anilides. (n.d.). University of Otago. Retrieved January 17, 2026, from [Link]
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Analyze the IR spectrum of Acetanilide (C8H9NO). (2023). Brainly.com. Retrieved January 17, 2026, from [Link]
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3',4'-(Methylenedioxy)acetanilide. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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Ultraviolet Absorption Spectra of Acetanilides. (1953). Journal of the American Chemical Society, 75(21), 5298–5301. Retrieved from [Link]
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N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. (2018). Molbank, 2018(3), M1004. Retrieved from [Link]
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4'-Nitroacetanilide. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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N-(2H-1,3-Benzodioxol-5-yl)acetamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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A High-Resolution Magic Angle Spinning NMR Study of the Enantiodiscrimination of 3,4-Methylenedioxymethamphetamine (MDMA) by an Immobilized Polysaccharide-Based Chiral Phase. (2016). PLoS ONE, 11(9), e0163385. Retrieved from [Link]
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NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. (n.d.). Retrieved January 17, 2026, from [Link]
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Liquid Chromatographic and Mass Spectral Analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: Regioisomers of the 3,4-methylenedioxyamphetamines. (1990). Journal of Chromatographic Science, 28(3), 129-32. Retrieved from [Link]
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Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. (2020). Molecules, 25(21), 5036. Retrieved from [Link]
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A Head-to-Head Comparison of Catalytic Systems for the Derivatization of 3',4'-Methylenedioxyacetanilide
Introduction: The Significance of the 3',4'-Methylenedioxyphenyl Scaffold
The 3',4'-methylenedioxyphenyl moiety, a key structural feature of 3',4'-Methylenedioxyacetanilide, is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds.[1][2] Its presence is often associated with significant biological activity, including interactions with cytochrome P450 enzymes, which has profound implications in drug metabolism and toxicology.[3][4][5] Derivatization of the this compound core allows for the systematic exploration of structure-activity relationships (SAR), making it a molecule of high interest for researchers in medicinal chemistry and drug development.
This guide provides a head-to-head comparison of modern catalytic systems for the functionalization of this compound. We will move beyond simple protocol listing to explore the mechanistic rationale behind catalyst selection, offering field-proven insights into optimizing these transformations. We will focus on three major classes of transition metal catalysts: Palladium, Rhodium, and Copper, each offering unique advantages in terms of reactivity, selectivity, and cost-effectiveness.
Core Challenge: Strategic Functionalization
The derivatization of this compound presents two primary avenues for catalytic intervention:
-
Cross-Coupling Reactions: This strategy requires pre-functionalization of the aromatic ring, typically with a halide (Br, I), to enable classic C-C and C-N bond-forming reactions.
-
Direct C-H Activation: A more atom-economical approach that leverages the inherent reactivity of C-H bonds, often guided by a directing group—in this case, the acetamido moiety.[6]
This guide will comparatively analyze catalysts suited for both strategies.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium catalysis is the undisputed cornerstone of modern cross-coupling chemistry, offering robust and versatile methods for forging new bonds. To engage in these reactions, the this compound substrate must first be halogenated, typically at the 6-position (ortho to the acetamido group and para to the methylenedioxy ether), a site activated for electrophilic substitution.
The general catalytic cycle for these processes is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling. [7] Step-by-Step Methodology:
-
Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Reagent Addition: To the flask, add 6-Bromo-3',4'-methylenedioxyacetanilide (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable ligand like SPhos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [7]
Rhodium-Catalyzed C-H Activation: A Direct and Atom-Economical Strategy
Rhodium catalysis offers a powerful alternative to traditional cross-coupling by enabling the direct functionalization of C-H bonds. [8]For this compound, the acetamido group acts as an excellent directing group, guiding the catalyst to activate the typically unreactive C-H bond at the C2 position (ortho to the amide). This approach avoids the need for pre-halogenation, thus shortening synthetic routes. [6] A common application is the synthesis of indole derivatives through the oxidative annulation of acetanilides with internal alkynes, a highly valuable transformation for building complex heterocyclic scaffolds. [8]
Mechanistic Rationale: Directed C-H Metalation-Annulation
The reaction is believed to proceed via a concerted metalation-deprotonation mechanism, where the amide oxygen coordinates to the Rh(III) center, facilitating the cleavage of the ortho C-H bond to form a five-membered rhodacycle intermediate. This intermediate then coordinates to the alkyne, leading to migratory insertion and subsequent reductive elimination to furnish the indole product and regenerate the active catalyst.
Caption: Key steps in the Rh(III)-catalyzed oxidative annulation of acetanilides. [8]
Catalyst Comparison for C-H Activation
| Catalyst System | Oxidant | Typical Substrates | Advantages | Disadvantages |
| [Cp*RhCl₂]₂ / AgSbF₆ | Cu(OAc)₂ or O₂ | Acetanilides, Internal Alkynes | High efficiency for indole synthesis; broad functional group compatibility. [8] | Requires a silver salt co-catalyst; can be expensive. |
| [Ru(p-cymene)Cl₂]₂ | K₂S₂O₈ | Aromatic acids | Effective for ortho-olefination/arylation. | Often requires higher temperatures than Rhodium. |
| Pd(OAc)₂ | Ag₂CO₃ or O₂ | Anilines, Benzoic Acids | Versatile for various C-H functionalizations. | Can suffer from competing reaction pathways; regioselectivity can be challenging without strong directing groups. |
Protocol: Rhodium-Catalyzed Synthesis of a 2,3-Disubstituted Indole
This protocol is adapted from established methods for the synthesis of indoles from acetanilides. [8]
-
Setup: To a pressure-tolerant vial equipped with a stir bar, add this compound (1.0 equiv), the internal alkyne (1.5 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Oxidant & Solvent: Add the oxidant, copper(II) acetate (Cu(OAc)₂, 2.0 equiv), and the solvent (e.g., tert-amyl alcohol).
-
Reaction: Seal the vial tightly and place it in a preheated oil bath at 60-100 °C. Stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue via flash column chromatography to isolate the functionalized indole product.
Copper-Catalyzed Reactions: A Cost-Effective and Sustainable Alternative
Copper catalysts are gaining prominence as economical and environmentally benign alternatives to palladium and rhodium for certain transformations. [9]While perhaps less versatile for complex C-C couplings, copper excels in specific applications like C-N, C-O, and C-H functionalization reactions.
Comparative Overview of Copper-Catalyzed Derivatizations
| Reaction Type | Catalyst System | Reagent | Key Features | Reference |
| Ullmann-type C-N Coupling | CuI / Ligand (e.g., DMEDA) | Amines, Amides | Classic method for C-N bond formation; suitable for electron-deficient anilines. | N/A |
| C-H Formylation | Cu(OTf)₂ / Selectfluor | DMSO | Direct introduction of a formyl group onto the aromatic ring. | [10] |
| Asymmetric Hydroamination | Cu(OAc)₂ / Chiral Ligand | N-Arylhydroxylamines | Enantioselective formation of C-N bonds with alkenes. | [11][12] |
| Methylative Cycloetherification | CuBr | Peroxides (e.g., DTBP) | For substrates with tethered alcohols, allows formation of heterocycles. | [13] |
The primary advantage of copper is its low cost and toxicity compared to 2nd and 3rd-row transition metals. However, copper-catalyzed reactions often require higher catalyst loadings and temperatures and may have a more limited substrate scope.
Protocol: Copper-Catalyzed C-H Formylation
This protocol demonstrates the direct installation of an aldehyde group, a versatile synthetic handle, onto the aromatic ring using DMSO as the carbon and oxygen source. [10]
-
Setup: In a sealed tube, combine this compound (1.0 equiv), Cu(OTf)₂ (10 mol%), and Selectfluor (2.0 equiv).
-
Solvent/Reagent: Add dimethyl sulfoxide (DMSO) as the solvent.
-
Reaction: Seal the tube and heat the mixture at 120 °C for 12 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the formylated product.
Conclusion and Outlook
The choice of catalyst for the derivatization of this compound is fundamentally dictated by the desired transformation and strategic goals.
-
Palladium catalysts remain the gold standard for cross-coupling reactions , offering unparalleled reliability and scope for constructing C-C and C-N bonds on pre-halogenated substrates.
-
Rhodium catalysts are superior for direct C-H activation , leveraging the acetamido directing group for highly regioselective and atom-economical annulations to build complex heterocyclic systems like indoles.
-
Copper catalysts provide a cost-effective and sustainable option for specific transformations such as formylation and certain C-N/C-O couplings, making them attractive for process chemistry and large-scale synthesis.
Future research will likely focus on developing more sustainable and efficient catalysts, particularly first-row transition metals that can replicate the broad reactivity of palladium and rhodium, further expanding the synthetic chemist's toolkit for derivatizing valuable scaffolds like this compound.
References
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Kühn, O., & Schmalz, H.-G. (2010). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 12(10), 1836-1845. [Link]
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Al-Soud, Y. A., et al. (2019). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Master Thesis, Al-Zaytoonah University of Jordan. [Link]
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Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44. [Link]
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Cook, J. C., & Hodgson, E. (1985). Induction of cytochrome P-450 by methylenedioxyphenyl compounds: importance of the methylene carbon. Chemical-Biological Interactions, 54(3), 299-315. [Link]
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Mori, S., et al. (2021). Rapid access to functionalized nanographenes through a palladium-catalyzed multi-annulation sequence. Nature Communications, 12(1), 633. [Link]
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Kamlet, M. J. (1953). THE SYNTHESIS OF SOME DERIVATIVES OF 3,4-METHYLENEDIOXYBENZENE. Journal of the American Chemical Society, 75(15), 3853-3854. [Link]
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Dunstan, M. S., et al. (2022). Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. Biotechnology and Bioengineering, 119(7), 1957-1969. [Link]
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Beller, M., & Wu, X.-F. (Eds.). (2013). Transition Metal-Catalyzed Carbonylation Reactions. Springer. (A general reference for catalytic etherifications mentioned in search result,[14] which is a review article). [Link]
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Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 47-64. [Link]
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Stuart, D. R., et al. (2011). Rhodium(III)-catalyzed arene and alkene C-H bond functionalization leading to indoles and pyrroles. Journal of the American Chemical Society, 133(4), 853-865. [Link]
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de Jesus, R., Hiesinger, K., & van Gemmeren, M. (2023). Preparative Scale Applications of C-H Activation in Medicinal Chemistry. Angewandte Chemie International Edition, 62(45), e202306659. [Link]
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Marcus, C. B., et al. (1987). Induction of specific cytochrome P-450 isozymes by methylenedioxyphenyl compounds and antagonism by 3-methylcholanthrene. Archives of Biochemistry and Biophysics, 252(2), 544-553. [Link]
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OpenChemHub. (2024, January 17). The main mechanisms of C-H activation [Video]. YouTube. [Link]
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Journal Clandestine Laboratory Investigating Chemists Association. (n.d.). The Potential Use of Copper Catalysts in the Manufacture of 3,4-Methylenedioxyamphetamine (MDA). [Link]
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Wang, C., et al. (2018). Copper-catalyzed methylative difunctionalization of alkenes. Nature Communications, 9(1), 3731. [Link]
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Liu, R. Y., & Buchwald, S. L. (2018). Copper-Catalyzed Enantioselective Hydroamination of Alkenes. Organic Syntheses, 95, 80-96. [Link]
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Wang, Y., et al. (2022). Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. Frontiers in Chemistry, 10, 901594. [Link]
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Streuff, J., et al. (2013). Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines. Organic Chemistry Frontiers, 1(1), 12-15. [Link]
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Safety Operating Guide
3',4'-Methylenedioxyacetanilide proper disposal procedures
An Authoritative Guide to the Proper Disposal of 3',4'-Methylenedioxyacetanilide
As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound (CAS No. 13067-19-1), ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are synthesized from established regulatory guidelines and best practices in chemical waste management.
Hazard Identification and Core Directive
This compound is an acetanilide derivative valued as a versatile intermediate in organic synthesis.[1] While comprehensive toxicological data is not as readily available as for more common reagents, its structural similarity to other aniline and acetanilide compounds necessitates a cautious approach. The primary directive for the disposal of this compound is to treat it unequivocally as a hazardous waste . Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the sanitary sewer.[2][3]
Table 1: Chemical and Hazard Profile of this compound
| Property | Data | Source |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)acetamide | [1] |
| CAS Number | 13067-19-1 | [1] |
| Molecular Formula | C₉H₉NO₃ | [1] |
| Molecular Weight | 179.17 g/mol | [1] |
| Known Hazards | Based on related acetanilide compounds, potential hazards include being harmful or toxic if swallowed.[4][5] Aniline derivatives can also pose risks of skin sensitization and environmental harm.[6] |
Step-by-Step Disposal Protocol
The following protocol provides a systematic process for the safe collection and disposal of this compound waste from a laboratory setting. This workflow is designed to be a self-validating system, ensuring compliance at each stage.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A standard lab coat is required.
Step 2: Waste Segregation at the Source
Proper segregation is fundamental to safe waste management, preventing potentially dangerous chemical reactions.[8][9]
-
Classify as Solid Hazardous Waste: Collect this compound as a solid chemical waste.
-
Avoid Co-mingling: Do not mix this waste with other waste streams such as non-hazardous trash, sharps, or liquid waste. Crucially, do not mix it with other chemical wastes unless their compatibility has been verified.[3][9] Incompatible chemicals, when mixed, can react violently or release toxic gases.[9]
Step 3: Containerization and Labeling
The integrity of the waste container and the clarity of its label are critical for safety and regulatory compliance.
-
Container Selection: Use a container made of a material compatible with the chemical. The original container is often a suitable choice if it is in good condition.[9] The container must have a secure, sealable lid to prevent spills.
-
Hazardous Waste Labeling: As soon as a container is designated for waste, it must be clearly labeled with the words "Hazardous Waste".[10][11] The label must include:
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup.[12]
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which should be at or near the point of generation.[9][10]
-
Storage Conditions: The SAA must be a secure, well-ventilated area. The waste container should be placed within secondary containment to prevent the spread of material in the event of a leak.[8]
-
Container Management: Keep the waste container closed except when adding waste.[9] Once a container is full, it must be removed from the SAA within three days.[9]
Step 5: Final Disposal Arrangement
The final step is to transfer the waste to the appropriate authorities for disposal.
-
Contact Environmental Health & Safety (EH&S): Notify your institution's EH&S department (or equivalent) to schedule a pickup for the hazardous waste.[12]
-
Documentation: Maintain a detailed record of the waste generated and its disposal, in accordance with your institution's and local regulatory requirements.[12]
Caption: Logical workflow for the proper disposal of this compound.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is crucial to mitigate risks.
Step-by-Step Spill Cleanup Protocol
-
Alert & Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.[13]
-
Don PPE: Before cleaning, don appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if the substance is dusty, respiratory protection.
-
Contain the Spill: For a solid powder, take care to avoid creating airborne dust.[14]
-
Collect Residue: Gently sweep or scoop the spilled material. For fine powders, it may be appropriate to wet the material slightly with a suitable solvent (like water, if compatible) to minimize dust generation before sweeping.[14] Place all contaminated materials (spilled substance, absorbent pads, contaminated PPE) into a designated hazardous waste container.[13][15]
-
Decontaminate Area: Clean the spill area thoroughly. A standard procedure involves washing with soap and water, followed by a rinse.[13]
-
Dispose of Cleanup Materials: Seal the container with the spill cleanup waste, label it as "Hazardous Waste," and manage it according to the disposal protocol outlined above.
Caption: Decision workflow for responding to a this compound spill.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with confidence, ensuring a safe working environment and maintaining regulatory compliance.
References
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- Hazardous Waste and Disposal. American Chemical Society.
- Chemical Properties of this compound (CAS 13067-19-1). Cheméo.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Laboratory Waste Management: The New Regulations. Medical Laboratory Observer.
- Proper Disposal of 3',4'-(Methylenedioxy)acetophenone: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Managing Hazardous Chemical Waste in the Lab. Medical Laboratory Observer.
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Essential Safety and Handling Guide: Personal Protective Equipment for 3',4'-Methylenedioxyacetanilide
This guide provides a comprehensive framework for the safe handling of 3',4'-Methylenedioxyacetanilide in a laboratory setting. As a research chemical with a toxicological profile that is not extensively documented, it is imperative to treat this compound with a high degree of caution. Our protocols are derived from established best practices for handling substituted acetanilides and related research chemicals, ensuring a multi-layered approach to safety that prioritizes risk mitigation and procedural integrity. The causality behind each recommendation is explained to empower researchers with a deeper understanding of the safety protocols.
Hazard Assessment and Risk Analysis: An Evidence-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, our risk assessment is based on data from structurally analogous compounds, primarily Acetanilide (CAS 103-84-4) and compounds containing the methylenedioxy moiety.
-
Acute Toxicity: Acetanilide is classified as harmful if swallowed.[1][2] Ingestion can lead to symptoms such as cyanosis (bluish discoloration of the skin), chest pain, and giddiness.[1]
-
Irritation: It is known to cause skin and serious eye irritation.[3] Inhalation of dust may lead to respiratory tract irritation.[3][4]
-
Sensitization: Related aniline derivatives are known to be skin sensitizers, meaning they can cause an allergic skin reaction upon contact.[5][6]
-
Chronic Exposure & Carcinogenicity: Acetanilide is suspected of causing cancer.[3] Prolonged or repeated exposure can pose significant health risks.[5]
-
Reactivity: The compound may react violently with strong oxidizing agents, strong acids, and strong bases.[7][8] Hazardous decomposition during combustion can produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][8]
The fundamental principle of this guide is to minimize all potential routes of exposure—inhalation, dermal contact, ingestion, and ocular contact—through a combination of engineering controls and rigorously selected Personal Protective Equipment (PPE).
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, appropriate engineering controls must be in place. These are non-negotiable prerequisites for handling this compound.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[9][10] This is the primary control to prevent the inhalation of fine dust particles or aerosols.[10][11]
-
Ventilation: The laboratory must have adequate general ventilation to support the fume hood and to dilute fugitive emissions.[7][11]
-
Safety Stations: An eyewash station and an emergency safety shower must be readily accessible and located near the workstation.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double Nitrile Gloves | Chemical Splash Goggles & Full-Face Shield | Flame-Resistant Lab Coat (fully buttoned) | Not required if inside a certified fume hood |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles & Full-Face Shield | Flame-Resistant Lab Coat (fully buttoned) | Not required if inside a certified fume hood |
| Large Spill Cleanup (>10g) | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Apron over Lab Coat | Air-purifying respirator with P100/HEPA filters[12] |
| Post-Handling Cleanup | Single Pair Nitrile Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat (fully buttoned) | Not required |
Detailed PPE Specifications
-
Hand Protection: Always wear chemical-resistant gloves.[7][10] Nitrile gloves are a suitable choice for incidental contact. For tasks with a higher risk of splashes or prolonged handling, double-gloving provides an additional layer of protection. Gloves must be inspected for tears or holes before each use and removed promptly without touching the outer surface to avoid skin contact.[13] Contaminated gloves must be disposed of as hazardous waste.[12][13]
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust, splashes, and fumes.[4][9][11] For tasks involving larger quantities or a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles to protect the entire face.[10]
-
Body Protection: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect skin and personal clothing from contamination.[14][15] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved air-purifying respirator may be necessary during emergency situations like a large spill outside of containment.[11][12]
Procedural Guidance & Workflows
Adherence to standardized workflows for donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Sequential workflow for correctly donning PPE.
Step-by-Step Protocol: Handling Solid this compound
-
Preparation: Before bringing the chemical into the fume hood, decontaminate the work surface and line it with absorbent bench paper.
-
Tare Weighing: Place a clean weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Transfer: Slowly and carefully transfer the desired amount of the solid chemical from the stock container to the weigh boat using a clean spatula. Minimize the creation of dust by keeping transfer movements deliberate and close to the work surface.[11]
-
Closure: Immediately and securely close the primary stock container.
-
Cleanup: Use a brush to gently sweep any stray particles into a designated solid waste container. Do not use compressed air.
Doffing (Removing) PPE Workflow
The removal of PPE is a critical step where self-contamination can easily occur. This sequence must be followed meticulously.
Caption: Critical sequence for safely removing PPE to avoid contamination.
Decontamination and Disposal Plan
Proper waste management is a legal and ethical responsibility that protects both personnel and the environment.
Waste Segregation
All waste generated from handling this compound is considered hazardous. Segregate waste streams to prevent dangerous chemical reactions.
| Waste Type | Description | Container Requirements |
| Solid Chemical Waste | Excess or unused this compound, contaminated weigh boats, paper towels. | Labeled, sealed, non-reactive container. "Hazardous Solid Waste". |
| Liquid Chemical Waste | Contaminated solvents, reaction mixtures. | Labeled, sealed, non-reactive container with secondary containment. "Hazardous Liquid Waste". |
| Contaminated PPE | Used gloves, disposable lab coats, bench paper. | Labeled, sealed plastic bag or container. "Hazardous PPE Waste". |
| Contaminated Glassware | Used pipettes, broken flasks. | Puncture-resistant "Broken Glass" box lined with a hazardous waste bag. |
Disposal Workflow
Caption: Flowchart for proper hazardous waste disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[4][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Spill: Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's Environmental Health & Safety department. For small spills inside a fume hood, use an inert absorbent material, sweep it up carefully, and place it in a sealed container for hazardous waste disposal.[3][12]
By integrating these engineering controls, PPE protocols, and operational plans into your standard procedures, you establish a robust safety system for handling this compound, ensuring the protection of yourself, your colleagues, and your research.
References
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Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
